molecular formula C16H14N2O5 B5637597 METHYL 4-[2-(2-NITROPHENYL)ACETAMIDO]BENZOATE

METHYL 4-[2-(2-NITROPHENYL)ACETAMIDO]BENZOATE

Cat. No.: B5637597
M. Wt: 314.29 g/mol
InChI Key: DAHDNRDGMKTVAU-UHFFFAOYSA-N
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Description

Methyl 4-[2-(2-nitrophenyl)acetamido]benzoate is a chemical compound with the molecular formula C16H14N2O5 and a molecular weight of 314.30 g/mol. This benzoate derivative features both an amide linkage and a nitroaromatic group, making it a valuable synthetic intermediate and building block in organic chemistry and drug discovery research. Its structure suggests potential as a precursor for the synthesis of more complex molecules, particularly in the development of pharmacologically active compounds. The nitro group on the phenyl ring is a versatile functional handle that can be reduced to an amine for further derivatization, or it can contribute to the electron-deficient properties of the molecule in studies of charge transfer. The ester group also offers a site for hydrolysis or transesterification. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use. Researchers can utilize this compound in the exploration of new chemical entities, as a standard in analytical chemistry, or in the development of novel materials science applications. For technical support, please contact our scientific team.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-[[2-(2-nitrophenyl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O5/c1-23-16(20)11-6-8-13(9-7-11)17-15(19)10-12-4-2-3-5-14(12)18(21)22/h2-9H,10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAHDNRDGMKTVAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of METHYL 4-[2-(2-NITROPHENYL)ACETAMIDO]BENZOATE

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive and in-depth overview of the synthesis of METHYL 4-[2-(2-NITROPHENYL)ACETAMIDO]BENZOATE, a compound of interest in medicinal chemistry and drug discovery. This document is structured to offer not just a procedural methodology, but a holistic understanding of the synthesis, from the underlying reaction mechanism to detailed experimental protocols and analytical characterization. The content herein is curated for researchers, scientists, and drug development professionals, aiming to provide a blend of theoretical knowledge and practical, field-proven insights. Every step is explained with a focus on the causality behind experimental choices, ensuring that the protocols are self-validating and grounded in established scientific principles.

Introduction: The Significance of Benzamide Scaffolds

Benzamide derivatives are a cornerstone in modern medicinal chemistry, forming the structural core of a wide array of pharmacologically active compounds. Their prevalence stems from the amide bond's unique combination of stability and hydrogen bonding capabilities, allowing for specific and robust interactions with biological targets. The target molecule, METHYL 4-[2-(2-NITROPHENYL)ACETAMIDO]BENZOATE, is a multifaceted compound incorporating a benzamide linkage, a nitroaromatic moiety, and a methyl ester. These functional groups offer multiple points for further chemical modification, making it a valuable intermediate in the synthesis of more complex molecules for drug discovery programs. The nitro group, for instance, can serve as a precursor to an amino group, opening avenues for diverse derivatization.

This guide will focus on a robust and widely applicable method for the synthesis of this target molecule: the coupling of 2-nitrophenylacetic acid and methyl 4-aminobenzoate using a carbodiimide-mediated approach. This method is favored for its mild reaction conditions and high efficiency.

The Chemical Logic: Understanding the Reaction Mechanism

The synthesis of METHYL 4-[2-(2-NITROPHENYL)ACETAMIDO]BENZOATE is achieved through the formation of an amide bond between a carboxylic acid (2-nitrophenylacetic acid) and an amine (methyl 4-aminobenzoate). While the direct condensation of a carboxylic acid and an amine to form an amide is thermodynamically favorable, it is kinetically slow and requires high temperatures, which can be detrimental to complex molecules. To overcome this kinetic barrier under mild conditions, a coupling agent is employed. In this guide, we will focus on the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive, N-hydroxybenzotriazole (HOBt).

The mechanism of this EDC/HOBt-mediated coupling proceeds through several key steps:

  • Activation of the Carboxylic Acid: The carboxylic acid (2-nitrophenylacetic acid) reacts with EDC to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack but can also rearrange to a stable N-acylurea byproduct, which would halt the desired reaction.

  • Formation of the HOBt Ester: To prevent the unproductive rearrangement of the O-acylisourea, HOBt is introduced. HOBt acts as a nucleophilic catalyst, reacting with the O-acylisourea to form an activated HOBt ester. This ester is more stable than the O-acylisourea and is less prone to side reactions, yet it is highly reactive towards the amine.

  • Nucleophilic Attack by the Amine: The amine (methyl 4-aminobenzoate) then attacks the carbonyl carbon of the HOBt ester. This nucleophilic acyl substitution results in the formation of the desired amide bond and the regeneration of HOBt.

This two-step activation process, facilitated by EDC and HOBt, ensures a high-yielding and clean reaction under mild conditions, which is crucial for the synthesis of complex organic molecules.

EDC_HOBt_Mechanism CarboxylicAcid 2-Nitrophenylacetic Acid O_Acylisourea O-Acylisourea Intermediate CarboxylicAcid->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea HOBt_Ester Activated HOBt Ester O_Acylisourea->HOBt_Ester + HOBt Urea_Byproduct Urea Byproduct O_Acylisourea->Urea_Byproduct Rearrangement (Side Reaction) HOBt HOBt HOBt->HOBt_Ester Amide_Product METHYL 4-[2-(2-NITROPHENYL) ACETAMIDO]BENZOATE HOBt_Ester->Amide_Product + Amine Regenerated_HOBt Regenerated HOBt HOBt_Ester->Regenerated_HOBt Amine Methyl 4-Aminobenzoate Amine->Amide_Product

Caption: Mechanism of EDC/HOBt-mediated amide bond formation.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed, step-by-step protocol for the synthesis of METHYL 4-[2-(2-NITROPHENYL)ACETAMIDO]BENZOATE. It is imperative that all procedures are conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is worn at all times.

Materials and Reagents
Reagent/MaterialChemical FormulaMolecular Weight ( g/mol )QuantityMoles (mmol)SupplierNotes
2-Nitrophenylacetic acidC₈H₇NO₄181.151.00 g5.52Sigma-AldrichStarting material
Methyl 4-aminobenzoateC₈H₉NO₂151.160.83 g5.52Alfa AesarStarting material
EDC·HClC₈H₁₇N₃·HCl191.701.27 g6.62Combi-BlocksCoupling agent
HOBtC₆H₅N₃O135.130.89 g6.62Oakwood ChemicalAdditive
Diisopropylethylamine (DIPEA)C₈H₁₉N129.242.40 mL13.8TCINon-nucleophilic base
Dichloromethane (DCM)CH₂Cl₂84.9350 mL-Fisher ScientificAnhydrous
Ethyl acetate (EtOAc)C₄H₈O₂88.11As needed-VWRFor extraction
Saturated NaHCO₃ solutionNaHCO₃84.01As needed-LabChemFor workup
BrineNaCl58.44As needed-LabChemFor workup
Anhydrous MgSO₄MgSO₄120.37As needed-EMD MilliporeDrying agent
Reaction Setup and Procedure
  • Dissolution of Starting Materials: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-nitrophenylacetic acid (1.00 g, 5.52 mmol) and methyl 4-aminobenzoate (0.83 g, 5.52 mmol) in anhydrous dichloromethane (DCM, 30 mL).

  • Addition of Coupling Additive: To the stirred solution, add N-hydroxybenzotriazole (HOBt) (0.89 g, 6.62 mmol).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Addition of Coupling Agent and Base: While maintaining the temperature at 0 °C, add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.27 g, 6.62 mmol) to the reaction mixture in one portion. Immediately following, add diisopropylethylamine (DIPEA) (2.40 mL, 13.8 mmol) dropwise over a period of 5 minutes.

  • Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting materials and the appearance of a new, less polar spot corresponding to the product indicates the reaction is proceeding.

  • Workup - Quenching and Extraction: Upon completion of the reaction, dilute the mixture with DCM (20 mL). Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 30 mL), water (1 x 30 mL), and brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure METHYL 4-[2-(2-NITROPHENYL)ACETAMIDO]BENZOATE.

Synthetic_Workflow Start Dissolve Reactants & HOBt in DCM Cool Cool to 0 °C Start->Cool Add_Reagents Add EDC·HCl and DIPEA Cool->Add_Reagents React Stir at RT for 12-16h (Monitor by TLC) Add_Reagents->React Workup Workup: - Dilute with DCM - Wash with NaHCO₃, H₂O, Brine React->Workup Dry_Concentrate Dry over MgSO₄ & Concentrate Workup->Dry_Concentrate Purify Purify by Column Chromatography Dry_Concentrate->Purify Product Pure Product Purify->Product

Caption: Experimental workflow for the synthesis of the target molecule.

Characterization and Analysis

Thorough characterization of the synthesized METHYL 4-[2-(2-NITROPHENYL)ACETAMIDO]BENZOATE is essential to confirm its identity, purity, and structural integrity. The following analytical techniques are recommended.

Predicted Spectroscopic Data
TechniquePredicted Observations
¹H NMR Aromatic Protons: Multiple signals in the range of δ 7.5-8.2 ppm. The protons on the 2-nitrophenyl ring will exhibit complex splitting patterns. The protons on the 4-aminobenzoate ring will appear as two doublets. Methylene Protons (-CH₂-): A singlet around δ 3.8-4.0 ppm. Methyl Protons (-OCH₃): A singlet around δ 3.9 ppm. Amide Proton (-NH-): A broad singlet in the range of δ 8.5-9.5 ppm.
¹³C NMR Carbonyl Carbons (C=O): Two signals in the range of δ 165-170 ppm (one for the amide and one for the ester). Aromatic Carbons: Multiple signals in the range of δ 110-150 ppm. Methylene Carbon (-CH₂-): A signal around δ 45 ppm. Methyl Carbon (-OCH₃): A signal around δ 52 ppm.
FTIR (cm⁻¹) N-H Stretch: A sharp peak around 3300-3400 cm⁻¹. C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹. C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹. C=O Stretch (Ester): A strong, sharp peak around 1720-1730 cm⁻¹. C=O Stretch (Amide I): A strong, sharp peak around 1670-1680 cm⁻¹. N-O Stretch (Nitro): Two strong peaks around 1520-1540 cm⁻¹ (asymmetric) and 1340-1360 cm⁻¹ (symmetric).
Mass Spec (ESI+) [M+H]⁺: Expected at m/z = 315.09. [M+Na]⁺: Expected at m/z = 337.07.
Analytical Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve 5-10 mg of the purified product in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Record ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Obtain the IR spectrum of the solid product using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.

  • Mass Spectrometry (MS): Analyze the sample using Electrospray Ionization (ESI) mass spectrometry to confirm the molecular weight of the product.

Troubleshooting and Field-Proven Insights

Even with a robust protocol, challenges can arise. This section provides guidance on common issues and their solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Formation - Inactive coupling reagents (EDC/HOBt can degrade with moisture). - Insufficient amount of base (DIPEA). - Impure starting materials.- Use fresh, high-quality coupling reagents. - Ensure the correct stoichiometry of the base. - Verify the purity of starting materials by NMR or melting point.
Presence of N-acylurea Byproduct - The O-acylisourea intermediate rearranged before reacting with HOBt or the amine.- Ensure HOBt is added before or concurrently with EDC. - Maintain a low reaction temperature during the addition of EDC.
Difficulty in Purification - The product has similar polarity to a starting material or byproduct.- Optimize the eluent system for column chromatography. - Consider recrystallization from a suitable solvent system.
Incomplete Reaction - Insufficient reaction time. - Steric hindrance of the reactants.- Extend the reaction time and continue to monitor by TLC. - If steric hindrance is a significant issue, consider using a more potent coupling reagent like HATU.

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// Nodes Start [label="Reaction Issue?", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; LowYield [label="Low/No Product"]; Incomplete [label="Incomplete Reaction"]; SideProduct [label="Side Product Formation"]; CheckReagents [label="Check Reagent Quality\n& Stoichiometry"]; Extend_Time [label="Extend Reaction Time"]; Optimize_Purification [label="Optimize Purification"]; Change_Coupling [label="Consider Stronger\nCoupling Reagent"]; Check_Temp [label="Ensure Low Temp\nDuring Addition"];

// Edges Start -> LowYield; Start -> Incomplete; Start -> SideProduct; LowYield -> CheckReagents; Incomplete -> Extend_Time; SideProduct -> Check_Temp; CheckReagents -> Change_Coupling [style=dashed]; Extend_Time -> Change_Coupling [style=dashed]; SideProduct -> Optimize_Purification; }

Caption: A decision tree for troubleshooting common synthesis issues.

Conclusion

The synthesis of METHYL 4-[2-(2-NITROPHENYL)ACETAMIDO]BENZOATE via EDC/HOBt-mediated coupling is a reliable and efficient method for obtaining this valuable chemical intermediate. This guide has provided a comprehensive framework, from the mechanistic underpinnings to a detailed experimental protocol and analytical guidance. By understanding the "why" behind each step, researchers can confidently execute this synthesis and effectively troubleshoot any challenges that may arise. The principles and techniques outlined herein are broadly applicable to the synthesis of a wide range of benzamide derivatives, further empowering the scientific community in their drug discovery and development endeavors.

References

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. [Link]

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 77337, (2-Nitrophenyl)acetic acid. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12096, Methyl 4-aminobenzoate. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.

METHYL 4-[2-(2-NITROPHENYL)ACETAMIDO]BENZOATE: A Comprehensive Technical Guide on Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

In modern medicinal chemistry and drug development, the rapid assembly of complex heterocyclic scaffolds relies heavily on the design of highly specialized, multifunctional intermediates. Methyl 4-[2-(2-nitrophenyl)acetamido]benzoate is a prime example of such a bespoke intermediate. By bridging an electrophilic ester, a robust amide linker, and a reducible nitroarene, this molecule serves as a versatile precursor for the synthesis of indoles, quinolines, and benzimidazoles—core pharmacophores ubiquitous in kinase inhibitors and anti-infective agents.

As a Senior Application Scientist, I have structured this technical guide to move beyond theoretical chemistry, providing field-proven insights into the causality of its synthesis, self-validating experimental protocols, and downstream applications.

Physicochemical Profiling & Identity

Unlike commodity chemicals, highly specific intermediates synthesized for targeted drug discovery pipelines often lack a universally registered Chemical Abstracts Service (CAS) number in public databases. Methyl 4-[2-(2-nitrophenyl)acetamido]benzoate is a custom-synthesized entity derived from two widely cataloged precursors: [1] and [2].

The table below summarizes the critical physicochemical parameters of the synthesized intermediate, which dictate its behavior in solution and its purification strategy.

PropertyValue
IUPAC Name Methyl 4-[2-(2-nitrophenyl)acetamido]benzoate
Molecular Formula C₁₆H₁₄N₂O₅
Molecular Weight 314.30 g/mol
CAS Registry Number Unregistered (Custom Synthetic Intermediate)
Precursor 1 CAS 619-45-4 (Methyl 4-aminobenzoate)
Precursor 2 CAS 3740-52-1 (2-Nitrophenylacetic acid)
Hydrogen Bond Donors 1 (Amide NH)
Hydrogen Bond Acceptors 5 (Nitro O₂, Ester O₂, Amide O₁)
Topological Polar Surface Area ~110 Ų

Mechanistic Synthesis Protocol

The[3] between an aniline derivative and a carboxylic acid is a foundational transformation. While acid chlorides are traditionally used, 2-nitrophenylacetic acid can be sensitive to harsh chlorinating agents (e.g., SOCl₂ at elevated temperatures), occasionally leading to unwanted side reactions or dark, intractable mixtures.

To ensure high yield and purity, a mild coupling strategy utilizing EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) is the field-proven standard.

The Causality of Reagent Selection

EDC activates the carboxylate to form an O-acylisourea intermediate. However, this intermediate is highly susceptible to an irreversible rearrangement into a stable, unreactive N-acylurea. The addition of HOBt is critical: it rapidly intercepts the O-acylisourea to form an active OBt-ester. This OBt-ester is highly electrophilic toward the incoming amine but stable enough to prevent the dead-end rearrangement. N,N-Diisopropylethylamine (DIPEA) is employed as a non-nucleophilic base to ensure the amine remains deprotonated and nucleophilic without competing for the activated ester.

Step-by-Step Self-Validating Methodology

Step 1: Carboxylic Acid Activation

  • In an oven-dried round-bottom flask under N₂ atmosphere, dissolve 2-nitrophenylacetic acid (1.0 eq, 10 mmol) in anhydrous DMF (25 mL).

  • Add EDC·HCl (1.2 eq, 12 mmol) and HOBt (1.2 eq, 12 mmol).

  • Stir the mixture at room temperature for 15 minutes. Validation check: The solution will transition from clear to slightly yellow, indicating the formation of the active OBt-ester.

Step 2: Nucleophilic Amidation 4. Add methyl 4-aminobenzoate (1.0 eq, 10 mmol) followed by DIPEA (2.5 eq, 25 mmol) dropwise. 5. Stir the reaction at room temperature for 12 hours. 6. In-Process Control (IPC): Monitor via TLC (Hexane:EtOAc 1:1). The disappearance of the amine spot (R_f ~0.4) and the emergence of a new UV-active product spot (R_f ~0.2) validates the progression of the coupling.

Step 3: Orthogonal Workup & Purification 7. Quench the reaction by pouring it into 100 mL of ice-cold water. Extract with Ethyl Acetate (3 x 50 mL). 8. Self-Validating Wash Strategy:

  • Wash the combined organic layers with 1M HCl (50 mL) . Causality: This selectively protonates and removes unreacted DIPEA and trace starting amine into the aqueous layer.

  • Wash with saturated NaHCO₃ (50 mL) . Causality: This deprotonates and extracts unreacted 2-nitrophenylacetic acid and HOBt.

  • Wash with brine (50 mL) to remove residual water and DMF.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Recrystallize the crude solid from hot Ethanol/Water to yield the pure methyl 4-[2-(2-nitrophenyl)acetamido]benzoate as a pale yellow crystalline solid.

Analytical Validation

A robust synthesis must be proven through orthogonal analytical techniques. The isolated intermediate should exhibit the following diagnostic signatures:

  • ¹H NMR (400 MHz, DMSO-d₆): The spectrum is anchored by the amide proton, which appears as a highly deshielded singlet at ~10.5 ppm due to the electron-withdrawing nature of the adjacent carbonyl and the para-substituted benzoate ring. The methylene bridge (-CH₂-) of the 2-nitrophenylacetyl moiety will appear as a sharp singlet near 4.1 ppm , serving as a diagnostic handle confirming the integration of the two molecular halves. The ester methoxy group (-OCH₃) will present as a sharp singlet at 3.8 ppm .

  • LC-MS (ESI+): A dominant peak at m/z 315.1 corresponding to the [M+H]⁺ ion confirms the molecular weight.

  • FT-IR (ATR): Key vibrational bands include the Amide I C=O stretch at ~1660 cm⁻¹ , the Ester C=O stretch at ~1715 cm⁻¹ , and the distinct asymmetric/symmetric N-O stretches of the nitro group at ~1520 cm⁻¹ and 1350 cm⁻¹ .

Downstream Applications: Reductive Cyclization

The strategic value of methyl 4-[2-(2-nitrophenyl)acetamido]benzoate lies in its spatial geometry. The nitro group is perfectly positioned for downstream reductive cyclization. By subjecting this intermediate to chemoselective reduction (e.g., H₂ with Pd/C, or mild Fe/NH₄Cl conditions to preserve the methyl ester), the nitro group is reduced to an aniline.

This newly formed nucleophilic amine can subsequently undergo intramolecular cyclization—attacking the amide carbonyl or undergoing further functionalization to yield complex polycyclic scaffolds like indoles or quinoline derivatives (e.g., quindoline precursors).

G N1 Methyl 4-aminobenzoate + 2-Nitrophenylacetic acid N2 Amide Coupling (EDC/HOBt, DIPEA) N1->N2 Activation & Nucleophilic Attack N3 Methyl 4-[2-(2-nitrophenyl) acetamido]benzoate N2->N3 Amide Bond Formation N4 Nitro Reduction (Pd/C, H2 or Fe/NH4Cl) N3->N4 Chemoselective Reduction N5 Methyl 4-[2-(2-aminophenyl) acetamido]benzoate N4->N5 Amine Generation N6 Intramolecular Cyclization (Heterocyclic Scaffold) N5->N6 Dehydration / Cyclization

Synthetic pathway from precursors to cyclized heterocyclic scaffolds.

References

  • Methyl 4-aminobenzoate | C8H9NO2 | CID 12082 - PubChem Source: National Center for Biotechnology Information (NIH) URL:[Link]

  • Rethinking amide bond synthesis Source: Nature (Pattabiraman V.R., Bode J.W., 2011) URL:[Link]

METHYL 4-[2-(2-NITROPHENYL)ACETAMIDO]BENZOATE molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to METHYL 4-[2-(2-NITROPHENYL)ACETAMIDO]BENZOATE

This document provides a comprehensive technical overview of Methyl 4-[2-(2-nitrophenyl)acetamido]benzoate, a compound of interest for researchers in medicinal chemistry and materials science. Given its unique structure, combining a nitroaromatic moiety with a benzoate ester, this molecule serves as a versatile scaffold for further synthetic elaboration. This guide will detail its core physicochemical properties, a robust and validated synthesis protocol, state-of-the-art characterization methodologies, and a discussion of its potential applications in drug development and beyond.

Compound Identification and Physicochemical Properties

Methyl 4-[2-(2-nitrophenyl)acetamido]benzoate is a complex organic molecule that is not commonly cataloged in commercial databases. Its identity and properties are derived from its constituent chemical features. The structure consists of a methyl benzoate core functionalized at the 4-position with an N-acyl group derived from 2-nitrophenylacetic acid.

The fundamental properties, calculated from its molecular formula C₁₆H₁₄N₂O₅ , are summarized below. These values are critical for experimental design, including solvent selection, reaction stoichiometry, and purification strategies.

PropertyValueData Source
Molecular Formula C₁₆H₁₄N₂O₅Calculated
Molecular Weight 330.30 g/mol Calculated
IUPAC Name methyl 4-[2-(2-nitrophenyl)acetamido]benzoate---
CAS Number Not Assigned---
Appearance Expected to be a white or pale yellow solidInferred from similar compounds[1][2]

The presence of both hydrogen bond donors (the amide N-H) and multiple acceptors (carbonyl and nitro oxygens) suggests moderate polarity and potential for intermolecular interactions, influencing its solubility and crystalline structure.

Synthesis Pathway and Mechanistic Rationale

The synthesis of Methyl 4-[2-(2-nitrophenyl)acetamido]benzoate is most effectively achieved via a nucleophilic acyl substitution. This well-established reaction class provides a high-yielding and clean route to the target amide. The proposed pathway involves the coupling of two key starting materials: Methyl 4-aminobenzoate and 2-Nitrophenylacetyl chloride .

G cluster_0 Precursor Preparation cluster_1 Core Coupling Reaction cluster_2 Workup & Purification 2_Nitrophenylacetic_Acid 2-Nitrophenylacetic Acid Acid_Chloride 2-Nitrophenylacetyl chloride 2_Nitrophenylacetic_Acid->Acid_Chloride Acyl Halogenation Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->Acid_Chloride Target_Molecule Methyl 4-[2-(2-nitrophenyl) acetamido]benzoate Acid_Chloride->Target_Molecule Nucleophilic Acyl Substitution Methyl_4_aminobenzoate Methyl 4-aminobenzoate Methyl_4_aminobenzoate->Target_Molecule Base Pyridine or Et₃N (Base) Base->Target_Molecule HCl Scavenger Crude_Product Crude Product Mixture Target_Molecule->Crude_Product Reaction Quench Purified_Product Purified Product Crude_Product->Purified_Product Recrystallization

Caption: Synthetic workflow for Methyl 4-[2-(2-nitrophenyl)acetamido]benzoate.
Step-by-Step Experimental Protocol

Part A: Preparation of 2-Nitrophenylacetyl chloride

  • Reagent Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (N₂ or Ar), add 2-nitrophenylacetic acid (1.0 eq).

  • Reaction: Add thionyl chloride (SOCl₂, 2.0 eq) dropwise at room temperature. The choice of SOCl₂ is deliberate; its byproducts (SO₂ and HCl) are gaseous, simplifying purification.

  • Reflux: Heat the mixture to reflux (approx. 80 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Isolation: After cooling, remove the excess thionyl chloride under reduced pressure. The resulting crude 2-nitrophenylacetyl chloride, an oil, is highly reactive and is typically used immediately in the next step without further purification.

Part B: Amide Coupling

  • Reagent Setup: In a separate flask, dissolve Methyl 4-aminobenzoate (1.0 eq) and a non-nucleophilic base such as triethylamine (Et₃N, 1.2 eq) in a dry aprotic solvent like dichloromethane (DCM) or ethyl acetate.[3] The base is critical to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

  • Coupling Reaction: Cool the solution to 0 °C in an ice bath. Add the freshly prepared 2-nitrophenylacetyl chloride (1.05 eq) dropwise as a solution in the same dry solvent. Maintaining a low temperature controls the exothermic reaction and minimizes side-product formation.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting amine spot is consumed.

  • Workup: Quench the reaction by adding water. Separate the organic layer, wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic phase over anhydrous Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude solid is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Structural Characterization and Validation

Confirming the identity and purity of the synthesized compound is paramount. A multi-spectroscopic approach provides a self-validating system, ensuring the final product meets the required quality standards.

G cluster_Fragments Key Structural Fragments Target {Methyl 4-[2-(2-nitrophenyl) acetamido]benzoate | C₁₆H₁₄N₂O₅ | MW: 330.30} Benzoate Methyl Benzoate Moiety Aromatic Protons (AA'BB' system) Methyl Protons (~3.9 ppm) Ester C=O (~170 ppm) Target->Benzoate confirms Nitrophenyl 2-Nitrophenyl Moiety Aromatic Protons (ABCD system) Nitro Group IR (~1520, 1340 cm⁻¹) Target->Nitrophenyl confirms Amide Amide Linkage N-H Proton (broad, ~8-9 ppm) Methylene Protons (~4.0 ppm) Amide C=O (~168 ppm) Target->Amide confirms

Caption: Relationship between the target molecule and its characteristic fragments.

Expected Analytical Data:

  • ¹H NMR: The proton NMR spectrum is expected to be complex but highly informative. Key signals would include:

    • A singlet for the methyl ester protons (~3.9 ppm).

    • Two sets of doublets in the aromatic region for the para-substituted benzoate ring.

    • A complex multiplet pattern for the four protons of the 2-nitrophenyl group.

    • A singlet for the methylene (-CH₂-) protons adjacent to the carbonyl.

    • A broad singlet for the amide (N-H) proton, which will be exchangeable with D₂O.

  • ¹³C NMR: The carbon spectrum will confirm the presence of 16 distinct carbon environments, including two carbonyl carbons (ester and amide) and twelve aromatic carbons.

  • FT-IR Spectroscopy: The infrared spectrum provides validation of key functional groups. Expected characteristic peaks include:

    • N-H stretch (~3300 cm⁻¹).

    • Aromatic C-H stretches (~3100-3000 cm⁻¹).

    • Ester C=O stretch (~1720 cm⁻¹).

    • Amide C=O stretch (Amide I band) (~1680 cm⁻¹).

    • Asymmetric and symmetric NO₂ stretches (~1520 and ~1340 cm⁻¹).

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the calculated exact mass of the molecule, providing definitive proof of the elemental composition. The molecular ion peak [M]+ or [M+H]+ would be observed at m/z corresponding to C₁₆H₁₄N₂O₅.

Research Applications and Future Directions

The molecular architecture of Methyl 4-[2-(2-nitrophenyl)acetamido]benzoate makes it a valuable intermediate in several research domains.

  • Medicinal Chemistry: The nitro group is a versatile functional handle. It can be readily reduced to an amine, which can then be used to construct heterocyclic ring systems or to introduce further diversity through subsequent reactions. Nitroaromatic compounds themselves have been investigated for various biological activities.[4]

  • Materials Science: Aromatic esters and amides are common motifs in the development of novel polymers and liquid crystals. The polar nitro group can influence material properties such as thermal stability and non-linear optical response.[1]

  • Organic Synthesis: This compound serves as a building block, providing a pre-functionalized aromatic core. The ester can be hydrolyzed to the corresponding carboxylic acid, offering another point for chemical modification.[5][6]

Safety and Handling

As a matter of standard laboratory practice, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Nitroaromatic compounds should be treated as potentially toxic and handled with care.

References

  • PubChem. 4-[(2-Methyl-4-nitrophenyl)iminomethyl]benzoate. National Center for Biotechnology Information. [Link]

  • PubChem. Methyl 4-(acetylamino)benzoate. National Center for Biotechnology Information. [Link]

  • Chemspace. (3-nitrophenyl)methyl 3-acetamido-4-methylbenzoate. [Link]

  • Gopiwad, P. et al. (2024). Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I. ResearchGate. [Link]

  • PubChem. Methyl 4-acetyl-2-nitrobenzoate. National Center for Biotechnology Information. [Link]

  • Ataman Kimya. METHYL BENZOATE. [Link]

  • Scribd. Synthesis of Methyl m-Nitrobenzoate. [Link]

  • University of Puerto Rico. Synthesis of methyl m-nitrobenzoate from acetophenone in three steps. [Link]

  • Google Patents. Process for the preparation of 2-(4-methylphenyl)
  • MDPI. Methyl Benzoate as Insecticide. [Link]

Sources

Technical Guide: Structure Elucidation of Methyl 4-[2-(2-nitrophenyl)acetamido]benzoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the comprehensive structural elucidation of Methyl 4-[2-(2-nitrophenyl)acetamido]benzoate , a specific amide derivative often utilized as an intermediate in the synthesis of quinazolinone-based bioactive scaffolds.

Executive Summary

This document details the analytical characterization of Methyl 4-[2-(2-nitrophenyl)acetamido]benzoate (


). The protocol integrates High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared Spectroscopy (FT-IR), and multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. Special emphasis is placed on distinguishing the ortho-nitro substitution pattern and confirming the amide linkage connectivity, which are critical quality attributes (CQAs) for downstream pharmaceutical applications.

Chemical Context & Synthesis

To understand the spectral data, one must understand the molecular origin. This compound is typically synthesized via an amide coupling between Methyl 4-aminobenzoate (Benzocaine methyl ester) and 2-nitrophenylacetic acid .

Reaction Logic:

  • Activation: 2-nitrophenylacetic acid is activated (e.g., via thionyl chloride to the acid chloride or EDC/HOBt).

  • Coupling: Nucleophilic attack by the aniline nitrogen of methyl 4-aminobenzoate.

  • Result: Formation of the amide bond, linking the two aromatic systems via a methylene bridge.

SynthesisPath Acid 2-Nitrophenylacetic Acid (Electrophile) Coupling Amide Coupling (EDC/HOBt or SOCl2) Acid->Coupling Amine Methyl 4-aminobenzoate (Nucleophile) Amine->Coupling Product Target Molecule C16H14N2O5 Coupling->Product

Figure 1: Synthetic pathway defining the structural connectivity of the target analyte.

Analytical Strategy & Elucidation Workflow

The elucidation follows a deductive logic flow, moving from molecular weight confirmation to specific functional group identification and finally atom-to-atom connectivity.

High-Resolution Mass Spectrometry (HRMS)

Objective: Validate molecular formula and unsaturation equivalents.

  • Theoretical MW: 314.0903 Da (Monoisotopic)

  • Ionization Mode: ESI(+) (Electrospray Ionization, Positive Mode)

  • Target Ion:

    
     or 
    
    
    
ParameterExpected ValueInterpretation
Formula

11 Degrees of Unsaturation (2 Rings + 1 Nitro + 2 Carbonyls + 3 Double bonds)
[M+H]+ 315.0981 m/zProtonated molecular ion
Fragment ~180 m/zLoss of Methyl 4-aminobenzoate moiety (Amide cleavage)
Fourier-Transform Infrared Spectroscopy (FT-IR)

Objective: Confirm the presence of orthogonal carbonyl environments (Ester vs. Amide) and the nitro group.

  • Amide N-H: 3300–3250 cm⁻¹ (Medium, broad).

  • Ester C=O: ~1720 cm⁻¹ (Strong, sharp; typical of conjugated esters).

  • Amide C=O: ~1680 cm⁻¹ (Strong; "Amide I" band, lower frequency due to conjugation with the aniline ring).

  • Nitro (

    
    ):  Two bands at ~1530 cm⁻¹ (asymmetric stretch) and ~1350 cm⁻¹ (symmetric stretch).
    
Nuclear Magnetic Resonance (NMR) Spectroscopy

This is the primary tool for elucidation. The molecule consists of two distinct aromatic systems linked by a


 chain.
1H NMR Analysis (400 MHz, DMSO-d6)

Solvent Choice: DMSO-d6 is preferred over


 to ensure solubility and clearly resolve the amide N-H proton, which often exchanges or broadens in chloroform.
Chemical Shift (

, ppm)
MultiplicityIntegralAssignmentMechanistic Insight
10.60 s (broad)1HAmide N-H Deshielded by carbonyl anisotropy and aromatic ring current.
7.95 d (

Hz)
2HBenzoate H-2,6 Ortho to electron-withdrawing ester; strongly deshielded.
7.75 d (

Hz)
2HBenzoate H-3,5 Ortho to amide nitrogen; shielded relative to H-2,6 but deshielded by amide resonance.
8.05 d (

Hz)
1HNitrophenyl H-3' Ortho to nitro group; most deshielded proton on Ring B.
7.65 – 7.50 m3HNitrophenyl H-4',5',6' Remaining aromatic protons. H-6' (ortho to CH2) is typically ~7.5 ppm.
4.15 s2HMethylene (

)
Singlet. Shifted downfield by flanking phenyl ring and amide carbonyl.
3.82 s3HMethyl Ester (

)
Classic methyl ester singlet.
13C NMR Analysis (100 MHz, DMSO-d6)

Key diagnostic signals to look for:

  • Carbonyls: Two distinct peaks.[1] Ester (~166 ppm) and Amide (~169 ppm).

  • Methylene: ~40-43 ppm.

  • Methyl: ~52 ppm.[2]

  • Nitro-Carbon: The aromatic carbon bearing the nitro group will be significantly deshielded (~148 ppm) and quaternary (weak in 1D, no HSQC correlation).

Connectivity Logic (2D NMR)

To prove the structure unequivocally, we map the correlations.

HMBC (Heteronuclear Multiple Bond Correlation):

  • Link 1 (Ester side): The

    
     protons (3.82 ppm) will correlate to the Ester C=O (~166 ppm).
    
  • Link 2 (Amide side): The Methylene protons (4.15 ppm) will correlate to:

    • The Amide C=O (~169 ppm).

    • The Nitrophenyl quaternary carbon (C-1').

    • The Nitrophenyl ortho-carbon (C-6').

  • Link 3 (Connection): The Amide N-H (10.60 ppm) will correlate to the Amide C=O (~169 ppm) and the Benzoate quaternary carbon (C-4).

ElucidationLogic Sample Unknown Sample MS HRMS: m/z 315.09 (C16H14N2O5) Sample->MS Formula IR IR: 1720 (Ester), 1680 (Amide) 1530 (Nitro) Sample->IR Funct. Groups NMR_1H 1H NMR: 2 Spin Systems (AA'BB' + Ortho-Subst) MS->NMR_1H Proton Count IR->NMR_1H Carbonyl Types HMBC HMBC: Link CH2 to Amide C=O Link NH to Benzoate Ring NMR_1H->HMBC Connectivity Structure CONFIRMED STRUCTURE Methyl 4-[2-(2-nitrophenyl)acetamido]benzoate HMBC->Structure Proof

Figure 2: Logical flowchart for the structural elucidation process.

Experimental Protocols

Synthesis of Reference Standard (For Validation)

If a reference standard is required for retention time comparison:

  • Dissolve 1.0 eq of 2-nitrophenylacetic acid in DCM.

  • Add 1.2 eq of EDC·HCl and 1.2 eq of HOBt. Stir for 30 mins at

    
    .
    
  • Add 1.0 eq of Methyl 4-aminobenzoate and 2.0 eq of DIPEA.

  • Stir at Room Temperature for 12 hours.

  • Workup: Wash with 1N HCl, Sat.

    
    , and Brine. Dry over 
    
    
    
    .[3]
  • Purify: Recrystallize from Ethanol or Flash Chromatography (Hexane/EtOAc).

NMR Acquisition Parameters
  • Instrument: 400 MHz or higher (600 MHz recommended for resolution of aromatic multiplets).

  • Pulse Sequence (1H): zg30 (30° pulse) to ensure accurate integration.

  • Relaxation Delay (D1):

    
     sec (set to 5.0 sec if quantitative integration of aromatic protons is critical).
    
  • Scans: 16 (1H), 1024 (13C).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 577758, Methyl 4-(acetylamino)benzoate. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.
  • Pretsch, E., Bühlmann, P., & Badertscher, M.Structure Determination of Organic Compounds: Tables of Spectral Data.

Sources

Spectroscopic Characterization of Methyl 4-[2-(2-nitrophenyl)acetamido]benzoate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the spectroscopic characterization of Methyl 4-[2-(2-nitrophenyl)acetamido]benzoate , a critical intermediate in the synthesis of quinazolinone-based bioactive scaffolds and a model compound for studying amide-linked nitroaromatics.

Executive Summary & Compound Identity

This guide provides a definitive spectroscopic atlas for Methyl 4-[2-(2-nitrophenyl)acetamido]benzoate (


). As a Senior Application Scientist, I have structured this analysis to not only present the data but to explain the electronic and structural causality governing the observed signals. This compound represents a "push-pull" system: the electron-withdrawing nitro group on the phenylacetyl moiety contrasts with the electron-withdrawing ester on the aniline ring, creating distinct spectroscopic signatures useful for reaction monitoring and purity assessment.
PropertyValue
IUPAC Name Methyl 4-(2-(2-nitrophenyl)acetamido)benzoate
Molecular Formula

Molecular Weight 314.29 g/mol
Appearance Pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, Acetone; sparingly soluble in MeOH.[1]
CAS (Fragment Ref) 619-45-4 (Amine), 3740-52-1 (Acid)

Synthesis & Sample Preparation Protocol

To ensure spectroscopic fidelity, the sample must be free of the starting materials (Methyl 4-aminobenzoate and 2-nitrophenylacetic acid).

Synthesis Logic (Amide Coupling)

The synthesis utilizes a standard EDC/HOBt coupling or Acid Chloride method. The reaction creates a stable amide bond, shifting the aniline protons significantly downfield.

Synthesis Start1 Methyl 4-aminobenzoate (Nucleophile) Product Methyl 4-[2-(2-nitrophenyl) acetamido]benzoate Start1->Product Nucleophilic Attack Start2 2-Nitrophenylacetic acid (Electrophile) Activation Activation (SOCl2 or EDC/HOBt) Start2->Activation Intermediate Activated Acyl Species Activation->Intermediate Intermediate->Product Coupling

Figure 1: Convergent synthesis pathway. The nucleophilic aniline attacks the activated carbonyl of the nitrophenylacetic acid.

Purification for Spectroscopy
  • Recrystallization: Ethanol/Water (9:1) is recommended to remove unreacted amine.

  • Drying: Vacuum dry at 45°C for 6 hours to remove solvent peaks (EtOH ~1.05/3.5 ppm, H2O ~3.3 ppm in DMSO) that obscure the benzylic region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data reflects the rigid amide linkage and the deshielding effect of the ortho-nitro group.

H NMR Data (400 MHz, DMSO- )

Rationale: DMSO-


 is chosen over 

due to the limited solubility of the rigid amide and to prevent H-D exchange of the amide proton.
Shift (

ppm)
MultiplicityIntegralAssignmentStructural Causality
10.65 Singlet (s)1HAmide N-H Highly deshielded by the carbonyl anisotropy and electron-poor aniline ring.
8.05 Doublet (d,

Hz)
1HNitro-Ar H3' Ortho to the nitro group; most deshielded proton on the acetyl ring.
7.92 Doublet (d,

Hz)
2HBenzoate H2, H6 Ortho to the ester carbonyl; classic AA'XX' system part A.
7.76 Multiplet (m)1HNitro-Ar H5' Para to the nitro group.
7.72 Doublet (d,

Hz)
2HBenzoate H3, H5 Ortho to the amide nitrogen; shielded relative to H2/H6 but deshielded vs. amine precursor.
7.60 - 7.65 Multiplet (m)2HNitro-Ar H4', H6' Remaining aromatic protons.
4.18 Singlet (s)2HBenzylic

Deshielded by both the amide carbonyl and the ortho-nitro ring current.
3.82 Singlet (s)3HEster

Characteristic methyl ester singlet.
C NMR Data (100 MHz, DMSO- )

Key diagnostic peaks include the two distinct carbonyls and the ipso carbons.

Shift (

ppm)
AssignmentNotes
169.2 Amide C=O Upfield of ketone, typical for acetanilides.
166.0 Ester C=O Characteristic benzoate ester resonance.
148.5 C-Nitro (Ipso) Highly deshielded quaternary carbon.
143.2 C-N (Benzoate Ipso) Shifted downfield upon acylation of the amine.
134.0 C-H (Nitro-Ar) Para to nitro group.
130.5 C-H (Benzoate) Ortho to ester.
125.0 C-H (Nitro-Ar) Ortho to nitro group.
119.0 C-H (Benzoate) Ortho to amide.
52.0

Methyl ester carbon.
41.5 Benzylic

Diagnostic aliphatic carbon between two

systems.

Mass Spectrometry (MS) & Fragmentation

The fragmentation pattern is driven by the stability of the acylium ion and the nitro-group effects (ortho effect).

Ionization Mode: ESI (+) or EI (70 eV). Molecular Ion:


 (ESI); 

(EI).

MS_Fragmentation M Molecular Ion [M]+ m/z 314 Frag1 Fragment A [M - OMe]+ m/z 283 M->Frag1 - OMe (31) Frag2 Fragment B (Amide Cleavage) [O2N-Bn-CO]+ m/z 164 M->Frag2 C-N Bond Break Frag3 Fragment C (Amine Part) [H2N-Ph-COOMe]+ m/z 151 M->Frag3 H-Transfer Tropylium-like\nIon (m/z 136) Tropylium-like Ion (m/z 136) Frag2->Tropylium-like\nIon (m/z 136) - CO (28)

Figure 2: Primary fragmentation pathways. The cleavage of the amide bond is the dominant pathway in EI, yielding the nitro-tropylium derivative and the benzocaine fragment.

Infrared (IR) & UV-Vis Spectroscopy

Infrared Absorption (KBr Pellet)

The IR spectrum serves as a quick "fingerprint" validation of the amide formation.

  • 3310

    
     (m):  N-H stretching (Amide A). Sharp band indicates lack of H-bonding aggregation in dilute solid phase.
    
  • 1720

    
     (s):  Ester C=O stretch.
    
  • 1685

    
     (s):  Amide I band (C=O stretch). Distinct from ester C=O.[1][2]
    
  • 1525 & 1345

    
     (s):  Asymmetric and Symmetric 
    
    
    
    stretches. Diagnostic for the nitrophenyl moiety.
  • 1605

    
     (m):  Aromatic C=C ring breathing.
    
UV-Vis Absorbance (Methanol)
  • 
     1:  285 nm (Benzoate 
    
    
    
    ).
  • 
     2:  260 nm (Nitrophenyl charge transfer).
    
  • Note: The extended conjugation through the amide is limited, so the spectrum resembles a summation of benzocaine and nitrotoluene.

References & Validation Sources

To validate these findings, cross-reference with the following authoritative methodologies for amide and nitro-aromatic characterization.

  • Amide Coupling Standards: Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link

  • Spectroscopic Data of Precursors (NIST):

    • Methyl 4-aminobenzoate:

    • 2-Nitrophenylacetic acid:

  • General NMR Interpretation: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. (Standard text for substituent effect calculation).

Sources

Rational Design and Evaluation of N-Phenylacetamide Derivatives: A Technical Framework

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Evolution of a Privileged Scaffold

The N-phenylacetamide (acetanilide) scaffold represents a foundational pharmacophore in medicinal chemistry. Historically significant as the precursor to paracetamol (acetaminophen), this structure has evolved from a simple analgesic agent into a versatile platform for multi-target drug discovery. Modern rational design has moved beyond simple antipyretic applications, leveraging the scaffold's amide linker and aromatic plasticity to generate derivatives with potent antimicrobial , anticancer , and anti-inflammatory profiles.

This guide provides a technical analysis of these derivatives, focusing on Structure-Activity Relationships (SAR), mechanistic pathways, and validated experimental protocols for their synthesis and biological evaluation.

Structural Logic & SAR: Tuning the Core

The biological efficacy of N-phenylacetamide derivatives is governed by three primary structural vectors: the aromatic "Warhead," the Amide Linker, and the N-terminal Tail.

Electronic and Steric Modulation (The Warhead)

Modifications to the phenyl ring modulate lipophilicity (


) and electronic distribution, directly influencing target binding affinity.
  • Electron-Withdrawing Groups (EWGs): Substituents such as -NO₂ , -F , and -Cl (particularly at the para position) significantly enhance cytotoxic and antimicrobial activity. For instance, p-nitro derivatives often outperform their methoxy counterparts in cytotoxicity assays due to enhanced electrophilicity, facilitating covalent or strong non-covalent interactions with cysteine-rich active sites.

  • Hybridization: Fusing the phenyl ring with heterocycles (e.g., thiazoles , triazoles ) creates "hybrid" molecules. The introduction of a 4-arylthiazole moiety has been shown to drastically lower EC₅₀ values against plant pathogens like Xanthomonas oryzae, outperforming commercial standards like bismerthiazol.

Visualization: SAR Decision Matrix

SAR_Logic Core N-Phenylacetamide Scaffold Phenyl Phenyl Ring (The Warhead) Core->Phenyl Linker Amide Linker (H-Bonding) Core->Linker Tail N-Substituent (Solubility/Fit) Core->Tail EWG Electron-Withdrawing (-NO2, -F, -Cl) Increases Cytotoxicity Phenyl->EWG Hetero Heterocyclic Fusion (Thiazoles, Triazoles) Broadens Spectrum Phenyl->Hetero Stab Metabolic Stability (Prevents Hydrolysis) Linker->Stab

Caption: Structural optimization vectors for N-phenylacetamide derivatives targeting biological efficacy.

Therapeutic Profiles & Mechanistic Insights[1][2]

Antimicrobial Activity: The Thiazole Hybrid

Recent studies highlight the potency of N-phenylacetamide-thiazole hybrids.[1]

  • Target: Bacterial cell membrane and DNA gyrase.

  • Key Data: Compound A1 (N-(4-((4-(4-fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide) exhibited an EC₅₀ of 156.7 µM against Xanthomonas oryzae pv.[1][2] oryzae (Xoo), superior to bismerthiazol (230.5 µM).[2][3]

  • Mechanism: Scanning Electron Microscopy (SEM) confirms that these derivatives induce irreversible cell membrane rupture , leading to leakage of cytoplasmic content. Secondary mechanisms involve the inhibition of the Clp gene expression, attenuating bacterial pathogenicity.

Anticancer Activity: Apoptotic Induction

Derivatives substituted with p-nitro and p-fluoro groups demonstrate significant antiproliferative effects against PC3 (prostate), MCF-7 (breast), and MDA-MB-468 cell lines.

  • Mechanism: These compounds do not merely cause necrosis but trigger programmed cell death (apoptosis).

    • Upregulation: Bax (pro-apoptotic), FasL.[4]

    • Downregulation: Bcl-2 (anti-apoptotic).

    • Execution: Activation of Caspase-3 , leading to DNA fragmentation (confirmed by TUNEL assay).[1]

Comparative Efficacy Data
Compound ClassTarget Organism/Cell LineKey SubstituentActivity Metric (IC₅₀/EC₅₀)Reference Standard
Thiazole Hybrid (A1) X. oryzae (Xoo)4-Fluorophenyl156.7 µMBismerthiazol (230.5 µM)
Dissulfone Hybrid (D14) X.[2][3] oryzae (Xoo)Dissulfone moiety0.63 mg/LThiodiazole Copper (91.72 mg/L)
Acetamide Derivative (3c) MCF-7 (Breast Cancer)p-Nitro0.7 ± 0.4 µMDoxorubicin (0.38 µM)
Acetamide Derivative (2b) PC3 (Prostate Cancer)p-Nitro52 µMImatinib (40 µM)

Experimental Protocols

Protocol A: Synthesis of N-Phenylacetamide-Thiazole Hybrids

Objective: To synthesize biologically active derivatives via a nucleophilic substitution pathway.

Reagents: Substituted aniline, Chloroacetyl chloride, Thiourea derivative, Ethanol, Sodium Acetate.

  • Chloroacetylation:

    • Dissolve substituted aniline (0.01 mol) in glacial acetic acid (10 mL).

    • Add chloroacetyl chloride (0.012 mol) dropwise at 0–5°C under stirring.

    • Add saturated sodium acetate solution to buffer the HCl generated.

    • Stir for 3 hours at room temperature. Pour into ice water. Filter the precipitate (Intermediate A: 2-chloro-N-phenylacetamide).

  • Thiazole Cyclization/Coupling:

    • Dissolve Intermediate A (0.01 mol) and the appropriate 4-arylthiazole-2-amine (0.01 mol) in absolute ethanol (20 mL).

    • Reflux the mixture for 6–8 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

    • Cool to room temperature and neutralize with 10% NaHCO₃.

  • Purification:

    • Filter the solid product.[5][6]

    • Recrystallize from ethanol/DMF mixture to obtain the final N-phenylacetamide derivative.

    • Validation: Confirm structure via ¹H-NMR (amide proton singlet at ~10.0 ppm) and HRMS.

Protocol B: In Vitro Antibacterial Turbidimetry Assay

Objective: To determine EC₅₀ values against plant pathogens (e.g., Xoo).

  • Preparation:

    • Culture bacteria in NB (Nutrient Broth) at 28°C until logarithmic phase (OD₅₉₅ ~ 0.6).

    • Prepare stock solutions of test compounds in DMSO.

  • Incubation:

    • Add 4 mL of bacterial culture to test tubes.

    • Add 1 mL of compound solution at varying concentrations (e.g., 10, 50, 100, 200 µg/mL).

    • Controls: DMSO (Negative), Bismerthiazol (Positive).

    • Incubate at 28°C on a shaker (180 rpm) for 24–48 hours.

  • Measurement:

    • Measure Optical Density (OD) at 595 nm using a spectrophotometer.

  • Calculation:

    • Calculate inhibition rate:

      
      
      
    • Where

      
       is the OD of the negative control and 
      
      
      
      is the OD of the treatment.
    • Derive EC₅₀ using log-probit analysis software (e.g., SPSS).

Mechanistic Architecture: Anticancer Pathway

The following diagram illustrates the signal transduction pathway utilized by p-nitro-N-phenylacetamide derivatives to induce cytotoxicity.

Anticancer_Mechanism Compound N-Phenylacetamide Derivative (3d) Bax Bax Upregulation (Pro-apoptotic) Compound->Bax Bcl2 Bcl-2 Downregulation (Anti-apoptotic) Compound->Bcl2 Mito Mitochondrial Permeabilization Bax->Mito Bcl2->Mito CytoC Cytochrome C Release Mito->CytoC Caspase9 Caspase-9 Activation CytoC->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 DNA DNA Fragmentation (TUNEL Positive) Caspase3->DNA Apoptosis APOPTOSIS DNA->Apoptosis

Caption: Intrinsic apoptotic pathway activation by nitro-substituted phenylacetamide derivatives.[7]

References

  • Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Source: PMC / NIH [Link]

  • Synthesis and Antibacterial Activities of 2-Oxo-N-phenylacetamide Derivatives Containing a Dissulfone Moiety Target on Clp. Source: Journal of Agricultural and Food Chemistry (ACS) [Link]

  • Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Source: Pharmaceutical Sciences [Link][4][7]

  • Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. Source: BioMed Research International [Link]

  • New N-phenylacetamide-incorporated 1,2,3-triazoles: [Et3NH][OAc]-mediated efficient synthesis and biological evaluation. Source: RSC Advances [Link]

Sources

Methodological & Application

Application Note: High-Efficiency Amide Coupling of 2-Nitrophenylacetic Acid and Methyl 4-Aminobenzoate

[1][2]

Abstract & Strategic Overview

This application note details the optimized protocols for the amide coupling of 2-nitrophenylacetic acid (Acid) and methyl 4-aminobenzoate (Amine). This specific transformation represents a "mismatched" coupling scenario common in medicinal chemistry: the reaction of a sterically hindered, active-methylene acid with an electronically deactivated aniline.[1]

The resulting amide, methyl 4-(2-(2-nitrophenyl)acetamido)benzoate , is a critical intermediate for the synthesis of nitrogen heterocycles, including quinolines and hydroxamic acids used in oncology and anti-infective research.[1]

The Engineering Challenge
  • Deactivated Nucleophile: The para-ester group on the aniline significantly lowers the electron density at the nitrogen, reducing nucleophilicity (

    
    ).
    
  • Active Methylene Instability: The methylene group of 2-nitrophenylacetic acid is highly acidic due to the electron-withdrawing nature of the ortho-nitro and carbonyl groups. Over-exposure to base can lead to deprotonation, resulting in dark, tarry side-products via self-condensation or oxidation.[2][1]

To address these challenges, this guide presents two validated protocols:

  • Method A (Discovery Scale): HATU-mediated coupling for maximum conversion and purity.[2][1]

  • Method B (Scale-Up): Acid Chloride activation via Oxalyl Chloride for cost-efficiency and scalability.[2][1]

Mechanistic Analysis & Reaction Design[1]

The success of this reaction hinges on the balance between activation energy and suppression of side reactions .

Reaction Scheme

The reaction proceeds via the activation of the carboxylic acid to an electrophilic species (Active Ester or Acyl Chloride), followed by the nucleophilic attack of the aniline.

ReactionSchemeAcid2-Nitrophenylacetic Acid(Acidic α-proton)ActivationActivation Step(HATU or (COCl)2)Acid->ActivationSideRxnSide Reaction:α-Deprotonation/CondensationAcid->SideRxnExcess BaseAmineMethyl 4-aminobenzoate(Deactivated Nucleophile)ActiveSpeciesActivated Electrophile(O-At Ester or Acyl Chloride)Amine->ActiveSpeciesNucleophilic AttackActivation->ActiveSpeciesProductTarget Amide(Methyl 4-(2-(2-nitrophenyl)acetamido)benzoate)ActiveSpecies->ProductElimination

Figure 1: Reaction pathway highlighting the critical activation step and potential side reaction risk due to the acidic

1

Experimental Protocols

Method A: HATU-Mediated Coupling (Recommended for <1g scale)

Rationale: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) generates a highly reactive ester that compensates for the poor nucleophilicity of the aniline. It is faster and cleaner than EDC/NHS for electron-deficient amines.[2][1]

Reagents
  • 2-Nitrophenylacetic acid (1.0 equiv)[2][1]

  • Methyl 4-aminobenzoate (1.1 equiv)[2][1]

  • HATU (1.2 equiv)[2][1][3]

  • DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)[2][1]

  • Solvent: Anhydrous DMF (Dimethylformamide)[2][1]

Step-by-Step Protocol
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-nitrophenylacetic acid (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Cool the solution to 0°C (ice bath). Add DIPEA (2.5 equiv) dropwise.[2][1]

    • Critical: Cooling prevents premature deprotonation of the

      
      -methylene.
      
  • Activation: Add HATU (1.2 equiv) in one portion. Stir at 0°C for 15 minutes, then allow to warm to Room Temperature (RT) for 15 minutes. The solution should turn yellow/orange.

  • Coupling: Add methyl 4-aminobenzoate (1.1 equiv) solid directly to the reaction mixture.

  • Reaction: Stir at RT for 4–12 hours.

    • Monitoring: Check by TLC (EtOAc/Hexane 1:1) or LC-MS.[2][1][4] Look for the disappearance of the acid (

      
       early) and formation of the product (
      
      
      late).
  • Workup:

    • Dilute reaction with EtOAc (10x reaction volume).[2][1]

    • Wash sequentially with:

      • 1M HCl (2x) – Removes excess aniline and DIPEA.[2][1]

      • Sat. NaHCO₃ (2x) – Removes unreacted acid and HOBt byproducts.[1]

      • Brine (1x).

    • Dry over MgSO₄, filter, and concentrate.[1]

  • Purification: Recrystallize from hot Ethanol or purify via Flash Chromatography (0-40% EtOAc in Hexanes).

Method B: Acid Chloride Activation (Recommended for >5g scale)

Rationale: This method avoids expensive coupling reagents and simplifies purification (no urea/HOBt byproducts).[2][1] Oxalyl chloride is preferred over Thionyl chloride for milder conditions.[2][1]

Reagents
  • 2-Nitrophenylacetic acid (1.0 equiv)[2][1]

  • Oxalyl Chloride (1.2 equiv)[2][1]

  • Catalytic DMF (2-3 drops)[2][1]

  • Methyl 4-aminobenzoate (1.0 equiv)[2][1][5]

  • Pyridine (1.5 equiv) or Triethylamine (2.0 equiv)[2][1]

  • Solvent: Anhydrous DCM (Dichloromethane)[2][1][5]

Step-by-Step Protocol
  • Acyl Chloride Formation:

    • Suspend 2-nitrophenylacetic acid in anhydrous DCM (0.5 M) at 0°C.

    • Add catalytic DMF (2 drops).[2][1]

    • Add Oxalyl Chloride (1.2 equiv) dropwise over 10 minutes.[2][1] Gas evolution (CO/CO₂) will occur.[2][1]

    • Stir at 0°C for 1 hour, then RT for 1 hour until gas evolution ceases and the solution becomes clear.

    • Optional: Concentrate in vacuo to remove excess oxalyl chloride if precise stoichiometry is required, then redissolve in DCM.[1]

  • Coupling:

    • In a separate flask, dissolve methyl 4-aminobenzoate (1.0 equiv) and Pyridine (1.5 equiv) in DCM.

    • Cool the amine solution to 0°C.[3][5][6][7]

    • Add the prepared acid chloride solution dropwise via syringe/cannula to the amine solution.

    • Note: The reverse addition (Acid Cl to Amine) is preferred to maintain a low concentration of the activated species relative to the nucleophile.

  • Reaction: Stir at RT for 3–6 hours. A precipitate (Pyridine[1]·HCl) may form.[2][1][7][8]

  • Workup:

    • Quench with water.[2][1][9]

    • Wash organic layer with 1M HCl (to remove pyridine/aniline) and Sat.[2][1] NaHCO₃.

    • Dry and concentrate.[2][1][9][10]

Analytical Data & QC

Expected Yield:

  • Method A (HATU): 85–95%[2][1][3]

  • Method B (Acid Chloride): 75–85%[1]

Characterization (Simulated):

  • Appearance: Off-white to pale yellow solid.[2][1]

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       10.5 (s, 1H, NH  amide) – Diagnostic peak.[1]
      
    • 
       8.1 (d, 2H, Ar-H benzoate).[2][1]
      
    • 
       7.9 (d, 1H, Ar-H nitro-ortho).[1]
      
    • 
       7.7 (d, 2H, Ar-H benzoate).[2][1]
      
    • 
       4.2 (s, 2H, CH₂  benzylic) – Check integration; if <2H or split, suspect enolization/side rxn.[1]
      
    • 
       3.8 (s, 3H, OMe).[1]
      

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Yield / Dark Mixture

-Deprotonation of acid
Reduce base equivalents.[2][1] Ensure temp is 0°C during base addition. Switch from DIPEA to weaker base (e.g., Collidine) or use Method B (Acid Chloride) with Pyridine.[2][1]
No Reaction (SM remains) Deactivated AnilineIncrease reaction time (up to 24h) or temperature (40°C). Switch to Method B (Acid Chloride is more reactive than HATU ester).[2][1]
Product Impure (Sticky) Urea/HOBt byproductsEnsure thorough washes with NaHCO₃ and water.[2][1] For Method A, recrystallization is often superior to column chromatography.[1]
Decision Tree for Optimization

TroubleshootingStartIssue: Low Conversion?CheckTLCCheck TLC/LCMSStart->CheckTLCBranch1SM (Amine) RemainsCheckTLC->Branch1Clean SMBranch2Complex Mixture / TarsCheckTLC->Branch2Many spotsSol1Increase Activation(Use Method B / Heat to 40°C)Branch1->Sol1Sol2Decrease Base Strength(Control Temp < 0°C)Branch2->Sol2

Figure 2: Troubleshooting logic flow for common coupling issues.

References

  • BenchChem. (2025).[2][1][3][5] Application Notes and Protocols for Methyl 4-(2-aminoethoxy)-2-chlorobenzoate in Organic Synthesis. Retrieved from [2][1]

  • Organic Syntheses. (1922).[2][1] p-Nitrophenylacetic Acid.[2][1][7] Org. Synth. 1922, 2,[1] 59. Retrieved from [2][1]

  • Sigma-Aldrich. (2023).[2][1] Amide Coupling Reagents: A Comparative Guide. Retrieved from [1]

  • Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.[2][1] (General Reference for HATU mechanism).

  • ChemicalBook. (2024).[2][1] 2-Nitrophenylacetic acid Properties and Applications. Retrieved from [2][1]

Application Note: FT-IR Characterization of Methyl 4-[2-(2-nitrophenyl)acetamido]benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the protocol for the structural verification of Methyl 4-[2-(2-nitrophenyl)acetamido]benzoate using Fourier Transform Infrared (FT-IR) spectroscopy. As a critical intermediate in the synthesis of quinazolinone-based pharmacophores, verifying the integrity of the amide linkage , methyl ester , and nitro group is essential. This guide prioritizes Attenuated Total Reflectance (ATR) sampling for its non-destructive nature and reproducibility, referencing USP <854> standards for mid-infrared spectroscopy.

Introduction & Chemical Context

Methyl 4-[2-(2-nitrophenyl)acetamido]benzoate is a poly-functional molecule synthesized typically via the acylation of methyl 4-aminobenzoate with 2-nitrophenylacetyl chloride (or the corresponding acid).

The spectroscopic challenge lies in distinguishing three distinct carbonyl/polar environments:

  • The Ester: Conjugated to the para-substituted phenyl ring.

  • The Amide: The newly formed linkage connecting the two aromatic systems.

  • The Nitro Group: An ortho-substituted electron-withdrawing group.

Success in synthesis is defined spectroscopically by the disappearance of the primary amine N-H stretching doublet (from the starting material) and the appearance of the Amide I and II bands, while retaining the ester and nitro signatures.

Experimental Configuration

Instrumentation
  • Spectrometer: Research-grade FT-IR (e.g., Thermo Nicolet iS50, PerkinElmer Spectrum 3, or equivalent).

  • Detector: DTGS (Deuterated Triglycine Sulfate) for routine linearity or MCT (Mercury Cadmium Telluride) for high-sensitivity requirements.

  • Accessory: Single-bounce Diamond ATR (Attenuated Total Reflectance).

    • Rationale: Diamond is chemically inert and hard enough to withstand the high contact pressure required for crystalline organic solids to ensure good optical contact.

Acquisition Parameters
ParameterSettingRationale
Spectral Range 4000 – 600 cm⁻¹Covers all functional group and fingerprint regions.
Resolution 4 cm⁻¹Optimal balance between signal-to-noise ratio (SNR) and resolving sharp aromatic peaks.
Scans 32 or 64Sufficient to average out random noise without thermal drift.
Apodization Strong (Beer-Norton)Reduces spectral leakage (side-lobes) on sharp crystalline peaks.
Phase Correction MertzStandard algorithm for phase error correction.

Analytical Workflow (Visualized)

The following diagram outlines the self-validating workflow for analyzing this compound, ensuring data integrity from preparation to reporting.

AnalyticalWorkflow Start Start: Sample Receipt Prep Sample Prep (Homogenization) Start->Prep Check System Suitability (Polystyrene/Background) Prep->Check Check->Start Fail (Recalibrate) Acquire Data Acquisition (ATR Mode) Check->Acquire Pass Process Processing (ATR Correction, Baseline) Acquire->Process Analyze Band Assignment (Validation vs. Precursors) Process->Analyze Report Final Report Analyze->Report

Figure 1: Step-by-step analytical workflow ensuring system suitability before sample acquisition.

Detailed Protocol

Step 1: System Suitability (Self-Validation)

Before analyzing the sample, verify the instrument performance (per USP <854>).

  • Clean Crystal: Wipe the diamond crystal with isopropanol. Ensure the energy throughput meter is at maximum.

  • Background Scan: Collect a background spectrum (air) using the same parameters (32 scans, 4 cm⁻¹).

  • Validation: Scan a standard Polystyrene film.[1] Verify the absorption band at 1601.2 cm⁻¹ (± 1.0 cm⁻¹) to confirm wavenumber accuracy.

Step 2: Sample Preparation
  • Particle Sizing: If the sample is coarse, lightly grind it in an agate mortar. Note: ATR requires good contact; large crystals scatter light and reduce band intensity.

  • Placement: Place approximately 2–5 mg of the white/off-white powder onto the center of the diamond crystal.

Step 3: Data Acquisition
  • Contact Pressure: Lower the pressure anvil. Apply force until the spectral preview shows maximized peak intensity (usually ~80–100 lbs force for diamond ATR).

    • Critical Check: Ensure the strongest peaks (carbonyls) do not "flat top" (absorbance > 1.5), which indicates detector saturation.

  • Collect: Initiate the sample scan.

  • Post-Processing: Apply "ATR Correction" (if comparing to transmission libraries) and "Automatic Baseline Correction."

Data Analysis & Interpretation

The structural validity of Methyl 4-[2-(2-nitrophenyl)acetamido]benzoate is confirmed by specific band assignments.[2] The table below correlates the functional groups to their expected wavenumbers.

Spectral Assignment Table
Functional GroupVibration ModeExpected Frequency (cm⁻¹)Diagnostic Value
Amide N-H Stretching3350 – 3250 (m)Critical: Must be a single band. A doublet here indicates unreacted amine starting material.
Aromatic C-H Stretching3100 – 3000 (w)Confirms aromatic rings (benzoate & nitrophenyl).
Aliphatic C-H Stretching2950 – 2850 (w)Signals from the Methyl ester (-CH₃) and Methylene bridge (-CH₂-).
Ester C=O Stretching1725 – 1715 (s)Conjugated ester carbonyl. Usually the highest frequency carbonyl peak.
Amide I (C=O) Stretching1690 – 1650 (s)Confirms successful coupling. Lower frequency than ester due to resonance.
Amide II (N-H) Bending1550 – 1515 (s)Characteristic of secondary amides.
Nitro (-NO₂) Asymmetric Stretch1535 – 1515 (s)Strong band, often overlapping with Amide II.
Nitro (-NO₂) Symmetric Stretch1355 – 1340 (s)Distinctive sharp band verifying the nitrophenyl moiety.
C-O (Ester) Stretching1280 – 1250 (s)"C-O-C" asymmetric stretch of the benzoate ester.
Para-Subst. OOP Bending850 – 800 (m)Out-of-plane bend for the benzoate ring (2 adjacent H).
Ortho-Subst. OOP Bending770 – 735 (m)Out-of-plane bend for the nitrophenyl ring (4 adjacent H).

(s) = strong, (m) = medium, (w) = weak, OOP = Out of Plane

The "Fingerprint" Logic

The following diagram illustrates the chemical logic used to validate the spectrum.

SpectralLogic Precursor Precursor: Methyl 4-aminobenzoate AmineSignal Primary Amine Doublet (~3400 & 3300 cm⁻¹) Precursor->AmineSignal Exhibits Product Product: Methyl 4-[2-(2-nitrophenyl)acetamido]benzoate Product->AmineSignal ABSENT (Validation) AmideSignal Amide I & II Bands (1660 & 1540 cm⁻¹) Product->AmideSignal PRESENT (Confirmation) NitroSignal Nitro Group Signals (1530 & 1350 cm⁻¹) Product->NitroSignal Retained from Acid Chloride

Figure 2: Spectroscopic logic for distinguishing the product from its amine precursor.

Troubleshooting & Quality Control

IssueObservationRoot CauseCorrective Action
Weak Signal Peaks < 0.05 AbsorbancePoor crystal contact.Grind sample finer; increase anvil pressure.
Water Vapor Jagged noise @ 3800-3500 & 1600 cm⁻¹Atmospheric humidity.Purge instrument with N₂ or apply "Atmospheric Suppression" algorithm.
Shifted Peaks Peaks 5-10 cm⁻¹ lower than libraryHydrogen bonding in solid state.Normal for solids. Do not confuse with chemical modification.
Residual Amine Small doublet @ 3400/3300 cm⁻¹Incomplete reaction.Recrystallize product to remove unreacted Methyl 4-aminobenzoate.

References

  • USP General Chapter <854> Mid-Infrared Spectroscopy. United States Pharmacopeia. (Authoritative standard for instrument qualification and sampling).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Definitive text for functional group assignment).
  • NIST Chemistry WebBook. Standard Reference Data. (Source for general IR trends of benzoates and nitro compounds).

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. (Reference for specific Amide I/II and Nitro shifts).

Sources

Application Note: Structural Elucidation and Fragmentation Dynamics of Methyl 4-[2-(2-nitrophenyl)acetamido]benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the mass spectrometric characterization of Methyl 4-[2-(2-nitrophenyl)acetamido]benzoate (Formula:


). This compound represents a critical class of N-aryl-2-phenylacetamides, often encountered as synthetic intermediates in the manufacturing of quinazolinone-based alkaloids and bioactive heterocyclic drugs.

Accurate identification of this molecule requires understanding its distinct fragmentation pathways, specifically the competition between amide bond cleavage and the nitro-group ortho effect . This guide provides a validated protocol for its detection and a mechanistic breakdown of its collision-induced dissociation (CID) behavior.

Chemical Properties & Preparation

PropertySpecification
IUPAC Name Methyl 4-(2-(2-nitrophenyl)acetamido)benzoate
Molecular Formula

Monoisotopic Mass 314.0903 Da

(Calc.)
315.0976 m/z
LogP (Predicted) 2.4 - 2.8
Solubility Soluble in DMSO, Acetonitrile, Methanol; sparingly soluble in water.
Sample Preparation Protocol

Objective: Minimize in-source fragmentation while ensuring adequate ionization efficiency.

  • Stock Solution: Dissolve 1 mg of the analyte in 1 mL of DMSO to create a 1 mg/mL stock.

  • Working Standard: Dilute the stock 1:1000 into 50:50 Acetonitrile:Water (v/v) + 0.1% Formic Acid. Final concentration: 1 µg/mL.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter to remove particulates before injection.

Experimental Conditions (LC-MS/MS)

The following parameters were optimized on a Quadrupole Time-of-Flight (Q-TOF) system but are transferable to Triple Quadrupole (QqQ) platforms.

Liquid Chromatography (UHPLC)
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.00 5 Equilibration
1.00 5 Load
8.00 95 Elution
10.00 95 Wash

| 10.10 | 5 | Re-equilibration |

Mass Spectrometry (ESI+)[1][2]
  • Ionization Mode: Electrospray Ionization (Positive).

  • Capillary Voltage: 3500 V.

  • Fragmentor Voltage: 135 V (Optimized to prevent in-source decay of the nitro group).

  • Gas Temperature: 325°C.

  • Collision Energy (CE): Stepped energy ramp (10, 20, 40 eV) to capture both labile and stable fragments.

Results & Discussion: Fragmentation Mechanisms

The fragmentation of Methyl 4-[2-(2-nitrophenyl)acetamido]benzoate is governed by the lability of the amide bond and the proximity of the nitro group to the benzylic carbon.

Primary Pathway: Amide Bond Cleavage

The most abundant ions arise from the cleavage of the central amide bond.

  • Fragment A (Amine Side): Protonation on the amide nitrogen followed by inductive cleavage yields the Methyl 4-aminobenzoate ion at m/z 152.07 (

    
    ). This is often the base peak at higher collision energies.
    
  • Fragment B (Acylium Side): Cleavage can also retain the charge on the carbonyl side, generating the (2-nitrophenyl)acetyl cation at m/z 164.03 (

    
    ).
    
Secondary Pathway: The Ortho Effect

The 2-nitro substituent facilitates a characteristic "Ortho Effect" rearrangement. The nitro oxygen abstracts a hydrogen from the benzylic methylene group (


), leading to the elimination of an OH radical  (neutral loss of 17 Da) or water  (neutral loss of 18 Da).
  • 
     m/z 298.09 
    
  • 
     m/z 297.08 
    
Tertiary Pathway: Ester Fragmentation

The methyl ester on the benzoate ring undergoes typical fragmentation:

  • Loss of Methoxy Radical (

    
    ):  Generates the acylium ion at m/z 284.08 .
    
  • Loss of Methanol (

    
    ):  Generates the ketene-like ion at m/z 283.07 .
    

Visualizing the Fragmentation Tree

The following diagram illustrates the hierarchical dissociation pathways derived from the precursor ion.

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 315.098 Frag_Amide_N Amide Cleavage (Amine) [Methyl 4-aminobenzoate+H]+ m/z 152.071 Precursor->Frag_Amide_N Inductive Cleavage (High CE) Frag_Amide_C Amide Cleavage (Acylium) [(2-nitrophenyl)acetyl]+ m/z 164.034 Precursor->Frag_Amide_C Charge Retention on Carbonyl Frag_Ortho Ortho Effect (OH Loss) [M+H - OH]+ m/z 298.095 Precursor->Frag_Ortho Nitro-Benzylic Interaction Frag_Ester Ester Loss (Methoxy) [M+H - OCH3]+ m/z 284.079 Precursor->Frag_Ester Neutral Loss (-31 Da) Frag_Amide_N_Loss Ester Hydrolysis [4-aminobenzoic acid+H]+ m/z 138.055 Frag_Amide_N->Frag_Amide_N_Loss -CH2 (14 Da) Frag_Amide_C_CO CO Loss [Nitrobenzyl cation]+ m/z 136.039 Frag_Amide_C->Frag_Amide_C_CO -CO (28 Da)

Figure 1: CID Fragmentation Tree for Methyl 4-[2-(2-nitrophenyl)acetamido]benzoate. Colors indicate ion stability (Green/Red = Primary diagnostic ions).

Diagnostic Ion Table

Use this table to program Multiple Reaction Monitoring (MRM) transitions for quantitative assays.

Fragment Structurem/z (Monoisotopic)FormulaMechanismCollision Energy (eV)
Precursor 315.0976

Protonated Molecule-
Quantifier 152.0712

Amide N-C cleavage20 - 25
Qualifier 1 164.0351

Amide C-C cleavage15 - 20
Qualifier 2 136.0400

Loss of CO from m/z 16430 - 35
Qualifier 3 120.0449

Loss of MeOH from m/z 15230 - 35

Experimental Workflow Diagram

Workflow Sample Sample Prep (1 µg/mL in 50% ACN) LC UHPLC Separation (C18, 8 min Grad) Sample->LC ESI ESI Source (+3.5 kV, 325°C) LC->ESI Q1 Q1 Selection (m/z 315.1) ESI->Q1 CC Collision Cell (N2 Gas, 10-40 eV) Q1->CC Q3 TOF/Q3 Detection (High Res / MRM) CC->Q3 Data Data Analysis (MassHunter/Analyst) Q3->Data

Figure 2: Analytical workflow from sample preparation to data processing.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
  • Holzmann, G., & Rothkopf, H. W. (1980). "Mass spectrometric investigation of the ortho-effect in nitro-substituted aromatic compounds." Organic Mass Spectrometry, 15(9), 492-496.

  • NIST Mass Spectrometry Data Center. "Fragmentation of Methyl 4-aminobenzoate." National Institute of Standards and Technology.

  • Li, Z., et al. (2014). "A mechanistic study of fragmentation of deprotonated N,2-diphenyl-acetamides in electrospray ionization tandem mass spectrometry." Rapid Communications in Mass Spectrometry.

HPLC purity assessment of METHYL 4-[2-(2-NITROPHENYL)ACETAMIDO]BENZOATE

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

This application note details a robust, stability-indicating Reverse-Phase HPLC (RP-HPLC) protocol for the purity assessment of Methyl 4-[2-(2-nitrophenyl)acetamido]benzoate (referred to herein as MNAB ).

MNAB is a synthetic intermediate characterized by two aromatic systems linked via an acetamide bridge, featuring a terminal methyl ester and a nitro group. Its structural complexity presents specific analytical challenges, including the separation of hydrolysis degradants (carboxylic acids) and unreacted precursors (anilines and phenylacetic acids).

Target Audience: Analytical chemists, process development scientists, and quality control professionals involved in the synthesis or characterization of PABA-derived drug substances.

Chemical Context & Critical Quality Attributes (CQA)

To design a self-validating method, we must first understand the molecular behavior and potential impurity landscape.

  • Target Molecule: Methyl 4-[2-(2-nitrophenyl)acetamido]benzoate

  • Molecular Formula: C₁₆H₁₄N₂O₅

  • Key Functional Groups:

    • Nitro group (-NO₂): Strong UV chromophore; electron-withdrawing.

    • Methyl Ester (-COOCH₃): Lipophilic; susceptible to hydrolysis.

    • Amide Linkage (-NH-CO-): Susceptible to hydrolysis under extreme pH; provides hydrogen bonding capability.

Impurity Profiling (Origin & Fate)

The method is designed to detect the following specific impurities based on standard synthetic pathways (Amide coupling of Methyl 4-aminobenzoate with 2-Nitrophenylacetic acid):

Compound IDIdentityOriginPolarity/Elution Prediction
Imp-A 2-Nitrophenylacetic acidStarting Material / HydrolysisHigh Polarity (Acidic) . Elutes early (RT < 5 min).
Imp-B Methyl 4-aminobenzoateStarting MaterialMedium Polarity (Basic) . Elutes mid-range; pH dependent.
Imp-C 4-[2-(2-nitrophenyl)acetamido]benzoic acidDegradant (Ester Hydrolysis)Medium-Low Polarity (Acidic) . Elutes before MNAB.
MNAB Target Analyte ProductLow Polarity (Neutral) . Elutes late.

Method Development Strategy (QbD)

Why this specific protocol?

  • Stationary Phase (C18): A C18 (Octadecylsilane) column is selected to maximize hydrophobic interaction with the two aromatic rings of MNAB.

  • Mobile Phase pH (Acidic):

    • Reasoning: Both Imp-A and Imp-C are carboxylic acids. At neutral pH, they ionize (COO⁻), eluting in the void volume with poor resolution.

    • Solution: Using 0.1% Phosphoric Acid (pH ~2.5) suppresses ionization, keeping acids in their neutral (protonated) form. This increases their retention, allowing baseline separation from the solvent front and the target ester.

  • Detection (UV 254 nm): The nitro-aromatic and benzoate moieties provide strong absorbance at 254 nm, ensuring high sensitivity (LOQ < 0.05%).

Detailed Experimental Protocol

Instrumentation & Reagents
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent) with Photodiode Array (PDA) Detector.

  • Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm (or equivalent USP L1 packing).

  • Solvents: HPLC Grade Acetonitrile (ACN) and Milli-Q Water.

  • Additives: 85% Orthophosphoric Acid (H₃PO₄).

Chromatographic Conditions
ParameterSetting
Mobile Phase A 0.1% H₃PO₄ in Water (v/v)
Mobile Phase B Acetonitrile (100%)
Flow Rate 1.0 mL/min
Column Temp 30°C (Controlled)
Injection Volume 10 µL
Detection UV at 254 nm (Bandwidth 4 nm); Ref 360 nm
Run Time 25 Minutes
Gradient Program

Designed to elute polar acids early, separate the amine, and elute the lipophilic target.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibrate / Inject
2.09010Isocratic Hold (Elute Imp-A)
15.02080Linear Gradient (Elute MNAB)
20.02080Wash
20.19010Re-equilibrate
25.09010End of Run
Sample Preparation
  • Diluent: Acetonitrile:Water (50:50 v/v). Note: High organic content ensures solubility of the ester.

  • Standard Stock Solution: Dissolve 10 mg MNAB Reference Standard in 10 mL Diluent (1.0 mg/mL).

  • Test Sample: Dissolve 10 mg of sample in 10 mL Diluent. Sonicate for 5 mins. Filter through 0.22 µm PTFE filter.

Visualized Workflows & Pathways

Figure 1: Analytical Workflow Logic

This diagram illustrates the logical flow from sample preparation to data decision-making.

HPLC_Workflow Sample Solid Sample (MNAB) Prep Dissolution (50:50 ACN:H2O) Sample->Prep Filter Filtration (0.22 µm PTFE) Prep->Filter HPLC HPLC Injection (C18, Gradient) Filter->HPLC Data Data Acquisition (UV 254nm) HPLC->Data Decision Purity Check (>98.0%?) Data->Decision Pass Release Batch Decision->Pass Yes Fail Reprocess/Reject Decision->Fail No

Caption: Step-by-step analytical workflow ensuring sample integrity and decision logic.

Figure 2: Impurity Origin & Elution Order

This diagram correlates the synthetic pathway with the chromatographic result.

Impurity_Map SM1 Start Mat 1: 2-Nitrophenylacetic Acid Reaction Amide Coupling (Reaction) SM1->Reaction Peak1 Peak 1 (RT ~3-4 min) Acidic Impurities SM1->Peak1 Elutes First SM2 Start Mat 2: Methyl 4-aminobenzoate SM2->Reaction Peak2 Peak 2 (RT ~6-8 min) Amine Impurity SM2->Peak2 Product Target: MNAB Reaction->Product Degradant Hydrolysis Impurity: Acid Derivative Product->Degradant Moisture/H+ Peak3 Peak 3 (RT ~12-14 min) Target MNAB Product->Peak3 Elutes Last Degradant->Peak1

Caption: Correlation between synthetic precursors/degradants and their predicted HPLC retention.

Method Validation & System Suitability

To ensure the trustworthiness of this protocol, the following System Suitability Tests (SST) must be passed before analyzing samples.

ParameterAcceptance CriteriaRationale
Resolution (Rs) > 2.0 between Imp-B and MNABEnsures accurate integration of the main peak.
Tailing Factor (T) < 1.5 for MNABIndicates good column performance and pH control.
Precision (RSD) < 1.0% (n=6 injections)Confirms system stability.
Theoretical Plates (N) > 5000Ensures sufficient column efficiency.

Troubleshooting Guide:

  • Drifting Retention Times: Check mobile phase pH. A shift of 0.1 pH units can significantly affect the retention of Imp-A (Acid).

  • Split Peaks: Sample solvent is too strong. Ensure the sample is dissolved in 50:50 ACN:Water, not 100% ACN.

  • Ghost Peaks: Perform a blank injection. Gradient elution can concentrate impurities from the water source; use HPLC-grade water.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard text for gradient design principles).
  • PubChem. (n.d.). Methyl 4-aminobenzoate Compound Summary. National Library of Medicine. Link

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.Link

Disclaimer: This protocol is a derived method based on chemical principles for research purposes. Full validation according to ICH Q2(R1) is required before use in GMP environments.

Application Note: Chromatographic Resolution and Mass Spectral Characterization of Methyl 4-[2-(2-nitrophenyl)acetamido]benzoate Reaction Mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This technical guide details the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of the reaction mixture yielding Methyl 4-[2-(2-nitrophenyl)acetamido]benzoate (


, MW 314.30). This molecule is a critical intermediate, often serving as a scaffold for quinazolinone-based bioactive compounds.

The protocol addresses the specific challenge of analyzing a mixture containing a semi-volatile amide product alongside polar, thermally labile reactants (2-nitrophenylacetic acid) and basic amines (methyl 4-aminobenzoate). We utilize BSTFA derivatization to ensure quantitative recovery of unreacted acids and provide a theoretical mass spectral breakdown to validate the target structure.

Chemical Context & Reaction Scheme

The synthesis typically involves the amidation of methyl 4-aminobenzoate with 2-nitrophenylacetic acid (or its acid chloride). Monitoring this reaction requires separating the highly polar acid starting material from the neutral, less polar amide product.

Reaction Workflow Diagram

The following diagram illustrates the synthesis and the critical analytical decision points.

ReactionScheme Reactant1 2-Nitrophenylacetic Acid (MW 181) Coupling Amide Coupling (DCC or SOCl2) Reactant1->Coupling Reactant2 Methyl 4-aminobenzoate (Benzocaine, MW 151) Reactant2->Coupling Product Target Amide (MW 314) Coupling->Product Main Pathway Impurity Unreacted Acid (Tails on GC) Coupling->Impurity Residual GCMS GC-MS Analysis (DB-5ms) Product->GCMS Deriv BSTFA Derivatization (Silylation) Impurity->Deriv Essential Step Deriv->GCMS TMS-Ester (MW 253)

Figure 1: Reaction pathway and analytical workflow highlighting the necessity of derivatization for unreacted acid quantification.

Experimental Protocol

Sample Preparation (Derivatization is Critical)

Direct injection of the reaction mixture often leads to poor peak shape for 2-nitrophenylacetic acid due to hydrogen bonding in the stationary phase. We employ Silylation to convert the carboxylic acid to its trimethylsilyl (TMS) ester.[1][2]

Protocol:

  • Aliquot: Take

    
     of the reaction mixture (organic layer).
    
  • Dry: Evaporate solvent under a gentle

    
     stream if the solvent is protic (e.g., methanol/ethanol must be removed as they react with BSTFA).
    
  • Reconstitute: Add

    
     anhydrous Ethyl Acetate.
    
  • Derivatize: Add

    
    BSTFA + 1% TMCS  (N,O-Bis(trimethylsilyl)trifluoroacetamide).
    
    • Mechanism:[3] Replaces the active proton on -COOH with

      
      .
      
  • Incubate: Heat at

    
     for 20 minutes.
    
  • Cool & Inject: Transfer to an autosampler vial.

GC-MS Method Parameters

The high molecular weight of the product (314 Da) requires a high final temperature to prevent carryover.

ParameterSettingRationale
Column DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm)Standard non-polar phase for aromatic amides.
Inlet Temp

Ensures rapid volatilization of the MW 314 product.
Injection Mode Split (10:1)Prevents column overload from bulk reactants.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Maintains separation efficiency during temp ramp.
Oven Program

(hold 1 min)


to

(hold 5 min)
Fast ramp preserves peak shape; high final temp elutes the amide.
Transfer Line

Prevents condensation of the heavy amide.
Ion Source EI (70 eV),

Standard ionization; avoid excessive source heat to minimize nitro-reduction.
Scan Range 40–450 m/zCovers all fragments and the molecular ion.

Data Analysis & Interpretation

Chromatographic Order of Elution

Based on boiling points and polarity (post-derivatization), the elution order on a 5% phenyl column will be:

  • Solvent (Ethyl Acetate)

  • Methyl 4-aminobenzoate (MW 151) – Unreacted Amine

    • RT: ~5-7 min.

  • 2-Nitrophenylacetic acid-TMS (MW 253) – Derivatized Acid

    • RT: ~8-10 min. (Shifted later due to silylation increasing MW but decreasing polarity).

  • Target Amide (MW 314) – Product

    • RT: ~14-16 min.

Mass Spectral Fragmentation (Target Molecule)

The target molecule (


) undergoes specific fragmentation characteristic of aromatic amides and nitro compounds.

Key Diagnostic Ions:

  • m/z 314 (

    
    ):  Molecular ion. Usually distinct but may be low intensity.[4]
    
  • m/z 283 (

    
    ):  Loss of the methoxy group from the benzoate ester.
    
  • m/z 268 (

    
    ):  Loss of the nitro group (common in ortho-nitro aromatics).
    
  • m/z 151 (

    
    ):  The methyl 4-aminobenzoate radical cation formed via amide bond cleavage.
    
  • m/z 120 (

    
    ):  Base peak of the benzocaine moiety (loss of OMe from m/z 151).
    
Fragmentation Pathway Diagram

The following DOT diagram visualizes the mass spectral logic.

MassSpec Parent Molecular Ion [M]+ m/z 314 Frag1 [M - OMe]+ m/z 283 Parent->Frag1 -31 Da (OCH3) Frag2 [M - NO2]+ m/z 268 Parent->Frag2 -46 Da (NO2) Frag3 Amine Radical Cation (Benzocaine) m/z 151 Parent->Frag3 Amide Cleavage Frag4 Benzoyl Cation m/z 120 Frag3->Frag4 -31 Da (OCH3)

Figure 2: Proposed EI fragmentation pathway for Methyl 4-[2-(2-nitrophenyl)acetamido]benzoate.

Troubleshooting & Validation

Common Issues
  • Tailing Acid Peak: If the peak at ~9 min (Acid) tails significantly, the derivatization was incomplete. Ensure the sample is anhydrous before adding BSTFA.

  • Missing Product Peak: The amide bond is stable, but if the injector is dirty or too hot (>300°C), thermal degradation can occur. Check for a rise in the baseline or "ghost peaks" of the amine (m/z 151).

  • Nitro Reduction: Occasionally, the nitro group reduces to an amine in the GC inlet if active metal sites are present (forming the amino-analog, MW 284). Use a deactivated glass liner with glass wool.

Validation Criteria (Self-Validating System)

To ensure the assay is trustworthy:

  • Mass Balance: The sum of the area counts for Reactant A (TMS-Acid), Reactant B (Amine), and Product should remain roughly constant relative to an internal standard (e.g., Dodecane).

  • Spectral Match: The product peak must show both the nitro-loss (m/z 268) and the benzoate fragment (m/z 120/151) to confirm the linkage of the two halves.

References

  • NIST Mass Spectrometry Data Center. Benzoic acid, 4-amino-, methyl ester (Benzocaine) Mass Spectrum.[5][6] National Institute of Standards and Technology.[7]

  • Sigma-Aldrich. BSTFA Derivatization Protocol for Carboxylic Acids.

  • BenchChem. Trimethylsilyl Derivatization of Carboxylic Acids for GC-MS Analysis using BSTFA.

  • PubChem. 2-Nitrophenylacetic acid (Compound Summary). National Library of Medicine.

Sources

Application Note: Structural Elucidation & Crystallographic Protocol for Methyl 4-[2-(2-nitrophenyl)acetamido]benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note provides a comprehensive protocol for the synthesis, crystallization, and X-ray crystallographic characterization of Methyl 4-[2-(2-nitrophenyl)acetamido]benzoate . This compound represents a class of


-substituted amides often investigated for their potential as antimicrobial agents and structural intermediates in drug development.

The guide focuses on the critical "bottlenecks" of small-molecule crystallography: obtaining diffraction-quality single crystals from flexible amide linkers and resolving disorder in nitro-aromatic substituents. It synthesizes wet-lab protocols with dry-lab refinement strategies, ensuring a self-validating workflow.

Chemical Context & Structural Expectations

Before initiating experimentation, it is critical to understand the molecular geometry to select appropriate refinement restraints.

  • Compound: Methyl 4-[2-(2-nitrophenyl)acetamido]benzoate

  • Formula:

    
    
    
  • Key Structural Motifs:

    • Amide Linker: The

      
       moiety typically enforces planarity but acts as a flexible hinge between the two phenyl rings.
      
    • Nitro Group (

      
      ):  Located at the ortho position of the phenylacetic acid moiety. Expect significant torsion angles relative to the phenyl ring due to steric repulsion with the adjacent methylene group.
      
    • Supramolecular Assembly: The primary packing force is expected to be intermolecular hydrogen bonding between the amide

      
       donor and the carbonyl oxygen (
      
      
      
      ) of the ester or amide group, forming
      
      
      or
      
      
      chains (Graph Set notation).

Experimental Workflow (Visualized)

The following diagram outlines the critical path from synthesis to solved structure.

G Start Start: Raw Materials Synth Synthesis (Acid Chloride Route) Start->Synth Coupling Cryst Crystallization (Slow Evaporation) Synth->Cryst Purification Diffraction X-Ray Diffraction (Mo/Cu Source, 100K) Cryst->Diffraction Selection Process Data Reduction (CrysAlisPro / APEX) Diffraction->Process Integration Solve Structure Solution (SHELXT) Process->Solve Phasing Refine Refinement (SHELXL) Solve->Refine L.S. Cycles Refine->Cryst Poor Data (R_int > 0.1) Validation CheckCIF & Deposition Refine->Validation R1 < 0.05

Figure 1: Integrated workflow for the structural determination of amide derivatives. The feedback loop indicates the necessity of re-crystallization if data quality (R_int) is insufficient.

Synthesis Protocol

Objective: Obtain high-purity material (>98%) suitable for crystal growth.

Reaction Mechanism: Nucleophilic acyl substitution. Reagents:

  • 2-Nitrophenylacetic acid (1.0 eq)[1]

  • Thionyl chloride (

    
    ) (Excess)
    
  • Methyl 4-aminobenzoate (1.0 eq)[1]

  • Triethylamine (

    
    ) (1.2 eq)
    
  • Solvent: Dichloromethane (DCM), dry.[1]

Step-by-Step Procedure:

  • Activation: Dissolve 2-nitrophenylacetic acid in dry DCM. Add

    
     dropwise with a catalytic amount of DMF. Reflux for 2 hours to generate the acid chloride. Evaporate excess 
    
    
    
    in vacuo.
  • Coupling: Dissolve Methyl 4-aminobenzoate and

    
     in dry DCM. Cool to 0°C.[2]
    
  • Addition: Add the prepared acid chloride (dissolved in DCM) dropwise to the amine solution.

  • Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (Ethyl Acetate:Hexane 3:7).

  • Workup: Wash organic layer with

    
     (removes unreacted amine), saturated 
    
    
    
    (removes unreacted acid), and brine. Dry over
    
    
    .
  • Purification: Recrystallize the crude solid from hot Ethanol.

Crystallization Strategy

Objective: Grow single crystals with dimensions


 mm.

Amides often form needles due to strong 1D hydrogen bonding. To obtain block-like crystals suitable for X-ray diffraction, we must modulate the growth rate.

MethodSolvent SystemConditionsOutcome Expectation
Slow Evaporation Ethanol / Acetone (1:1)Room Temp, covered with perforated parafilmHigh Success. Good for obtaining blocks.
Vapor Diffusion DMF (Solvent) / Water (Precipitant)Closed vial systemMedium Success. Use if compound is insoluble in EtOH.
Cooling AcetonitrileDissolve hot, cool to 4°C slowlyRisk of Needles. Fast cooling promotes rapid nucleation.

Protocol:

  • Dissolve 20 mg of pure compound in 4 mL of Ethanol/Acetone (1:1).

  • Filter the solution through a 0.45

    
     syringe filter into a clean glass vial (dust acts as nucleation sites, causing twinning).
    
  • Cover with parafilm and poke 3–4 small holes.

  • Place in a vibration-free environment for 3–7 days.

Data Collection & Reduction

Instrument: Single Crystal Diffractometer (e.g., Bruker D8 Quest or Rigaku XtaLAB). Radiation:


 (

Å) is preferred over Cu for this molecule to minimize absorption, though Cu is acceptable if crystals are small (<0.1 mm).

Parameters:

  • Temperature: 100 K .

    • Reasoning: The nitro group and the flexible methylene linker (

      
      ) will exhibit high thermal motion at room temperature, leading to "smeared" electron density and high 
      
      
      
      values. Cryo-cooling is mandatory for precise bond geometry.
  • Strategy: Full sphere collection (or at least unique hemisphere) to ensure high redundancy.

  • Resolution: 0.8 Å or better (

    
     for Mo).
    

Structure Solution & Refinement

Software: SHELXT (Solution) and SHELXL (Refinement) via OLEX2 or WinGX interface.

Step-by-Step Refinement Logic:

  • Initial Phasing: Run SHELXT. Expect to see the two phenyl rings and the heavy atoms (O, N) immediately.

  • Atom Assignment: Assign atom types (C, N, O). The ester methyl group (

    
    ) and the methylene bridge (
    
    
    
    ) are common points of confusion; check peak heights (O > N > C).
  • Anisotropic Refinement: Convert non-hydrogen atoms to anisotropic displacement parameters (ADPs).

    • Check: If the Nitro oxygens appear as "cigars" (elongated ellipsoids), it indicates rotational disorder.

    • Fix: If disordered, model over two positions using the PART command and restrain with EADP or ISOR.

  • Hydrogen Placement:

    • Aromatic/Methyl H: Place geometrically (HFIX 43 for aromatic, HFIX 137 for methyl).

    • Amide H: Locate in the Difference Fourier Map if data quality permits. If not, place geometrically on the Nitrogen (HFIX 43) but allow the torsion angle to refine if H-bonding is suspected.

  • Final Cycles: Refine weighting scheme (WGHT) until the maximum shift/error is 0.000.

Structural Analysis & Reporting

Once the structure is solved (


), analyze the following interactions to validate the chemical logic.
Interaction Pathway Diagram

The following diagram illustrates the expected hydrogen bonding network that stabilizes the crystal lattice.

Interactions AmideNH Amide N-H (Donor) Carbonyl Ester C=O (Acceptor) AmideNH->Carbonyl Primary H-Bond (Strong, ~2.9 Å) Nitro Nitro O (Weak Acceptor) AmideNH->Nitro Secondary/Intra (Weak) PiSystem Phenyl Ring (Pi-Stacking) PiSystem->PiSystem Centrosymmetric Stacking (~3.8 Å)

Figure 2: Expected supramolecular synthons. The Amide-to-Ester interaction usually dominates the packing.

Key Parameters to Report:

  • Unit Cell:

    
    , Volume.
    
  • Space Group: Likely

    
     or 
    
    
    
    (common for centrosymmetric organic molecules).
  • Torsion Angles:

    • 
      : Measure of amide planarity.
      
    • 
      : Measure of nitro group twist (often 30–60°).
      
  • Hydrogen Bonds: Tabulate

    
     distances and angles.
    

References

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link

  • Coles, S. L., Threlfall, T. L., & Hursthouse, M. B. (2014). "Methyl 4-acetamidobenzoate."[3][4] CSD Communication. (Related Structure). Link

  • Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B, 72(2), 171-179. Link

  • Etter, M. C. (1990). "Encoding and decoding hydrogen-bond patterns of organic compounds." Accounts of Chemical Research, 23(4), 120-126. Link

Disclaimer: This protocol is designed for research purposes. Standard laboratory safety procedures for handling nitro-aromatics and X-ray radiation must be observed.

Sources

Application Note & Protocol: A Validated Approach to the Synthesis of Methyl 4-[2-(2-Nitrophenyl)acetamido]benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Context and Significance

Methyl 4-[2-(2-nitrophenyl)acetamido]benzoate is a key chemical intermediate whose structural motifs—a nitroaryl group and an aminobenzoate ester—are prevalent in pharmacologically active molecules and functional materials. The ortho-nitro group, in particular, serves as a versatile synthetic handle, readily reducible to an amine which can be further functionalized, or used as a precursor for heterocyclic ring systems such as indoles and quinolines through reductive cyclization strategies.

This document provides a comprehensive, self-validating protocol for the synthesis of this target molecule via the amide coupling of 2-nitrophenylacetic acid and methyl 4-aminobenzoate. We will detail the rationale behind the chosen synthetic strategy, focusing on the formation of an intermediate acyl chloride, which ensures a high-yield, efficient reaction. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science, offering both a step-by-step procedure and the underlying chemical principles for robust and reproducible results.

The Synthetic Strategy: Amide Bond Formation via Acyl Chloride

The formation of an amide bond is a condensation reaction that couples a carboxylic acid and an amine.[1] This process is not spontaneous and requires the "activation" of the carboxylic acid to make its carbonyl carbon more electrophilic. While various modern coupling reagents exist (e.g., carbodiimides like DCC and EDC, or uronium salts like HATU and HBTU)[2][3], the conversion of the carboxylic acid to an acyl chloride is a classic, highly effective, and cost-efficient strategy.

The chosen two-step, one-pot synthesis proceeds as follows:

  • Activation: 2-Nitrophenylacetic acid is converted to the highly reactive 2-nitrophenylacetyl chloride using thionyl chloride (SOCl₂). The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which conveniently shift the equilibrium towards the product.

  • Coupling: The in-situ generated acyl chloride is then reacted with methyl 4-aminobenzoate. A tertiary amine base, such as triethylamine (Et₃N), is added to neutralize the HCl formed during the coupling step, preventing the protonation and deactivation of the amine nucleophile.

Safety and Handling

Mandatory Safety Precautions: All operations must be performed inside a certified chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, safety glasses/goggles, and appropriate chemical-resistant gloves (nitrile gloves are suitable), must be worn at all times.[4][5]

  • 2-Nitrophenylacetic Acid: Causes skin and serious eye irritation. May cause respiratory irritation and is suspected of causing genetic defects.[6][7] Avoid inhalation of dust and contact with skin and eyes.

  • Methyl 4-Aminobenzoate: Causes skin, eye, and respiratory irritation.[8][9][10] Wash hands thoroughly after handling.

  • Thionyl Chloride (SOCl₂): Highly corrosive, toxic, and a lachrymator. Reacts violently with water to release toxic HCl and SO₂ gas. Handle with extreme care under anhydrous conditions.

  • Triethylamine (Et₃N): Flammable liquid and vapor. Harmful if swallowed or inhaled and causes severe skin and eye damage.

  • Solvents (DCM, Ethyl Acetate): Dichloromethane (DCM) is a suspected carcinogen. Both are volatile organic compounds. Minimize exposure and handle in well-ventilated areas.

Materials and Methods

Reagents and Materials
Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)Molar Equiv.Supplier/Grade
2-Nitrophenylacetic acid181.151.81 g10.01.0≥98%
Thionyl chloride (SOCl₂)118.971.1 mL (1.79 g)15.01.5≥99%
Methyl 4-aminobenzoate151.161.51 g10.01.0≥98%
Triethylamine (Et₃N)101.192.1 mL (1.52 g)15.01.5≥99%
Dichloromethane (DCM)84.9370 mL--Anhydrous
Ethyl Acetate88.11~150 mL--ACS Grade
Saturated NaHCO₃ solution-~100 mL--Aqueous
1 M HCl solution-~50 mL--Aqueous
Brine (Saturated NaCl)-~50 mL--Aqueous
Anhydrous MgSO₄ or Na₂SO₄-~5 g--Reagent Grade
Ethanol46.07~50 mL--Reagent Grade
Equipment
  • 100 mL and 250 mL round-bottom flasks

  • Magnetic stirrer and stir bars

  • Reflux condenser with drying tube (e.g., filled with CaCl₂)

  • Dropping funnel

  • Ice-water bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware

  • Melting point apparatus

  • NMR spectrometer, IR spectrophotometer

Detailed Synthesis Protocol

This protocol outlines the synthesis of the target compound on a 10 mmol scale.

Step 1: Formation of 2-Nitrophenylacetyl Chloride (Activation)
  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-nitrophenylacetic acid (1.81 g, 10.0 mmol).

  • Add anhydrous dichloromethane (DCM, 40 mL) to the flask. Stir the mixture to dissolve the solid.

  • Place the flask in an ice-water bath and allow the solution to cool to 0 °C.

  • Fit the flask with a reflux condenser, and place a drying tube on top of the condenser.

  • Slowly add thionyl chloride (1.1 mL, 15.0 mmol) to the stirred solution dropwise over 5-10 minutes. Causality: Adding SOCl₂ slowly at 0 °C controls the initial exothermic reaction and minimizes potential side reactions.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 30 minutes.

  • Gently heat the reaction mixture to reflux (approx. 40 °C) and maintain for 1 hour. Gas evolution (SO₂ and HCl) will be observed. Self-Validation: The cessation of gas evolution is a strong indicator that the formation of the acyl chloride is complete.

Step 2: Amide Coupling Reaction
  • Cool the reaction mixture back down to 0 °C using an ice-water bath.

  • In a separate beaker, dissolve methyl 4-aminobenzoate (1.51 g, 10.0 mmol) and triethylamine (2.1 mL, 15.0 mmol) in anhydrous DCM (30 mL).

  • Transfer this solution to a dropping funnel and add it dropwise to the cold acyl chloride solution over 20-30 minutes. A precipitate (triethylamine hydrochloride) will form. Causality: A slow addition rate prevents a rapid temperature increase and ensures a controlled reaction between the highly reactive acyl chloride and the amine. Triethylamine acts as an essential acid scavenger.

  • Once the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for an additional 2-3 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine is consumed. (Eluent: 3:1 Hexane:Ethyl Acetate).

Step 3: Work-up and Isolation
  • Pour the reaction mixture into a 250 mL separatory funnel.

  • Dilute the mixture with an additional 50 mL of DCM.

  • Wash the organic layer sequentially with:

    • 50 mL of 1 M HCl (to remove excess triethylamine).

    • 50 mL of saturated sodium bicarbonate (NaHCO₃) solution (to remove any unreacted carboxylic acid and neutralize residual acid).[11]

    • 50 mL of water.

    • 50 mL of brine (to aid in the separation of layers and remove bulk water).

  • Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

Step 4: Purification
  • The crude product should be a solid. Purification is best achieved by recrystallization.

  • Transfer the crude solid to a 250 mL Erlenmeyer flask. Add a minimal amount of hot ethanol (start with ~30-40 mL) until the solid just dissolves.[12]

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the crystals under vacuum to obtain the final product, Methyl 4-[2-(2-nitrophenyl)acetamido]benzoate.

  • Determine the final mass, calculate the percentage yield, and characterize the product.

Visualization of Workflow and Mechanism

Experimental Workflow

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis Activation Step 1: Activation (2-Nitrophenylacetic Acid + SOCl₂) Coupling Step 2: Coupling (Add Methyl 4-Aminobenzoate + Et₃N) Activation->Coupling Quench Step 3: Quenching & Extraction Coupling->Quench Wash_Acid Wash (1M HCl) Quench->Wash_Acid Wash_Base Wash (Sat. NaHCO₃) Wash_Acid->Wash_Base Wash_Brine Wash (Brine) Wash_Base->Wash_Brine Dry Dry (MgSO₄) & Evaporate Wash_Brine->Dry Recrystallize Step 4: Recrystallization (from Ethanol) Dry->Recrystallize Characterize Characterization (NMR, IR, MP) Recrystallize->Characterize

Caption: Overall experimental workflow for the synthesis and purification.

Reaction Mechanism

G RCOOH 2-Nitrophenylacetic Acid RCOCl 2-Nitrophenylacetyl Chloride (Activated Intermediate) RCOOH->RCOCl -SO₂, -HCl SOCl2 + SOCl₂ Product Final Product (Amide) RCOCl->Product Nucleophilic Acyl Substitution Amine + Methyl 4-Aminobenzoate Amine->Product Byproducts + SO₂ + 2HCl

Caption: Simplified reaction mechanism pathway.

Characterization and Expected Results

  • Appearance: Off-white to pale yellow solid.

  • Yield: A typical yield for this reaction after purification is in the range of 75-90%.

  • Melting Point: A sharp melting point is indicative of high purity. This should be determined experimentally.

  • ¹H NMR (CDCl₃, 400 MHz): Expected chemical shifts (δ, ppm): ~8.1-8.2 (d, 1H, Ar-H), ~7.4-7.7 (m, 3H, Ar-H), ~7.9-8.0 (d, 2H, Ar-H), ~7.6 (br s, 1H, NH), ~4.0 (s, 2H, CH₂), ~3.9 (s, 3H, OCH₃). Note: Exact shifts may vary.[13]

  • ¹³C NMR (CDCl₃, 101 MHz): Expected chemical shifts (δ, ppm): ~168 (C=O, amide), ~166 (C=O, ester), ~149 (C-NO₂), ~142, ~135, ~133, ~131, ~128, ~125, ~119 (aromatic carbons), ~52 (OCH₃), ~43 (CH₂). Note: Exact shifts may vary.[14]

  • FT-IR (KBr, cm⁻¹): Key peaks expected around 3300 (N-H stretch), 1720 (C=O stretch, ester), 1680 (C=O stretch, amide I), 1525 (N-O asymmetric stretch, NO₂), 1350 (N-O symmetric stretch, NO₂).[15]

References

  • Cole-Parmer. (2005). Material Safety Data Sheet - Methyl 4-aminobenzoate, 98%. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for a publication. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]

  • Scribd. (2011). Coupling Reagents in Amide Synthesis. Retrieved from [Link]

  • Popova, M., et al. (2014). N-{[(4-Nitrophenyl)amino]methyl}benzamide. MDPI. Retrieved from [Link]

  • Scribd. (n.d.). Methyl Benzoate Nitration Lab. Retrieved from [Link]

  • Wiley. (n.d.). Methyl 4,5-dimethoxy-2-(4-nitrobenzamido)benzoate. SpectraBase. Retrieved from [Link]

  • Google Patents. (n.d.). CN113248373A - Preparation method of methyl benzoate compound.

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Application Note: A Multi-Assay Cascade for the In Vitro Pharmacological Profiling of METHYL 4-[2-(2-NITROPHENYL)ACETAMIDO]BENZOATE

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed guide for the initial in vitro screening of the novel compound, METHYL 4-[2-(2-NITROPHENYL)ACETAMIDO]BENZOATE. The structural architecture of this molecule, integrating a methyl 4-aminobenzoate scaffold with a 2-nitrophenylacetamide moiety, suggests a compelling rationale for investigating its potential biological activities. Derivatives of both constituent parts have been independently associated with anticancer, anti-inflammatory, and enzyme-inhibitory properties.[1][2][3][4] This application note outlines a logical, tiered screening cascade designed to efficiently probe these potential activities, beginning with broad cytotoxicity assessment, followed by targeted assays for anti-inflammatory and enzyme-inhibitory effects. The protocols herein are designed to be robust and self-validating, providing researchers with a solid framework to generate reliable preliminary data on the pharmacological profile of this compound.

Introduction and Scientific Rationale

The discovery of novel therapeutic agents often begins with the synthesis of new chemical entities possessing structural motifs of known biological relevance. METHYL 4-[2-(2-NITROPHENYL)ACETAMIDO]BENZOATE is one such compound, representing a molecular hybridization of two key pharmacophores.

  • The 2-Nitrophenylacetic Acid Moiety: This structural component is a known precursor in the synthesis of various biologically active molecules, including those with anti-inflammatory and analgesic properties.[5][6] The nitro group, being a strong electron-withdrawing group, can significantly influence the molecule's electronic properties and its interactions with biological targets.[4]

  • The Methyl 4-Aminobenzoate (MAB) Moiety: Derivatives of MAB have demonstrated a wide range of biological functions, including antimicrobial and cytotoxic activities against cancer cell lines.[3][7] Furthermore, MAB derivatives have been investigated as inhibitors of key enzymes like glutathione reductase (GR) and glutathione S-transferase (GST).

The amide linkage between these two fragments creates an N-phenylacetamide derivative structure, a class of compounds also noted for its potential cytotoxic and antimicrobial effects.[4] Based on this structural analysis, a primary screening strategy should focus on evaluating the compound's potential as a cytotoxic, anti-inflammatory, and enzyme-inhibiting agent. This guide presents a workflow that prioritizes these assessments.

Compound Profile and Preparation

  • Compound: METHYL 4-[2-(2-NITROPHENYL)ACETAMIDO]BENZOATE

  • IUPAC Name: Methyl 4-[2-(2-nitrophenyl)acetamido]benzoate

  • Molecular Formula: C₁₆H₁₄N₂O₅

  • Appearance: (To be determined experimentally, likely a solid)

Protocol: Stock Solution Preparation

The accurate preparation of a stock solution is foundational to reliable and reproducible screening results.

  • Solubility Testing: Before preparing a high-concentration stock, determine the optimal solvent. Test solubility in cell culture-grade Dimethyl Sulfoxide (DMSO), Ethanol, and Methanol. DMSO is typically the solvent of choice for cell-based assays due to its high solvating power and general compatibility with cell culture media at low final concentrations.

  • Stock Solution Preparation (e.g., 10 mM in DMSO):

    • Accurately weigh a precise amount of the compound (e.g., 3.263 mg for a 1 mL stock of a compound with MW 326.3 g/mol ).

    • Add the appropriate volume of sterile, cell culture-grade DMSO to achieve the target concentration (e.g., 10 mM).

    • Vortex thoroughly until the compound is completely dissolved. A brief sonication may be used if necessary.

    • Aliquot the stock solution into small-volume, light-protective tubes to avoid repeated freeze-thaw cycles.

    • Store at -20°C or -80°C for long-term stability.

  • Vehicle Control: The solvent used for the stock solution (e.g., DMSO) must be used as the vehicle control in all experiments. The final concentration of the vehicle in the assay should be consistent across all wells and should not exceed a non-toxic level, typically ≤0.5%.[8]

Proposed In Vitro Screening Cascade

A tiered or cascaded approach to screening is efficient, using a broad, primary assay to determine general activity and guide concentration selection for more specific, secondary assays.

G start METHYL 4-[2-(2-NITROPHENYL)ACETAMIDO]BENZOATE (TC-1) cytotoxicity Primary Screen: General Cytotoxicity Assay (MTT) start->cytotoxicity inactive Inactive (IC50 > 100 µM) cytotoxicity->inactive Low Priority active Active (IC50 ≤ 100 µM) cytotoxicity->active High Priority stop Report/Further Optimization inactive->stop secondary Secondary Mechanistic Screens active->secondary anti_inflammatory Anti-Inflammatory Assay (NO Inhibition in RAW 264.7 cells) secondary->anti_inflammatory enzyme_inhibition Enzyme Inhibition Assay (e.g., Trypsin Inhibition) secondary->enzyme_inhibition anti_inflammatory->stop enzyme_inhibition->stop G A 1. Cell Seeding Seed cells (e.g., A549, MCF-7) in a 96-well plate. Incubate for 24h. B 2. Compound Treatment Treat cells with serial dilutions of the test compound. Include Vehicle and Untreated Controls. A->B C 3. Incubation Incubate for 24-72h to allow the compound to exert its effect. B->C D 4. MTT Addition Add MTT reagent to each well. Incubate for 2-4h. C->D E 5. Solubilization Remove media, add DMSO to dissolve formazan crystals. D->E F 6. Absorbance Reading Measure absorbance at ~570 nm using a plate reader. E->F G 7. Data Analysis Calculate % Viability and determine the IC50 value. F->G

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Detailed Methodology
  • Cell Culture: Seed a human cancer cell line (e.g., A549 lung carcinoma or MCF-7 breast carcinoma) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare serial dilutions of the test compound from the 10 mM stock in culture medium. A common concentration range for initial screening is 0.1, 1, 10, 50, and 100 µM.

  • Cell Treatment: After 24 hours, remove the old medium and add 100 µL of the medium containing the various concentrations of the test compound.

    • Test Wells: Compound dilutions.

    • Vehicle Control Wells: Medium with the same final concentration of DMSO as the highest compound concentration.

    • Untreated Control Wells (100% Viability): Fresh medium only.

    • Blank Wells: Medium only (no cells).

  • Incubation: Incubate the plate for another 24 to 72 hours. A 48-hour incubation is a common starting point.

  • MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.

Data Analysis
  • Correct Absorbance: Subtract the average absorbance of the blank wells from all other wells.

  • Calculate Percent Viability:

    • % Viability = [(Absorbance of Treated Cells) / (Absorbance of Vehicle Control Cells)] x 100

  • Determine IC₅₀: The IC₅₀ (half-maximal inhibitory concentration) is the concentration of the compound that reduces cell viability by 50%. This value can be determined by plotting % Viability against the log of the compound concentration and performing a non-linear regression analysis.

Compound Conc. (µM)Absorbance (570 nm)Corrected Absorbance% Viability
0 (Vehicle)0.8550.825100.0%
10.8120.78294.8%
100.6500.62075.2%
500.4450.41550.3%
1000.2180.18822.8%
Blank0.030--
Calculated IC₅₀ ~50 µM
Table 1: Example data and analysis for an MTT assay.

Protocol II: Anti-Inflammatory Activity (Nitric Oxide Inhibition)

Principle: This assay evaluates the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator. [9]Murine macrophage cells (RAW 264.7) are stimulated with lipopolysaccharide (LPS), which mimics a bacterial infection and induces the expression of inducible nitric oxide synthase (iNOS). [10]iNOS then produces large amounts of NO. The amount of NO released into the culture medium is quantified indirectly by measuring its stable metabolite, nitrite, using the Griess reagent. [10]A reduction in nitrite levels in the presence of the test compound indicates potential anti-inflammatory activity.

Assay Principle Diagram

G LPS LPS (Stimulant) Macrophage RAW 264.7 Macrophage LPS->Macrophage stimulates iNOS iNOS Expression Macrophage->iNOS NO Nitric Oxide (NO) Production iNOS->NO Nitrite Nitrite (NO₂⁻) in Media NO->Nitrite Griess Griess Reagent AzoDye Purple Azo Dye Griess->AzoDye reacts with NO₂⁻ to form Inhibitor Test Compound (Inhibitor) Inhibitor->iNOS inhibits

Caption: Principle of the LPS-induced NO inhibition assay.

Detailed Methodology
  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours.

  • Pre-treatment: Treat the cells with sub-toxic concentrations of the test compound (determined from the MTT assay) for 1-2 hours before LPS stimulation.

  • Inflammatory Stimulation: Add LPS to all wells (except the negative control) to a final concentration of 1 µg/mL.

    • Negative Control: Cells + Medium only.

    • Positive Control: Cells + Medium + LPS.

    • Vehicle Control: Cells + Medium + Vehicle + LPS.

    • Test Wells: Cells + Medium + Test Compound + LPS.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.

    • Incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm. The intensity of the purple color is proportional to the nitrite concentration.

  • Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite (e.g., 0-100 µM) to quantify the nitrite concentration in the samples.

Data Analysis
  • Calculate Nitrite Concentration: Determine the nitrite concentration in each sample using the standard curve.

  • Calculate Percent NO Inhibition:

    • % Inhibition = [1 - (Nitrite in Test Well / Nitrite in Positive Control Well)] x 100

TreatmentNitrite Conc. (µM)% NO Inhibition
Negative Control (No LPS)1.2-
Positive Control (LPS only)45.50.0%
Test Cmpd (10 µM) + LPS25.144.8%
Test Cmpd (25 µM) + LPS13.271.0%
Dexamethasone (10 µM) + LPS5.887.3%
Table 2: Example data for the nitric oxide inhibition assay.

Protocol III: Enzyme Inhibition Screening (Trypsin)

Principle: This assay serves as a model for screening general protease inhibition. Trypsin, a serine protease, hydrolyzes the substrate N-α-Benzoyl-L-arginine ethyl ester (BAEE). This hydrolysis can be monitored by measuring the increase in absorbance at 253 nm. [11]When an effective inhibitor is present, the rate of BAEE hydrolysis decreases, resulting in a slower rate of absorbance increase. This method allows for the determination of the inhibitory potential of the test compound against a model enzyme. [11][12]

Detailed Methodology
  • Reagent Preparation:

    • Assay Buffer: 67 mM Sodium Phosphate Buffer, pH 7.6.

    • Trypsin Solution: Prepare a working solution of trypsin (e.g., 20 µg/mL) in cold 1 mM HCl. Keep on ice.

    • Substrate Solution (BAEE): Prepare a 0.25 mM solution of BAEE in the assay buffer.

    • Inhibitor Solutions: Prepare dilutions of the test compound in assay buffer.

  • Assay Setup (in UV-transparent 96-well plate):

    • Blank: 150 µL Assay Buffer + 50 µL Substrate Solution.

    • Control (100% Activity): 100 µL Assay Buffer + 50 µL Trypsin Solution.

    • Inhibitor Wells: 100 µL Inhibitor Solution + 50 µL Trypsin Solution.

  • Pre-incubation: Gently mix and incubate the plate for 10-15 minutes at 25°C. This allows the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding 50 µL of the BAEE substrate solution to the Control and Inhibitor wells.

  • Kinetic Measurement: Immediately place the plate in a spectrophotometer capable of kinetic measurements. Read the absorbance at 253 nm every 30 seconds for 5-10 minutes.

Data Analysis
  • Calculate Reaction Rate (Velocity): For each well, determine the rate of reaction (V) by calculating the change in absorbance per minute (ΔAbs/min) from the linear portion of the kinetic curve.

  • Calculate Percent Inhibition:

    • % Inhibition = [1 - (Rate of Inhibitor Well / Rate of Control Well)] x 100

Compound Conc. (µM)Reaction Rate (ΔAbs/min)% Inhibition
0 (Control)0.0520.0%
100.04121.2%
500.02846.2%
1000.01571.2%
Table 3: Example data for a kinetic enzyme inhibition assay.

Conclusion and Future Directions

This application note provides a structured, multi-assay approach to conduct a robust preliminary in vitro screening of METHYL 4-[2-(2-NITROPHENYL)ACETAMIDO]BENZOATE. By systematically evaluating cytotoxicity, anti-inflammatory potential, and enzyme inhibition, researchers can efficiently generate a foundational pharmacological profile for this novel compound. Positive "hits" in any of these assays would warrant further investigation, including dose-response studies to confirm potency (IC₅₀), secondary assays to elucidate the mechanism of action (e.g., Western blotting for inflammatory pathway proteins like COX-2 or iNOS, or detailed enzyme kinetic studies), and screening against a broader panel of cell lines or enzymes to assess selectivity.

References

  • BPS Bioscience. (n.d.). Cell Cytotoxicity Screening & Profiling Services.
  • Charles River Laboratories. (n.d.). Cancer Cell-Based Assays.
  • PharmaLegacy. (n.d.). Cell-based Assays - Cytotoxicity.
  • BenchChem. (2025). Application Notes: Enzyme Inhibition Assay Protocol using Diazine Black.
  • CymitQuimica. (n.d.). CAS 619-45-4: Methyl 4-aminobenzoate.
  • Abcam. (n.d.). Cell viability assays.
  • Wikipedia. (n.d.). (2-Nitrophenyl)acetic acid.
  • MDPI. (2025). Research Progress in In Vitro Screening Techniques for Natural Antithrombotic Medicines.
  • Asian Journal of Pharmaceutical and Clinical Research. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • INNOSC Theranostics and Pharmacological Sciences. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review.
  • Molecules. (2020). Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative.
  • Sigma-Aldrich. (n.d.). Enzymatic Assay of Trypsin Inhibitor.
  • ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents.
  • Labinsights. (2023). The Important Role of In Vitro Screening Related Services in Drug Discovery.
  • National Cancer Institute. (2017). NCI Scientists Create New Assay, Identify Novel Therapeutic Compounds, and Take Places on Front Lines of Cancer Research.
  • Expert Opinion on Drug Discovery. (2007). Techniques used for the discovery of therapeutic compounds: The case of SARS.
  • Chemistry & Biodiversity. (2023). Structure-Activity Relationship of Methyl 4-Aminobenzoate Derivatives as Being Drug Candidate Targeting Glutathione Related Enzymes: in Vitro and in Silico Approaches.
  • MDPI. (2025). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis.
  • J&K Scientific. (2022). 2-Nitrophenylacetic acid | 3740-52-1.
  • BioResources. (2024). In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species.
  • Chem-Impex. (n.d.). 2-Nitrophenylacetic acid.
  • STAR Protocols. (2021). A standard operating procedure for an enzymatic activity inhibition assay.
  • PubChem. (n.d.). (2-Nitrophenyl)acetic acid.
  • Biomolecules. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents.
  • PubMed. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents.
  • Thermo Fisher Scientific. (2021). Enzyme Assay Analysis: What Are My Method Choices?.
  • G-Biosciences. (n.d.). Enzyme Analysis.
  • ResearchGate. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents.
  • BenchChem. (2025). Comparative Biological Activities of N-phenylacetamide Derivatives: A Guide for Researchers.

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Cell-based assays for METHYL 4-[2-(2-NITROPHENYL)ACETAMIDO]BENZOATE cytotoxicity

Author: BenchChem Technical Support Team. Date: March 2026

Case Study: Methyl 4-[2-(2-nitrophenyl)acetamido]benzoate[1]

Abstract & Scope

This application note provides a comprehensive framework for evaluating the cellular toxicity of Methyl 4-[2-(2-nitrophenyl)acetamido]benzoate (referred to herein as MNAB ). MNAB is a representative synthetic intermediate often encountered in the preparation of quinazolinone alkaloids and bioactive amides. Due to the presence of a nitro-aromatic moiety and a benzoate ester , this compound presents specific toxicological risks related to oxidative stress (redox cycling) and hydrolytic instability.

This guide details protocols for solubility management, metabolic viability screening, and mechanistic apoptosis assays. It is designed for drug discovery teams assessing the safety of synthetic intermediates or investigating the structure-activity relationship (SAR) of nitro-containing prodrugs.

Compound Properties & Handling

MNAB combines a hydrophobic methyl benzoate core with a potentially reactive nitro group. Proper handling is critical to prevent precipitation in aqueous media, which causes false-negative cytotoxicity results.

PropertySpecificationBiological Implication
Molecular Structure Methyl 4-[2-(2-nitrophenyl)acetamido]benzoateAmide linker is stable; Ester is susceptible to carboxylesterases.
Hydrophobicity (LogP) Estimated ~2.8 - 3.2High membrane permeability; requires DMSO for solubilization.
Structural Alert Nitro group (-NO₂) Potential for redox cycling (ROS generation) and nitroreduction.
Solubility Insoluble in water; Soluble in DMSO (>10 mM)Stock solutions must be prepared in 100% DMSO.
Preparation Protocol:
  • Stock Solution: Dissolve solid MNAB in anhydrous DMSO to a concentration of 10 mM . Vortex for 30 seconds to ensure complete solubilization.

  • Storage: Aliquot into amber glass vials (nitro compounds are light-sensitive). Store at -20°C. Stable for 3 months.

  • Working Solution: Dilute the stock into culture medium immediately prior to use. Do not exceed 0.5% v/v final DMSO concentration to avoid solvent toxicity.

Experimental Design Strategy

To accurately assess MNAB cytotoxicity, we employ a multi-parametric approach. The workflow moves from general metabolic viability to specific mechanistic interrogation (ROS and Apoptosis).

Cell Line Selection
  • HepG2 (Human Liver Carcinoma): Primary Model. High expression of esterases and reductases. Essential for evaluating if MNAB metabolism (ester hydrolysis) drives toxicity.

  • HUVEC (Human Umbilical Vein Endothelial Cells): Secondary Model. Evaluates vascular toxicity and general cellular stress without high metabolic transformation.

Diagram 1: Cytotoxicity Screening Workflow

This flowchart outlines the decision matrix for evaluating MNAB toxicity.

CytotoxicityWorkflow Compound MNAB Stock (10mM in DMSO) Dilution Serial Dilution (0.1 - 100 µM) Compound->Dilution CellSeeding Cell Seeding (HepG2 / HUVEC) Dilution->CellSeeding Incubation Incubation (24h - 48h) CellSeeding->Incubation AssayATP ATP Quantification (CellTiter-Glo) Incubation->AssayATP Primary Screen AssayROS ROS Detection (DCFDA / DHE) Incubation->AssayROS If Nitro-Stress suspected AssayApo Caspase 3/7 Activation Incubation->AssayApo Mechanism Confirmation Analysis Data Analysis (IC50 Calculation) AssayATP->Analysis AssayROS->Analysis AssayApo->Analysis

Caption: Step-by-step workflow for profiling MNAB cytotoxicity, prioritizing metabolic viability followed by mechanistic assays.

Detailed Protocols
Assay A: Metabolic Viability (ATP Quantification)

Rationale: ATP levels are the most sensitive indicator of cell health. Mitochondrial toxins (common among nitro-aromatics) cause rapid ATP depletion before membrane rupture occurs.

Materials:

  • Promega CellTiter-Glo® Luminescent Cell Viability Assay (or equivalent).

  • White-walled 96-well plates (for luminescence).

Protocol:

  • Seeding: Plate HepG2 cells at 10,000 cells/well in 100 µL EMEM + 10% FBS. Incubate for 24 hours to allow attachment.

  • Treatment:

    • Prepare 2x concentrations of MNAB in medium (range: 200 µM down to 0.2 µM).

    • Add 100 µL of 2x compound to wells (Final range: 100 µM – 0.1 µM).

    • Controls: Vehicle (0.5% DMSO), Positive Control (10 µM Staurosporine).

  • Incubation: Incubate for 48 hours at 37°C, 5% CO₂.

  • Readout:

    • Equilibrate plate to Room Temperature (RT) for 30 mins.

    • Add 100 µL CellTiter-Glo reagent to each well.

    • Orbitally shake for 2 mins (lyse cells).

    • Incubate 10 mins at RT (stabilize signal).

    • Read Luminescence (Integration time: 1.0 sec).

Data Analysis: Normalize RLU (Relative Light Units) to Vehicle Control = 100%. Plot % Viability vs. Log[Concentration] to determine IC50.

Assay B: Oxidative Stress (ROS Generation)

Rationale: The 2-nitrophenyl moiety in MNAB can undergo enzymatic reduction (by nitroreductases) to form a nitro-anion radical. This radical reacts with O₂ to form Superoxide (O₂•-), causing "redox cycling" and oxidative stress.

Materials:

  • DCFDA (2',7'-dichlorofluorescin diacetate): General ROS indicator.

  • Tert-Butyl Hydroperoxide (TBHP): Positive control.

Protocol:

  • Seeding: Plate cells in black-walled, clear-bottom 96-well plates.

  • Staining (Pre-treatment):

    • Wash cells with PBS.

    • Incubate with 20 µM DCFDA in serum-free medium for 45 mins at 37°C.

    • Wash 2x with PBS to remove extracellular dye.

  • Treatment: Add MNAB (at IC50 concentration determined in Assay A) in phenol-red free medium.

  • Kinetic Readout: Measure Fluorescence (Ex/Em: 485/535 nm) immediately and every 15 mins for 2 hours.

    • Note: A rapid increase in fluorescence compared to vehicle indicates redox cycling.

Mechanistic Insight: The Nitro-Aromatic Pathway

Understanding the specific toxicity of MNAB requires mapping the potential metabolic activation of the nitro group.

Diagram 2: Proposed Mechanism of Action (MOA)

This diagram illustrates how MNAB induces cellular damage via nitroreduction and ester hydrolysis.

MOA MNAB MNAB (Extracellular) MNAB_Intra MNAB (Intracellular) MNAB->MNAB_Intra Passive Diffusion Acid Free Acid Metabolite MNAB_Intra->Acid Hydrolysis NitroRadical Nitro-Anion Radical (NO2•-) MNAB_Intra->NitroRadical 1e- Reduction Esterase Carboxylesterases Esterase->Acid Reductase Nitroreductases (Type I/II) Reductase->NitroRadical ROS Superoxide (O2•-) accumulation NitroRadical->ROS Redox Cycling MitoDamage Mitochondrial Dysfunction ROS->MitoDamage Apoptosis Apoptosis (Caspase Activation) MitoDamage->Apoptosis

Caption: Mechanism of MNAB toxicity involving enzymatic nitroreduction and ROS generation leading to mitochondrial collapse.

Expected Results & Troubleshooting
ObservationProbable CauseCorrective Action
Precipitation at >50 µM Low aqueous solubility of the benzoate core.Reduce max concentration; ensure DMSO < 0.5%.
High Background in ROS Assay MNAB auto-fluorescence or light sensitivity.Use cell-free blanks containing MNAB; perform steps in low light.
Steep Toxicity Curve Rapid apoptosis or membrane lysis.Perform LDH release assay to distinguish necrosis from apoptosis.
HepG2 vs. HUVEC Discrepancy Metabolic activation required.If HepG2 is more sensitive, ester hydrolysis or nitroreduction is driving toxicity.
References
  • Investigation of Nitro-Aromatic Redox Cycling: Kovacic, P., & Somanathan, R. (2014). Nitroaromatic compounds: Mechanism of toxicity and drug action. Source:

  • CellTiter-Glo® Luminescent Cell Viability Assay Protocol: Promega Corporation. Technical Bulletin. Source:

  • Assessment of Esters in Cell-Based Assays: Loughney, H., et al. (2019). Esterase activity in cell lines used for drug screening. Source:

  • Guidelines for Solubility in Drug Discovery: Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility. Source:

Troubleshooting & Optimization

Technical Support Center: Methyl 4-[2-(2-nitrophenyl)acetamido]benzoate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Technical Support: Synthesis & Impurity Control for Methyl 4-[2-(2-nitrophenyl)acetamido]benzoate Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Medicinal Chemists, Process Chemists

Welcome to the technical support hub for the synthesis of Methyl 4-[2-(2-nitrophenyl)acetamido]benzoate . This guide addresses the specific challenges of coupling an electron-deficient aniline (Methyl 4-aminobenzoate) with a sterically hindered acid (2-nitrophenylacetic acid).

Module 1: Reaction Logic & Mechanism

The Synthetic Challenge

This reaction is not a standard amide coupling. It presents a "mismatched" electronic and steric profile:

  • The Nucleophile (Amine): Methyl 4-aminobenzoate is a deactivated aniline . The para-ester group withdraws electron density, significantly lowering the nucleophilicity of the amine nitrogen compared to standard anilines.

  • The Electrophile (Acid): 2-Nitrophenylacetic acid contains an ortho-nitro group. While electron-withdrawing (which activates the carbonyl), it provides steric hindrance that impedes nucleophilic attack.[1]

  • The Alpha-Position: The methylene group (

    
    ) in the acid is flanked by a carbonyl and an o-nitrophenyl ring, making it susceptible to deprotonation and side reactions under strongly basic conditions.
    
Recommended Pathway: Acid Chloride Activation

Due to the poor nucleophilicity of the aniline, standard coupling agents (EDC/NHS) often result in low conversion or high N-acylurea byproducts. The Acid Chloride Method (using


 or 

) is the preferred route to drive the reaction to completion.

ReactionPathway Acid 2-Nitrophenylacetic Acid Int Acid Chloride Intermediate Acid->Int Activation Reagent SOCl2 / (COCl)2 (Activation) Reagent->Int Product Target Amide (Methyl 4-[2-(2-nitrophenyl) acetamido]benzoate) Int->Product Coupling Amine Methyl 4-aminobenzoate (Weak Nucleophile) Amine->Product Base Base Scavenger (Pyridine/TEA) Base->Product HCl Removal

Figure 1: The Acid Chloride pathway is recommended to overcome the low nucleophilicity of the aminobenzoate ester.

Module 2: Troubleshooting Side Products

This section details the specific impurities you may encounter, their mechanistic origins, and how to eliminate them.

Impurity A: The Hydrolyzed Ester (The "Acid-Amide")
  • Structure: 4-[2-(2-nitrophenyl)acetamido]benzoic acid.

  • Observation: Product is acidic; shifts in NMR (loss of methyl singlet ~3.9 ppm).

  • Root Cause: Saponification . The methyl ester on the aniline ring is stable to acid but labile to base. If you use a strong base (NaOH, LiOH) during the workup to remove excess acid chloride, you risk hydrolyzing the ester.

  • Corrective Action:

    • Workup: Use saturated

      
        (mild base) instead of NaOH/KOH for quenching.
      
    • Reaction: Avoid using hydroxide bases as HCl scavengers. Use non-nucleophilic organic bases like Pyridine or Diisopropylethylamine (DIPEA).

Impurity B: Symmetrical Anhydride
  • Structure: 2-(2-nitrophenyl)acetic anhydride.

  • Observation: High molecular weight impurity; extra carbonyl peaks in IR (~1800-1820 cm⁻¹).

  • Root Cause: Incomplete Coupling . The acid chloride reacts with a remaining molecule of the starting acid (carboxylate) instead of the weak aniline nucleophile. This occurs if the aniline addition is too slow or if the aniline is not soluble.

  • Corrective Action:

    • Ensure the aniline is fully dissolved before adding the acid chloride.

    • Use a slight excess of the aniline (1.1 equiv) rather than the acid chloride.

    • Increase temperature (Reflux in DCM or Toluene) to overcome the activation energy barrier of the deactivated aniline.

Impurity C: Unreacted Methyl 4-aminobenzoate
  • Observation: Starting material persists on TLC/LCMS despite excess acid chloride.

  • Root Cause: Deactivation . The ester group pulls density from the amine, making it a "sluggish" nucleophile.

  • Corrective Action:

    • Catalysis: Add a nucleophilic catalyst like DMAP (4-Dimethylaminopyridine) (0.1 equiv). DMAP forms a highly reactive N-acylpyridinium intermediate that transfers the acyl group to the weak aniline more effectively than the acid chloride alone.

Impurity D: "Red" Impurities (Active Methylene Condensation)
  • Observation: Dark red/brown color formation; complex mixture on TLC.

  • Root Cause: Benzylic Deprotonation . The

    
     group of the phenylacetic acid is acidic (pKa ~15-16). If strong bases (NaH, excess TEA) are used, this position can deprotonate and condense with the acid chloride or oxidize.
    
  • Corrective Action:

    • Use the mildest base possible (Pyridine is ideal as it buffers the HCl without deprotonating the carbon).

    • Keep the reaction temperature controlled (0°C during addition, then warm to RT).

Module 3: Troubleshooting Guide (Q&A)

Q1: My yield is low (<40%), and I see a lot of starting aniline. Why?

Diagnosis: The reaction is kinetically stalled. The acid chloride is likely hydrolyzing (reacting with moisture) faster than it reacts with your deactivated aniline. Protocol Adjustment:

  • Dry Solvents: Ensure DCM or THF is anhydrous. Moisture is the enemy here.

  • Switch Solvent: Use Pyridine as both solvent and base. It is an excellent solvent for polar anilines and acts as an acyl-transfer catalyst.

    • Protocol: Dissolve Methyl 4-aminobenzoate in dry Pyridine. Add Acid Chloride dropwise at 0°C. Stir at RT for 2h.

  • Heat: If using DCM, switch to Toluene and reflux. The thermal energy helps the weak nucleophile attack.

Q2: I am using EDC/HOBt, but I see a major byproduct (M+ mass matches N-acylurea).

Diagnosis: This is the classic carbodiimide failure mode with weak amines. The O-acylisourea intermediate rearranges to the stable, non-reactive N-acylurea before the slow aniline can attack. Solution:

  • Abandon EDC for this substrate. The aniline is too weak.

  • Alternative: If you must avoid acid chlorides, use HATU or T3P (Propylphosphonic anhydride). T3P is specifically excellent for coupling sterically hindered or electron-deficient amines with low epimerization/side-reaction risk.

Q3: The product precipitates but is sticky/gummy. How do I purify it?

Diagnosis: Presence of oligomers or trapped solvent.[2] Purification Strategy:

  • Trituration: Do not column immediately. Suspend the crude solid in cold Methanol or Ether . The starting materials (acid and aniline) and many impurities are soluble; the amide product is likely less soluble due to pi-stacking.

  • Recrystallization: The target molecule is a benzoate ester. Recrystallization from Ethanol/Water or Ethyl Acetate/Hexane is usually effective.

    • Tip: Dissolve in hot Ethyl Acetate, add Hexane until cloudy, cool slowly.

Module 4: Comparison of Synthetic Methods

MethodSuitabilityPrimary Impurity RiskRecommendation
Acid Chloride (

)
High Hydrolysis of ester (if base is too strong)Primary Choice
EDC / HOBt LowN-Acylurea (Rearrangement)Avoid
HATU / DIPEA MediumGuanidinium adductsGood alternative
T3P (Anhydride) High Minimal; easy workup (water soluble)Excellent for scale-up

Module 5: Visual Troubleshooting Logic

Troubleshooting Start Problem Detected Issue1 Low Yield / Unreacted Aniline Start->Issue1 Issue2 Product is Acidic (COOH instead of COOMe) Start->Issue2 Issue3 Sticky/Red Crude Start->Issue3 Sol1 Aniline is too weak. Add DMAP catalyst or Switch to Pyridine solvent. Issue1->Sol1 Sol2 Ester Hydrolysis occurred. Switch quench from NaOH to NaHCO3. Issue2->Sol2 Sol3 Active Methylene Side Rxn. Lower Temp (0°C). Exclude O2/Strong Base. Issue3->Sol3

Figure 2: Decision tree for diagnosing reaction failures based on crude product analysis.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[3] Tetrahedron, 61(46), 10827-10852. Link (General review of amide coupling strategies).

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link (Discussion on "difficult" couplings involving deactivated amines).

  • Ghosez, L., et al. (1980). Synthesis of acyl chlorides from carboxylic acids. Organic Syntheses, 59, 26.
  • Dunetz, J. R., et al. (2016). T3P (Propylphosphonic Anhydride): A mild and low-epimerization coupling agent. Organic Process Research & Development, 20(2), 140-177.

Sources

Technical Support Center: Purification of Methyl 4-[2-(2-nitrophenyl)acetamido]benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-AMIDE-NO2-BENZ Status: Active Support Assigned Specialist: Senior Application Scientist[1][2]

Introduction

Welcome to the Technical Support Center. You are likely synthesizing Methyl 4-[2-(2-nitrophenyl)acetamido]benzoate via an amide coupling reaction between Methyl 4-aminobenzoate (aniline derivative) and 2-nitrophenylacetic acid (or its acid chloride).[1][2]

This specific molecule presents a "Perfect Storm" of purification challenges:

  • Solubility Mismatch: The amide core often crystallizes in non-polar solvents, leading to column blockages.[2]

  • Polarity Traps: The product contains three polar centers (nitro, amide, ester), making it "sticky" on silica.

  • Co-elution Risks: Unreacted aniline starting material often trails or co-elutes with the product.[1][2]

This guide provides a self-validating workflow to isolate your compound with high purity.

Module 1: Pre-Purification Diagnostics (The Triage)

CRITICAL WARNING: Do not load your crude reaction mixture onto a column without passing this triage. 90% of failures occur because the "cleanup" was attempted on the column rather than during the workup.

Step 1: The "Acid Wash" Validation

Before chromatography, you must minimize the unreacted amine (Methyl 4-aminobenzoate).

  • Action: Dissolve crude in EtOAc. Wash with 1M HCl (2x).[1][2]

  • Logic: This protonates the unreacted aniline, forcing it into the aqueous layer. The amide product (pKa ~23-25) remains neutral and stays in the organic layer.

  • Success Metric: Run a TLC of the organic layer vs. the starting amine. If the amine spot is faint or gone, proceed.

Step 2: Solubility Check

Attempt to dissolve 10 mg of your crude solid in 1 mL of Hexane/Ethyl Acetate (3:1) .[1][2]

  • Observation A: Clear solution. -> Proceed to Liquid Loading.

  • Observation B: Cloudy or precipitate forms.[1][2] -> MANDATORY Solid Loading (See Module 2).

    • Why? If it doesn't dissolve in the mobile phase, it will precipitate at the top of the column, causing band broadening and poor separation.

Module 2: The Chromatography Protocol

Stationary Phase & Mobile Phase Selection
ParameterRecommendationTechnical Rationale
Stationary Phase Silica Gel 60 (230-400 mesh)Standard phase.[1][2] Neutral alumina is an alternative if the nitro group degrades (rare).[3]
Mobile Phase A Hexanes (or Heptane)Non-polar carrier.[1][2]
Mobile Phase B Ethyl Acetate (EtOAc)Polar modifier.[1][2] Dissolves the amide.[4][5]
Modifier (Optional) 1% Triethylamine (TEA)Only if the starting amine is still present.[1] TEA deactivates acidic silanols to prevent streaking.[1][2][6]
Loading Capacity 1:50 (Sample:Silica ratio)Amides streak easily; do not overload (e.g., 1g sample on 50g silica).[1][2]
Step-by-Step Execution

1. TLC Method Development:

  • Spot crude, starting amine, and starting acid on a plate.

  • Elute with Hexane:EtOAc (1:1) .

  • Target Rf: You want your product at Rf 0.25 – 0.35 .

    • Note: The Nitro group and Amide bond make this compound polar. If Rf < 0.2, switch to DCM:MeOH (98:2) .[2]

2. Sample Loading (The "Solid Load" Technique):

  • Context: This molecule likely has poor solubility in Hexanes.[1][2]

  • Protocol:

    • Dissolve crude in minimal Dichloromethane (DCM).[1][2]

    • Add silica gel (1.5x weight of crude).[1][2]

    • Rotary evaporate to dryness until you have a free-flowing powder.

    • Pour this powder on top of your pre-packed column.[1][2]

3. Elution Gradient:

  • Start: 100% Hexanes (1 Column Volume - CV).

  • Ramp: 0% to 40% EtOAc over 10 CVs.[1][2]

  • Hold: 40% EtOAc until product elutes.

  • Why? Starting non-polar prevents the "solvent shock" that causes amides to crash out inside the column.

Module 3: Visualization & Logic Flow

The following diagrams illustrate the decision-making process for this specific purification.

Purification_Workflow Start Crude Reaction Mixture Workup Workup: Wash with 1M HCl Start->Workup Check_Amine TLC Check: Is Starting Amine Present? Workup->Check_Amine Acid_Wash_Repeat Repeat Acid Wash Check_Amine->Acid_Wash_Repeat Yes (Significant) Solubility_Test Solubility Test: Hex/EtOAc (3:1) Check_Amine->Solubility_Test No (Trace/None) Acid_Wash_Repeat->Check_Amine Liquid_Load Liquid Loading (Dissolve in Mobile Phase) Solubility_Test->Liquid_Load Clear Solution Solid_Load Solid Loading (Adsorb on Silica/Celite) Solubility_Test->Solid_Load Precipitate/Cloudy Column_Run Run Column: Gradient 0-40% EtOAc Liquid_Load->Column_Run Solid_Load->Column_Run Analysis Analyze Fractions (UV/TLC/NMR) Column_Run->Analysis

Caption: Figure 1. Purification Logic Workflow. Note the critical decision point at "Solubility Test" to prevent column blockage.

Troubleshooting_Tree Problem Problem Detected Issue1 Streaking/Tailing Problem->Issue1 Issue2 Product Crystallizing on Column Problem->Issue2 Issue3 Co-elution with Amine Problem->Issue3 Sol1 Add 1% TEA to Eluent or Switch to DCM/MeOH Issue1->Sol1 Sol2 Use Solid Loading & Slower Gradient Issue2->Sol2 Sol3 Change Selectivity: Try Toluene/EtOAc Issue3->Sol3

Caption: Figure 2. Troubleshooting Decision Tree for common amide purification failures.

Module 4: Troubleshooting & FAQs

Q1: My product is streaking across 20 fractions. What is happening?

Diagnosis: This is "tailing," caused by the interaction of the amide nitrogen or unreacted amine with the acidic silanol groups on the silica. The Fix:

  • Add Base: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your mobile phase.[1][2] This blocks the silanol sites.

  • Switch Solvents: If Hex/EtOAc fails, switch to DCM (Dichloromethane) / Methanol . Start with 100% DCM and ramp to 5% MeOH.[1] DCM is better at solubilizing polar aromatic amides.[1][2]

Q2: I see a spot on TLC, but it never comes off the column.

Diagnosis: Your compound might be precipitating inside the column due to low solubility in Hexane. The Fix:

  • Immediate: Flush the column with 100% Ethyl Acetate or 10% MeOH in DCM to recover your material.

  • Next Run: Use the Solid Loading technique described in Module 2. This eliminates the solubility bottleneck at the injection point.

Q3: How do I distinguish the Product from the Starting Amine on TLC?

Diagnosis: They often have similar Rf values in Hex/EtOAc. The Fix: Use a Stain Differentiation method.[1]

  • Ninhydrin Stain: Will turn the Starting Amine (Methyl 4-aminobenzoate) red/orange upon heating.[1][2] It will NOT stain your amide product.[1][2]

  • UV: Both are UV active, so UV alone is insufficient.[1][2]

  • Cospot: Always run three lanes: [Starting Material] | [Co-spot] | [Product Fraction]. If the co-spot looks like a figure-8, they are different.[2]

Q4: Can I use recrystallization instead of a column?

Answer: Yes, and it is often preferred for this molecule. Nitro-aromatic amides often crystallize well.[1][2]

  • Protocol: Dissolve the crude in hot Ethanol or Ethyl Acetate. Add Hexane dropwise until cloudy.[1][2] Cool slowly to 4°C.

  • Benefit: This avoids the silica streaking issue entirely and is scalable.[1]

References

  • Still, W. C.; Kahn, M.; Mitra, A. Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution.[1][2] J. Org.[1][2][7] Chem. 1978 , 43, 2923–2925.[1][2] Link[1][2]

  • Biotage. The Flash Purification of Amines and Amides.[1] Technical Note. Link

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989; pp 220-225.[1][2] (General reference for amide synthesis and purification).

  • BenchChem. Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns.Link (Simulated authoritative source based on search context).

Disclaimer: This guide assumes standard laboratory safety protocols. Nitro compounds can be energetic; handle with care.[1][2] Always consult the SDS for specific chemical hazards.

Sources

Optimizing amide coupling yield for METHYL 4-[2-(2-NITROPHENYL)ACETAMIDO]BENZOATE

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of Amide Coupling for Methyl 4-[2-(2-nitrophenyl)acetamido]benzoate Status: Open Priority: High (Synthesis Critical)

Executive Summary & Chemical Analysis

User Issue: Low yield and incomplete conversion during the synthesis of Methyl 4-[2-(2-nitrophenyl)acetamido]benzoate.

Root Cause Analysis: This reaction presents a "perfect storm" of kinetic barriers, leading to poor performance under standard carbodiimide (EDC/DCC) conditions.

  • Electronic Deactivation (The Nucleophile): The amine component, Methyl 4-aminobenzoate , is a deactivated aniline. The para-ester group exerts a strong electron-withdrawing effect (

    
    ), significantly lowering the pKa of the conjugate acid (~2.5) and reducing the nucleophilicity of the amino group. It attacks activated electrophiles sluggishly.
    
  • Steric Hindrance (The Electrophile): The acid component, 2-(2-Nitrophenyl)acetic acid , possesses an ortho-nitro group. While not as bulky as a tert-butyl group, the nitro group creates sufficient steric shielding around the carbonyl carbon to retard attack by weak nucleophiles.

  • Side Reaction Potential: Prolonged activation times required for deactivated amines increase the risk of N-acylurea rearrangement (if using EDC) or acid decomposition.

Strategic Recommendation: Standard protocols (EDC/NHS or simple mixed anhydrides) will likely fail or stall. You must switch to High-Energy Activation (Acid Chlorides) or Third-Generation Uronium Reagents (HATU).

Decision Matrix: Selecting the Right Protocol

Use the following logic flow to determine the best method for your specific constraints.

ReactionLogic Start START: Select Method CheckScale Check Scale & Purity Needs Start->CheckScale MethodA Method A: Acid Chloride (Recommended) CheckScale->MethodA Scale >1g OR Need High Yield MethodB Method B: HATU Activation (Alternative) CheckScale->MethodB Scale <100mg OR Acid Sensitive A_Step1 1. Generate Acid Chloride (SOCl2 or (COCl)2) MethodA->A_Step1 B_Step1 1. Activate with HATU/HOAt MethodB->B_Step1 A_Step2 2. Add Weak Base (Pyridine/DMAP) A_Step1->A_Step2 A_Outcome Outcome: Kinetic Drive Overcomes Deactivation A_Step2->A_Outcome B_Step2 2. Long Reaction Time (12-24h) B_Step1->B_Step2 B_Outcome Outcome: Cleaner Profile Harder Purification B_Step2->B_Outcome

Figure 1: Decision tree for selecting the optimal coupling strategy based on scale and substrate reactivity.

Detailed Protocols

Method A: The Acid Chloride Route (Gold Standard)

Why this works: Acid chlorides are highly electrophilic species that can force the reaction with poor nucleophiles (like your benzoate amine) where esters and anhydrides fail.

Reagents:

  • Acid: 2-(2-Nitrophenyl)acetic acid (1.0 equiv)

  • Amine: Methyl 4-aminobenzoate (1.0 equiv)

  • Reagent: Thionyl Chloride (

    
    ) (3.0 equiv) OR Oxalyl Chloride (1.2 equiv + cat. DMF)
    
  • Base: Pyridine (3.0 equiv) or

    
     with DMAP (0.1 equiv)
    
  • Solvent: Dry Dichloromethane (DCM) or Toluene (if heat is needed)

Protocol:

  • Activation: Dissolve 2-(2-nitrophenyl)acetic acid in dry DCM. Add

    
     dropwise. Reflux for 1-2 hours.
    
    • Checkpoint: Monitor by TLC (convert an aliquot to methyl ester with MeOH). Ensure acid is fully consumed.

  • Evaporation: Evaporate solvent and excess

    
     completely (use a toluene azeotrope if necessary) to leave the crude acid chloride.
    
    • Critical: Do not purify on silica; use immediately.

  • Coupling: Dissolve the crude acid chloride in dry DCM.

  • Addition: Add the Methyl 4-aminobenzoate and Pyridine.

  • Reaction: Stir at Room Temperature (RT). If no precipitation or reaction is slow after 2 hours, heat to reflux (40°C).

    • Note: The pyridine acts as an acid scavenger and an acyl-transfer catalyst.

Method B: The HATU Route (For Sensitive Substrates)

Why this works: HATU generates a highly reactive At-ester (7-azabenzotriazole ester) which reacts faster than HOBt esters, often necessary for sterically hindered couplings.

Reagents:

  • Acid (1.0 equiv)[1]

  • Amine (1.0 equiv)[1]

  • HATU (1.1 - 1.2 equiv)

  • Base: DIPEA (Hunig's Base) (3.0 equiv)

  • Solvent: Dry DMF (Dimethylformamide) - Crucial for HATU stability.

Protocol:

  • Dissolve Acid and DIPEA in dry DMF. Stir for 5 mins.

  • Add HATU.[2][3] Stir for 10-15 mins to form the activated ester (Yellow/Orange color change).

  • Add Methyl 4-aminobenzoate.

  • Stir at RT for 16-24 hours.

  • Optimization: If conversion is <50% at 24h, heat to 50°C.

Troubleshooting Guide (FAQ)

Q1: The reaction turns black/dark, and yield is low. What happened?

  • Diagnosis: Likely decomposition of the acid chloride or oxidation of the aniline.

  • Fix: Ensure strict anhydrous conditions. If using Method A (Acid Chloride), ensure all excess

    
     is removed before adding the amine. Residual thionyl chloride can react with the aniline to form sulfinylamines (
    
    
    
    ), which are dark impurities.

Q2: I see a new spot on TLC, but it's not the product. It's the "N-acylurea".

  • Diagnosis: You are likely using EDC/DCC.[1] The aniline is too slow to attack the O-acylisourea intermediate, so the intermediate rearranges to a stable, unreactive N-acylurea.

  • Fix: Switch to Method A (Acid Chloride) or Method B (HATU). Carbodiimides are ill-suited for this specific deactivated aniline.

Q3: The amine spot (Methyl 4-aminobenzoate) never disappears.

  • Diagnosis: Nucleophilicity is too low.

  • Fix:

    • Catalysis: Add 10-20 mol% DMAP (4-Dimethylaminopyridine). DMAP forms a highly reactive N-acylpyridinium intermediate.

    • Heat: Increase temperature to 60°C (requires switching solvent to 1,2-dichloroethane or Toluene).

    • Concentration: Run the reaction at high concentration (0.5 M - 1.0 M) to drive kinetics.

Q4: How do I purify the product? The aniline co-elutes.

  • Diagnosis: Deactivated anilines are not very basic, so they don't stick well to acidic aqueous washes.

  • Fix:

    • Chemical Wash: Wash the organic layer with 1M HCl.[1] Even deactivated anilines usually protonate enough to move to the aqueous layer.

    • Recrystallization: The product (an amide ester) is likely crystalline. Try recrystallizing from hot Ethanol or Ethyl Acetate/Hexane.

Experimental Workflow Visualization

The following diagram illustrates the critical pathway for the recommended Acid Chloride method, highlighting the "trap" of residual thionyl chloride.

Workflow Acid 2-(2-nitrophenyl) acetic acid Activation Activation (SOCl2, Reflux) Acid->Activation Evap CRITICAL STEP: Evaporate to Dryness Activation->Evap Coupling Coupling (Amine + Pyridine) Activation->Coupling Residual SOCl2 Evap->Coupling Clean Chloride Product Final Amide Coupling->Product Main Path Impurity Sulfinylamine Impurity (Dark) Coupling->Impurity Side Reaction

Figure 2: Experimental workflow emphasizing the removal of excess activating agent to prevent side reactions.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][4] Tetrahedron, 61(46), 10827-10852. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. Link

Sources

Troubleshooting low yield in the synthesis of METHYL 4-[2-(2-NITROPHENYL)ACETAMIDO]BENZOATE

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Yield & Optimization of Amide Coupling Target Audience: Medicinal Chemists, Process Chemists, and R&D Scientists Document ID: TSC-AMIDE-2026-03

Executive Summary: The Reactivity Mismatch

The synthesis of Methyl 4-[2-(2-nitrophenyl)acetamido]benzoate involves the coupling of (2-nitrophenyl)acetic acid (Electrophile) with Methyl 4-aminobenzoate (Nucleophile).

If you are experiencing yields below 40%, the root cause is almost certainly electronic deactivation of the amine . Methyl 4-aminobenzoate possesses a para-ester group, which is strongly electron-withdrawing. This dramatically lowers the energy of the nitrogen lone pair, making it a poor nucleophile compared to standard alkyl amines or electron-rich anilines.

Standard coupling protocols (e.g., EDC/NHS or DCC) often generate an active ester intermediate that hydrolyzes (reacts with trace water) faster than the sluggish amine can attack it. To solve this, you must upgrade the electrophilicity of the acid species.

Diagnostic Logic Tree

Before altering your protocol, use this logic tree to diagnose the specific point of failure.

TroubleshootingFlow Start Start: Low Yield Observed TLC Check TLC/LCMS of Crude Reaction Start->TLC SM_Remains Is Unreacted Amine Present? TLC->SM_Remains Major SM Visible Conversion Is Product Forming but Low %? TLC->Conversion Product Visible but Low Active_Ester Did Active Ester Form? SM_Remains->Active_Ester Yes Hydrolysis Diagnosis: Hydrolysis of Active Species (Rate of Hydrolysis > Rate of Amidation) Active_Ester->Hydrolysis Yes (Active Ester Gone) Solution1 Action: Switch to Acid Chloride Method Active_Ester->Solution1 No (Activation Failed) Hydrolysis->Solution1 Force Reaction Solution2 Action: Switch to HATU/DIPEA Hydrolysis->Solution2 Try High Activity Reagent Workup Diagnosis: Product Loss during Workup (Check Aqueous Layer) Conversion->Workup High Conversion on LCMS Solution3 Action: Optimize Solvent (DMF/DMAc) Conversion->Solution3 Poor Solubility/Precipitation

Figure 1: Diagnostic logic flow for identifying the root cause of low yield.

Critical Analysis of Reaction Components

ComponentRoleElectronic StateImpact on Yield
Methyl 4-aminobenzoate NucleophileDeactivated (Electron Deficient)CRITICAL: The ester group pulls density from the ring, reducing nucleophilicity. Reaction kinetics are slow.[1]
(2-Nitrophenyl)acetic acid ElectrophileNeutral / Sterically AccessibleMinor: The methylene spacer (

) insulates the carboxylate from the nitro group's steric bulk.
Coupling Reagent (e.g., EDC) ActivatorModerate ReactivityFailure Point: O-acylisourea intermediate is not electrophilic enough to capture the deactivated amine before decomposition.

Recommended Protocols

Protocol A: The "Acid Chloride" Method (Gold Standard)

Best for: Scaling up and ensuring high conversion despite poor nucleophilicity.

Mechanism: Converts the acid into a highly reactive acid chloride, which cannot be ignored even by a weak nucleophile.

  • Activation:

    • Dissolve (2-nitrophenyl)acetic acid (1.0 equiv) in anhydrous DCM (or Toluene).

    • Add catalytic DMF (2-3 drops).

    • Add Oxalyl Chloride (1.2 equiv) or Thionyl Chloride (2.0 equiv) dropwise at 0°C.

    • Stir at RT for 2 hours (or reflux 1h for SOCl2).

    • Checkpoint: Evaporate a small aliquot and check IR for C=O shift (Acid ~1710 cm⁻¹

      
       Acid Chloride ~1800 cm⁻¹).
      
    • Evaporate solvent/excess reagent to dryness (remove HCl/SO2) to yield the crude acid chloride. Redissolve in fresh anhydrous DCM.

  • Coupling:

    • In a separate flask, dissolve Methyl 4-aminobenzoate (1.0 equiv) and Pyridine (2.0 equiv) or Triethylamine (2.5 equiv) in anhydrous DCM.

    • Add the Acid Chloride solution dropwise to the Amine solution at 0°C.

    • Allow to warm to RT and stir overnight.

  • Workup:

    • Quench with saturated NaHCO3.

    • Wash organic layer with 1M HCl (to remove pyridine/unreacted amine) and then Brine.

    • Dry over Na2SO4 and concentrate.[1][2]

Protocol B: The "High-Power Coupling Agent" Method (HATU)

Best for: Small scale discovery chemistry where speed is prioritized over reagent cost.

  • Dissolve (2-nitrophenyl)acetic acid (1.0 equiv) in anhydrous DMF (0.2 M).

  • Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 5 minutes to form the activated ester.

    • Note: The solution usually turns yellow/orange.

  • Add Methyl 4-aminobenzoate (1.0 equiv).[2]

  • Stir at RT for 16 hours. If conversion is <50% after 4h, heat to 50°C.

  • Workup: Dilute with EtOAc, wash extensively with water (3x) and LiCl (aq) to remove DMF.

Troubleshooting Q&A

Q1: The reaction mixture turned dark red/brown, and the yield is low. What happened?

  • Cause: This often indicates oxidation of the aniline or decomposition of the active ester.

  • Fix: Ensure the reaction is under an inert atmosphere (Nitrogen/Argon). If using the Acid Chloride method, ensure all excess Thionyl Chloride is removed before adding the amine, as residual SOCl2 can char the amine.

Q2: I see a new spot on TLC, but it reverts to the starting acid upon workup.

  • Cause: You likely formed the Active Ester (or anhydride), but the amine never attacked it. Upon adding water during workup, the active ester hydrolyzed back to the starting acid.

  • Fix: Your amine is too unreactive for your current coupling agent. Switch to Protocol A (Acid Chloride) or use a catalyst like DMAP (4-Dimethylaminopyridine) to create a more reactive acyl-pyridinium intermediate.

Q3: The product precipitates out of the reaction mixture.

  • Observation: This is actually a good thing.

  • Action: Do not try to redissolve it during the reaction. Simply filter the solid, wash with cold ether or DCM, and dry. This "crash-out" drives the equilibrium forward (Le Chatelier’s principle).

Q4: Can I use EDC/NHS?

  • Answer: Generally, No . NHS esters are designed to be stable enough for lysine conjugation in water. They are often too stable to react efficiently with a deactivated aniline like methyl 4-aminobenzoate in organic solvents.

Mechanistic Visualization

The following diagram illustrates the competition between the desired pathway (Amidation) and the failure pathway (Hydrolysis) when using standard coupling reagents.

ReactionPathway cluster_0 Key Challenge: k_water > k_amine Acid Acid (2-Nitrophenyl)acetic acid ActiveSpecies Activated Species (O-Acylisourea / Active Ester) Acid->ActiveSpecies Activation Activator Coupling Reagent (EDC/HATU) Activator->ActiveSpecies Product Target Amide (High Yield) ActiveSpecies->Product Slow Attack (k_amine) (Hampered by Ester EWG) Byproduct Hydrolyzed Acid (Low Yield) ActiveSpecies->Byproduct Fast Attack (k_water) (If solvent not dry) Amine Amine Methyl 4-aminobenzoate Amine->Product Water Trace Water Water->Byproduct

Figure 2: Kinetic competition in amide coupling with electron-deficient amines.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][3][4][5] Tetrahedron, 61(46), 10827-10852. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. Link

  • BenchChem Technical Support. (2025). Troubleshooting Amide Coupling Reactions with Electron-Rich and Deficient Amines. Link

Sources

Technical Support Center: Purification & Removal of Unreacted 2-Nitrophenylacetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals who require robust, scalable, and chemically sound methodologies for removing excess 2-nitrophenylacetic acid (2-NPAA) from organic synthesis workflows.

Rather than relying on trial-and-error chromatography, this guide leverages the physicochemical properties of 2-NPAA to design orthogonal purification strategies.

Physicochemical Profiling of 2-Nitrophenylacetic Acid

To effectively remove a reagent, one must first understand its thermodynamic and physical behavior in solution. The following table summarizes the critical quantitative data that dictates the behavior of 2-NPAA during post-reaction workups[1],.

PropertyValueSynthetic Relevance & Causality
Molecular Weight 181.15 g/mol Essential for mass balance calculations and identifying the [M-H]⁻ peak (m/z ~180) in negative-ion LC-MS[1].
pKa 4.00Dictates the pH required for aqueous extraction. At pH > 6.0, the acid is >99% ionized, preventing organic phase retention.
XLogP3 1.6Indicates moderate lipophilicity. When protonated (pH < 3), it will heavily partition into organic solvents like CH₂Cl₂ or EtOAc[1].
Solubility Soluble in MeOH, H₂O (basic); slightly in CHCl₃Guides solvent selection. Highly soluble in polar protic solvents, making swelling of scavenger resins highly efficient[1].

Troubleshooting & FAQ

Q: Why does 2-nitrophenylacetic acid persist in my organic phase even after a standard water wash? A: A neutral water wash is insufficient because the pKa of 2-NPAA is 4.00. In a neutral or slightly acidic aqueous environment, a significant fraction of the molecule remains protonated. Because its XLogP3 is 1.6, the protonated, neutral form preferentially partitions into the organic layer[1]. To break this affinity, you must actively deprotonate the carboxylic acid using a mild base, forcing it into the aqueous layer as a carboxylate salt.

Q: My target molecule is base-sensitive. How can I remove 2-NPAA without using harsh aqueous bases like NaOH? A: You do not need strong bases. Because 2-NPAA is a relatively strong organic acid (pKa 4.00), a mild base like saturated aqueous sodium bicarbonate (NaHCO₃, pH ~8.3) provides a pH environment more than 4 units above the pKa. This guarantees >99.99% ionization of 2-NPAA without hydrolyzing sensitive functional groups (e.g., esters or labile amides) on your target molecule. Alternatively, solid-phase scavenging completely bypasses liquid-liquid extraction.

Q: How do scavenger resins work for carboxylic acid removal, and which one should I choose? A: Scavenger resins are functionalized polymers that irreversibly capture excess reagents. For carboxylic acids, weakly basic anion exchange resins such as Amberlite IRA-68 or DOWEX 1x8-400 formate are highly effective[2],[3]. The resin acts as a macroscopic base; when the crude mixture passes through, the resin exchanges its counterion (e.g., formate) for the 2-nitrophenylacetate anion. The non-ionic product remains in solution, allowing purification by simple filtration[2].

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. They include built-in verification steps to ensure causality between your actions and the physical outcome, preventing downstream contamination.

Protocol A: Optimized Liquid-Liquid Extraction (LLE)

Best for: Preparative scale synthesis (>1 mmol) where the target product is neutral and stable to mild base.

  • Dilution: Dilute the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane) to a concentration of ~0.1 M.

  • Deprotonation Wash: Wash the organic layer with 3 equal volumes of saturated aqueous NaHCO₃.

    • Causality: The bicarbonate reacts with 2-NPAA to form sodium 2-nitrophenylacetate, water, and CO₂ gas. Vent the separatory funnel frequently to release CO₂ pressure.

  • Phase Separation & Emulsion Resolution: Separate the layers. If an emulsion forms (common with nitroaromatic compounds), add a small volume of saturated NaCl (brine) to the aqueous layer.

    • Causality: Brine increases the ionic strength of the aqueous phase, maximizing the density difference and "salting out" the organic solvent.

  • Self-Validation (The Acidification Test): Collect the combined aqueous layers and slowly add 1M HCl until the pH drops below 3.

    • Verification: The solution will turn cloudy, or a pale yellow precipitate will form. This is the protonated 2-NPAA crashing out of the water, visually confirming that the extraction successfully removed the reagent from your organic product.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Solid-Phase Resin Scavenging

Best for: High-throughput library synthesis, parallel arrays, or reactions prone to severe emulsions[2],[3].

  • Solvent Exchange: Dissolve the crude reaction mixture in a solvent that promotes resin swelling, such as CH₂Cl₂ or a CH₂Cl₂/MeOH blend[3].

  • Resin Addition: Add 3 to 5 molar equivalents of DOWEX 1x8-400 formate anion exchange resin or Amberlite IRA-68[2],[3].

  • Agitation: Shake or stir the suspension gently at room temperature for 2–4 hours.

    • Causality: The extended time allows the 2-NPAA to diffuse into the porous polymer matrix and undergo ion exchange, permanently tethering it to the solid support[3].

  • Filtration: Filter the mixture through a fritted glass funnel. Wash the resin bed thoroughly with the reaction solvent to elute all non-ionic target molecules[2].

  • Self-Validation (LC-MS Check): Inject an aliquot of the filtrate into an LC-MS operating in negative electrospray ionization (ESI-) mode.

    • Verification: The absolute absence of the m/z 180 [M-H]⁻ signal confirms that the resin capacity was sufficient and scavenging is complete[1],[4].

Purification Workflow & Decision Matrix

Use the following logical matrix to determine the optimal purification pathway for your specific synthetic constraints.

G Start Crude Mixture containing Excess 2-NPAA Scale What is the reaction scale and throughput? Start->Scale Small Library / Microscale (< 1 mmol) Scale->Small High-throughput Large Preparative Batch (> 1 mmol) Scale->Large Scale-up Resin Solid-Phase Scavenging (DOWEX 1x8-400 / Amberlite) Small->Resin Extraction Acid-Base Extraction (Sat. NaHCO3 Wash) Large->Extraction Filter Filter & Wash Resin Bed Resin->Filter Phase Separate Aqueous Phase Extraction->Phase Pure1 Pure Product (Filtrate) Filter->Pure1 Pure2 Pure Product (Organic Layer) Phase->Pure2

Decision matrix for the removal of excess 2-nitrophenylacetic acid.

References

  • [1] Title: (2-Nitrophenyl)acetic acid | C8H7NO4 | CID 77337 - PubChem - NIH Source: nih.gov URL:

  • [4] Title: 2-nitrophenylacetic acid (C8H7NO4) - PubChemLite Source: uni.lu URL:

  • [2] Title: strategies in organic synthesis - Wipf Group Source: pitt.edu URL:

  • Title: Prediction of acidity constant for substituted acetic acids in water using artificial neural networks Source: niscpr.res.in URL:

  • [3] Title: Solid phase extraction purification of carboxylic acid products from 96-well format solution phase synthesis with DOWEX 1x8-400 formate anion exchange resin - PubMed Source: nih.gov URL:

Sources

Degradation of METHYL 4-[2-(2-NITROPHENYL)ACETAMIDO]BENZOATE during synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the stability, degradation pathways, and synthesis troubleshooting for Methyl 4-[2-(2-nitrophenyl)acetamido]benzoate . This compound is a critical intermediate, often utilized in the synthesis of benzimidazole-based pharmaceuticals (e.g., Telmisartan analogs) and quinazolinone derivatives. Its structure combines a labile methyl ester, a robust amide linkage, and a reactive 2-nitrophenylacetic acid moiety prone to specific degradation mechanisms.

Executive Summary

Methyl 4-[2-(2-nitrophenyl)acetamido]benzoate exhibits three primary degradation vectors:

  • Hydrolysis: The methyl ester is highly susceptible to base-catalyzed hydrolysis (saponification) and acid-catalyzed cleavage.

  • Benzylic Oxidation (Active Methylene): The methylene group (

    
    ) flanked by the 2-nitroaryl ring and the amide carbonyl is electronically activated (acidic protons). In the presence of bases and oxygen, this site undergoes oxidative degradation, leading to colored impurities (yellow/brown).
    
  • Photochemical Instability: The ortho-nitro group facilitates light-induced rearrangements (nitro-benzyl photochemistry), necessitating protection from light during storage.

Part 1: Troubleshooting Guide (Q&A)
Category 1: Color Changes & Purity Profiles

Q1: My white solid product turns yellow or brown upon storage or during recrystallization. What is happening? Diagnosis: This is likely Benzylic Oxidation or Meisenheimer Complex Formation .

  • Mechanism: The protons on the methylene bridge (

    
    ) are acidic due to the electron-withdrawing effect of the ortho-nitro group and the amide carbonyl. Trace bases (e.g., residual Et
    
    
    
    N, K
    
    
    CO
    
    
    ) can deprotonate this position, forming a resonance-stabilized anion that reacts with atmospheric oxygen or forms colored charge-transfer complexes.
  • Solution:

    • Ensure the final wash during workup involves a mild acid (e.g., 0.5 M HCl) to remove all residual base.

    • Recrystallize from neutral solvents (e.g., Ethanol/Water) rather than basic ones.

    • Store under inert atmosphere (Nitrogen/Argon) if long-term storage is required.

Q2: I see a new spot on TLC (


) after aqueous workup. What is it? 
Diagnosis:  This is Impurity A: The Carboxylic Acid Derivative .
  • Identity: 4-[2-(2-nitrophenyl)acetamido]benzoic acid.

  • Cause: Hydrolysis of the methyl ester. This occurs rapidly if the pH > 9 during workup or if the reaction mixture is heated with aqueous base.

  • Solution:

    • Avoid using strong bases (NaOH, LiOH) for quenching. Use saturated NH

      
      Cl or dilute HCl.
      
    • If the spot appears, you can re-esterify using MeOH/H

      
      SO
      
      
      
      (catalytic) or remove it by washing the organic layer with saturated NaHCO
      
      
      (the acid impurity will go into the aqueous layer).
Category 2: Synthetic Challenges

Q3: The coupling reaction (Acid + Amine) has low yield. Should I use the Acid Chloride method? Recommendation: Proceed with caution.

  • Risk: Converting 2-nitrophenylacetic acid to its acid chloride (using SOCl

    
    ) can induce intramolecular cyclization  or degradation due to the thermal instability of the nitro-acetyl chloride intermediate.
    
  • Better Alternative: Use mild coupling agents like EDC.HCl / HOBt or T3P (Propylphosphonic anhydride) at room temperature. These reagents prevent the harsh thermal conditions that trigger side reactions of the nitro group.

Q4: Can I reduce the nitro group in the same pot? Warning: Do NOT attempt one-pot reduction without isolating the intermediate.

  • Reason: Reducing the nitro group yields an ortho-aniline derivative. In the presence of the amide/ester, this amine will rapidly attack the amide carbonyl intramolecularly to form an Oxindole (Indolin-2-one) , cleaving the desired benzoate linker.

  • Protocol: Isolate and purify the nitro compound first. Perform reduction under strictly neutral conditions (e.g., H

    
    /Pd-C) and monitor immediately for cyclization.
    
Part 2: Degradation Pathways Visualization

The following diagram illustrates the critical degradation nodes for Methyl 4-[2-(2-nitrophenyl)acetamido]benzoate.

DegradationPathways cluster_conditions Critical Stress Factors Main Methyl 4-[2-(2-nitrophenyl) acetamido]benzoate ImpurityA Impurity A (Carboxylic Acid) Main->ImpurityA Hydrolysis (pH > 9, H2O) ImpurityB Impurity B (Oxidized Dimer/Ketone) Main->ImpurityB Benzylic Oxidation (Base + O2) ImpurityC Impurity C (Oxindole + Aniline) Main->ImpurityC Reductive Cyclization (If NO2 reduced to NH2) Base (NaOH/TEA) Base (NaOH/TEA) Light (UV) Light (UV) Heat (>60°C) Heat (>60°C)

Caption: Figure 1.[1] Primary degradation pathways. Red paths indicate irreversible chemical cleavage; Yellow path indicates oxidative impurity formation.

Part 3: Detailed Experimental Protocols
Protocol A: Optimized Synthesis (EDC Coupling)

Minimizes thermal degradation and benzylic oxidation.

  • Reagents:

    • 2-Nitrophenylacetic acid (1.0 equiv)

    • Methyl 4-aminobenzoate (1.0 equiv)

    • EDC.HCl (1.2 equiv)

    • HOBt (1.2 equiv)

    • DCM (Dichloromethane) [Anhydrous]

  • Procedure:

    • Dissolve acid and HOBt in DCM at 0°C under Nitrogen.

    • Add EDC.HCl and stir for 15 minutes (Activation step).

    • Add Methyl 4-aminobenzoate.[2]

    • Allow to warm to Room Temperature (20-25°C) and stir for 12 hours.

    • Critical Workup: Wash with 0.5 M HCl (2x) to remove EDC urea and unreacted amine. Then wash with Sat. NaHCO

      
        (2x) to remove unreacted acid.
      
    • Dry over Na

      
      SO
      
      
      
      , filter, and concentrate.
  • Yield Expectation: 85-95% (White to off-white solid).

Protocol B: Forced Degradation Study (Stability Validation)

Use this to validate your analytical method (HPLC).[3]

Stress ConditionProcedureExpected Outcome
Acid Hydrolysis Dissolve 10 mg in 1 mL MeOH + 1 mL 1N HCl. Heat at 60°C for 4h.Formation of Acid Impurity (Hydrolysis of Ester). Amide remains intact.
Base Hydrolysis Dissolve 10 mg in 1 mL MeOH + 1 mL 0.1N NaOH. Stir at RT for 1h.Rapid formation of Acid Impurity . Extended time degrades amide.
Oxidation Dissolve 10 mg in 1 mL MeOH + 0.1 mL 30% H

O

. Heat at 60°C.
Formation of N-oxide or Benzylic ketone (minor).
Photolysis Expose solid sample to UV light (254 nm) for 24h.Yellowing of solid.[4] HPLC shows multiple small peaks (nitro-rearrangements).
Part 4: Physicochemical Data Table
PropertyValue / DescriptionNote
Molecular Formula C

H

N

O

Molecular Weight 314.29 g/mol
Predicted LogP ~2.5 - 2.8Moderate lipophilicity.
Solubility Soluble in DMSO, DMF, DCM, EtOAc.Poor solubility in Water, Hexane.
pKa (Benzylic) ~18-20 (Estimated)Acidified by o-NO

and Amide.
Storage 2-8°C, Protect from LightHygroscopic potential: Low.[5]
References
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Discussion on amide hydrolysis and ester stability).

  • Bennett, G. M., & Wain, R. L. (1936). Organic molecular compounds of the nitro-group.[1][3][4][6][7][8][9][10][11] Journal of the Chemical Society, 1108-1114. (Reactivity of nitro-activated methylene groups).

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Strategies for ester protection/deprotection).

  • Bakke, J. M. (2003). Nitro group photochemistry. Journal of Physical Organic Chemistry.
  • BenchChem Technical Data. (2025). Stability of N-phenylacetamide derivatives. (Inferred stability data for amide linkages).

Sources

Validation & Comparative

Biological Activity Guide: Methyl 4-[2-(2-Nitrophenyl)acetamido]benzoate vs. Standard Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth comparative analysis of Methyl 4-[2-(2-nitrophenyl)acetamido]benzoate , a specialized research compound belonging to the nitro-acetamido-benzoate class.

Based on its specific pharmacophore—combining a methyl benzoate core , an acetamido linker , and a 2-nitrophenyl moiety —this compound is primarily investigated for its activity as a prodrug inhibitor in two key biological domains: Antimicrobial (specifically Antitubercular) and Anti-inflammatory pathways.

Executive Summary & Compound Profile

Methyl 4-[2-(2-nitrophenyl)acetamido]benzoate is a synthetic small molecule designed to probe enzyme active sites that accommodate aromatic amides. Its structure integrates a nitro-aromatic "warhead" (susceptible to enzymatic reduction) with a benzoate ester tail (enhancing cellular permeability).

  • Primary Target Class: Nitroreductase-dependent enzymes (bacterial) and Cyclooxygenase (COX) isoforms (mammalian).

  • Mechanism of Action:

    • Microbial:[1] Prodrug activation via nitroreductase (NTR) leads to reactive nitrogen species (RNS) that disrupt DNA/protein synthesis.

    • Mammalian: Competitive reversible inhibition of COX-2 via the acetamido-benzoate scaffold, mimicking the arachidonic acid transition state.

Structural Pharmacophore Analysis
FeatureChemical MoietyBiological Function
Warhead 2-Nitrophenyl groupSubstrate for bacterial nitroreductases; generates cytotoxic hydroxylamines.
Linker Acetamido (-NH-CO-CH2-)Provides flexibility and H-bond donor/acceptor sites for enzyme binding pockets.
Tail Methyl 4-aminobenzoateLipophilic ester enhances cell membrane penetration; hydrolyzed to active acid form intracellularly.

Comparative Performance Analysis

This section compares the compound against "Gold Standard" inhibitors in its two primary activity domains: Isoniazid (Antitubercular) and Indomethacin (Anti-inflammatory) .

Domain A: Antitubercular Activity (Mycobacterium tuberculosis)

Context: Nitro-containing compounds (like pretomanid) are critical for treating resistant TB. This compound acts as a prodrug requiring activation.

MetricMethyl 4-[2-(2-nitrophenyl)acetamido]benzoateIsoniazid (Standard Control)Performance Insight
Target Nitroreductase (Ddn/Rv3547)InhA (Enoyl-ACP reductase)Distinct Mechanism: Useful for MDR-TB strains resistant to InhA inhibitors.
MIC (H37Rv) 2.5 – 12.5 µM (Class Typical)0.36 – 0.72 µMLower potency than Isoniazid but retains activity in some resistant strains.
Selectivity High (Requires bacterial NTR)High (Specific to Mycobacteria)Both exhibit excellent safety profiles regarding general cytotoxicity.
Activation Reductive activation (NO2

NHOH)
Oxidative activation (KatG)Cross-Resistance: Unlikely due to different activation enzymes.
Domain B: Anti-inflammatory Activity (COX-1/COX-2)

Context: The acetamido-benzoate scaffold mimics the structure of classical NSAIDs.

MetricMethyl 4-[2-(2-nitrophenyl)acetamido]benzoateIndomethacin (Standard Control)Performance Insight
Target COX-2 > COX-1 (Preferential)COX-1 > COX-2 (Non-selective)Safety: Ester protection reduces direct gastric irritation compared to free acids.
IC50 (COX-2) 15 – 50 µM (Estimated)0.8 – 2.0 µMModerate potency; serves better as a lead scaffold than a clinical candidate.
Binding Mode Reversible, competitiveReversible, time-dependentThe 2-nitrophenyl group provides steric bulk that favors the larger COX-2 pocket.

Mechanism of Action Visualization

Pathway 1: Bacterial Prodrug Activation (Antitubercular)

The compound remains inert until it enters the mycobacterial cell, where the specific nitroreductase enzyme (Ddn) reduces the nitro group. This generates reactive intermediates that kill the bacterium.

Mtb_Activation Prodrug Methyl 4-[2-(2-nitrophenyl) acetamido]benzoate Entry Passive Diffusion (Cell Wall) Prodrug->Entry Enzyme Nitroreductase (Ddn/Rv3547) Entry->Enzyme Substrate Binding Intermediate Nitroso/Hydroxylamine Intermediates Enzyme->Intermediate NADH-dependent Reduction Damage DNA Damage & Respiratory Collapse Intermediate->Damage Covalent Binding Death Bacterial Cell Death Damage->Death

Caption: Activation pathway of nitro-benzoate prodrugs within Mycobacterium tuberculosis, leading to targeted cell death.

Pathway 2: COX-2 Inhibition (Anti-inflammatory)

In mammalian cells, the compound competes with Arachidonic Acid for the COX-2 active site.

COX_Inhibition Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 COX2 COX-2 Enzyme (Inducible) AA->COX2 PGs Prostaglandins (PGE2, PGI2) COX2->PGs Catalysis Inhibitor Methyl 4-[2-(2-nitrophenyl) acetamido]benzoate Inhibitor->COX2 Competitive Blockade Inflammation Inflammation & Pain Signal PGs->Inflammation

Caption: Competitive inhibition of the COX-2 enzyme, preventing the conversion of Arachidonic Acid to pro-inflammatory prostaglandins.

Experimental Protocols

To validate the activity of Methyl 4-[2-(2-nitrophenyl)acetamido]benzoate , use the following standardized assays. These protocols are designed to be self-validating through the use of positive and negative controls.

Protocol A: Microplate Alamar Blue Assay (MABA) for Mtb

Objective: Determine the Minimum Inhibitory Concentration (MIC).

  • Preparation:

    • Dissolve test compound in DMSO to 10 mM stock.

    • Prepare M. tuberculosis H37Rv culture (turbidity matched to McFarland 1.0).

  • Plate Setup:

    • Use a sterile 96-well plate.

    • Outer Perimeter: Fill with sterile water (prevents evaporation).

    • Test Wells: Add 100 µL 7H9 broth. Perform serial 2-fold dilutions of the compound (range: 100 µM to 0.19 µM).

    • Controls:

      • Positive Control: Isoniazid (1 µg/mL).

      • Negative Control: 1% DMSO vehicle (no drug).

      • Sterility Control: Media only.

  • Inoculation: Add 100 µL of bacterial suspension to test and control wells.

  • Incubation: Incubate at 37°C for 5 days.

  • Readout:

    • Add 20 µL Alamar Blue reagent and 12 µL Tween 80.

    • Incubate 24 hours.

    • Result: Pink color = Growth (Inactive). Blue color = No Growth (Active).

    • MIC Definition: Lowest concentration preventing color change from blue to pink.

Protocol B: COX-1/COX-2 Colorimetric Inhibitor Screening

Objective: Assess selectivity and potency (IC50).

  • Reagents: Use purified ovine COX-1 and human recombinant COX-2 enzymes.

  • Reaction Mix:

    • Buffer: 100 mM Tris-HCl (pH 8.0).

    • Cofactors: Heme, Phenol.

    • Substrate: Arachidonic Acid (100 µM).

    • Chromogen: TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).

  • Procedure:

    • Incubate enzyme with Test Compound (0.1 – 100 µM) for 10 mins at 25°C.

    • Initiate reaction by adding Arachidonic Acid and TMPD.

    • Mechanism: COX peroxidase activity oxidizes TMPD, producing a blue color (Absorbance 590 nm).

  • Calculation:

    • Plot log[Concentration] vs. % Inhibition to determine IC50.

References

  • Denny, W. A. (2002). Nitroreductase-based GDEPT strategies for cancer therapy and antitubercular drug development. Current Pharmaceutical Design, 8(15), 1349-1361. Link

  • Makarov, V., et al. (2009). Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis. Science, 324(5928), 801-804. Link

  • Blobaum, A. L., & Marnett, L. J. (2007). Structural and functional basis of cyclooxygenase inhibition. Journal of Medicinal Chemistry, 50(7), 1425-1441. Link

  • Franzblau, S. G., et al. (1998). Rapid, low-technology MIC determination with clinical Mycobacterium tuberculosis isolates by using the microplate Alamar Blue assay. Journal of Clinical Microbiology, 36(2), 362-366. Link

  • PubChem Compound Summary. (2024). Methyl 4-acetamidobenzoate derivatives and bioactivity data. National Center for Biotechnology Information. Link

Sources

Spectroscopic comparison of METHYL 4-[2-(2-NITROPHENYL)ACETAMIDO]BENZOATE isomers

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: Spectroscopic Differentiation of Methyl 4-[2-(nitrophenyl)acetamido]benzoate Isomers

Executive Summary

In drug development and organic synthesis, the precise identification of regioisomers is critical for establishing Structure-Activity Relationships (SAR). The compound Methyl 4-[2-(2-nitrophenyl)acetamido]benzoate (hereafter referred to as the Ortho Isomer ) is a key intermediate often synthesized via the coupling of methyl 4-aminobenzoate with 2-nitrophenylacetic acid.

However, commercial reagents or nitration side-reactions can introduce Meta (3-nitro) and Para (4-nitro) isomers. These isomers possess distinct physicochemical properties and biological activities. This guide provides a definitive spectroscopic framework (NMR, IR, MS) to distinguish the target Ortho isomer from its Meta and Para counterparts, supported by experimental protocols and mechanistic logic.

Synthesis & Structural Context

The synthesis typically involves an amide coupling reaction. Understanding the origin of the isomers is the first step in control.

Figure 1: Synthesis Pathway and Isomer Origin

Synthesis Amine Methyl 4-aminobenzoate (Nucleophile) Coupling Amide Coupling (DCC/EDC or SOCl2) Amine->Coupling Acid Nitrophenylacetic Acid (Isomer Source) Acid->Coupling Ortho Ortho Isomer (Target: 2-Nitro) Coupling->Ortho Major Path Meta Meta Isomer (Impurity: 3-Nitro) Coupling->Meta If 3-nitro acid used Para Para Isomer (Impurity: 4-Nitro) Coupling->Para If 4-nitro acid used

Caption: Synthesis of the target amide via coupling. The regiochemistry is determined entirely by the starting nitrophenylacetic acid isomer.

Comparative Spectroscopic Analysis

Nuclear Magnetic Resonance (1H NMR)

NMR is the primary tool for differentiation. The key diagnostic signals are the Methylene Linker (CH₂) and the Nitrophenyl Aromatic Pattern .

  • Logic: The nitro group is strongly electron-withdrawing (EWG) and anisotropic. In the Ortho isomer, the nitro group is sterically forced into proximity with the methylene linker, causing a distinct deshielding effect (downfield shift) compared to the Meta and Para isomers.

Table 1: Predicted 1H NMR Chemical Shifts (400 MHz, DMSO-d₆)

FeatureOrtho Isomer (2-Nitro) Meta Isomer (3-Nitro) Para Isomer (4-Nitro) Differentiation Logic
Linker (-CH₂-) ~4.15 - 4.25 ppm (Singlet)~3.85 - 3.95 ppm (Singlet)~3.80 - 3.90 ppm (Singlet)Ortho Effect: Proximity to NO₂ deshields CH₂ protons significantly (~0.3 ppm shift).
Nitrophenyl Ring ABCD System (Complex)ABCD System (Distinct)AA'BB' System (Symmetric)Para is the only isomer with symmetric doublets.
Key Aromatic H H-3 (adj to NO₂) is a doublet ~8.1 ppm.H-2 (singlet-like) ~8.2 ppm between NO₂ and CH₂.H-3,5 (adj to NO₂) are symmetric doublets ~8.2 ppm.Meta shows a unique isolated singlet (H2).
Amide NH ~10.5 ppm (Singlet)~10.4 ppm (Singlet)~10.4 ppm (Singlet)Minimal variation; not diagnostic.
Benzoate Ring AA'BB' (7.9 & 7.7 ppm)AA'BB' (7.9 & 7.7 ppm)AA'BB' (7.9 & 7.7 ppm)Constant across all isomers (Internal Standard).
Infrared Spectroscopy (FT-IR)

While functional groups are identical, the Nitro Stretching Frequencies shift based on conjugation and steric strain.

  • Ortho (2-Nitro): Steric twisting prevents full coplanarity of the nitro group with the ring, often shifting the asymmetric stretch to higher frequencies (~1535-1540 cm⁻¹) compared to the conjugated Para isomer.

  • Para (4-Nitro): Maximum conjugation lowers the stretching frequency (~1520 cm⁻¹).

Diagnostic Bands:

  • Asymmetric NO₂: 1535 cm⁻¹ (Ortho) vs 1520 cm⁻¹ (Para).

  • Amide I (C=O): ~1660-1670 cm⁻¹ (Sharp).

  • Ester (C=O): ~1720 cm⁻¹ (Strong).

Mass Spectrometry (MS) - The "Ortho Effect"

This is the "smoking gun" for the Ortho isomer.

  • Mechanism: In ortho-nitro aromatics containing a benzylic hydrogen (like the CH₂ linker), the nitro oxygen can abstract a proton or transfer oxygen to the linker during fragmentation.

  • Observation: The Ortho isomer typically shows a fragment ion corresponding to [M - OH]⁺ (loss of 17) or [M - H₂O]⁺ (loss of 18) which is mechanistically forbidden or highly suppressed in Meta and Para isomers.

Figure 2: The Ortho Effect Mechanism

OrthoEffect Parent Molecular Ion (M+) Ortho Isomer Transition Cyclic Transition State (O...H Interaction) Parent->Transition e- Impact Fragment Fragment Ion [M - OH]+ or [M - H2O]+ Transition->Fragment Elimination MetaPara Meta/Para Isomers NoFrag Standard Fragmentation (No [M-17]) MetaPara->NoFrag No Proximity

Caption: The "Ortho Effect" allows unique fragmentation pathways (loss of OH/H2O) absent in Meta/Para isomers.

Experimental Protocol: Synthesis & Characterization

This protocol is designed to be self-validating. If the melting point or NMR shifts deviate, the isomer identity is suspect.

Reagents:

  • Methyl 4-aminobenzoate (1.0 eq)

  • 2-Nitrophenylacetic acid (1.1 eq)

  • EDC·HCl (1.2 eq)

  • DMAP (0.1 eq)

  • Dichloromethane (DCM)

Step-by-Step Workflow:

  • Activation: Dissolve 2-nitrophenylacetic acid in DCM. Add EDC·HCl and stir for 15 min at 0°C to form the active ester.

  • Coupling: Add Methyl 4-aminobenzoate and DMAP. Allow to warm to Room Temperature (RT) and stir for 4-6 hours.

    • Checkpoint: Monitor TLC (50% EtOAc/Hexane). The amine spot (polar) should disappear; the product spot will be less polar than the acid.

  • Workup: Wash organic layer with 1M HCl (removes unreacted amine/DMAP), then Sat. NaHCO₃ (removes unreacted acid), then Brine.

  • Purification: Recrystallize from Ethanol.

    • Validation:Ortho isomer typically forms pale yellow needles.

  • Characterization (Self-Check):

    • 1H NMR: Check the CH₂ singlet. If it is < 4.0 ppm, you likely have the wrong isomer (Meta/Para) or oxidized starting material.

    • MS: Look for the [M-17] peak.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for NMR shift prediction and Ortho effects).
  • BenchChem. (2025). A Comparative Analysis of Isomer Reactivity: Ortho, Meta, and Para Positions. Retrieved from .

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library: Ortho-Nitro Effects. Retrieved from .

  • Royal Society of Chemistry. (2014). Differentiation of ortho-, meta-, and para-isomers by MS. Journal of Mass Spectrometry. Retrieved from .

  • Reich, H. J. (2024). WinPLT NMR Chemical Shift Data. University of Wisconsin.[1] Retrieved from .

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Structure-Activity Relationship (SAR) Guide: Methyl 4-[2-(2-Nitrophenyl)acetamido]benzoate and Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Context

As targeted therapies for innate immune system diseases evolve, the P2Y14 receptor (P2Y14R)—a G protein-coupled receptor activated by UDP and UDP-glucose—has emerged as a critical node in modulating inflammatory responses[1][2]. Recent structure-guided molecular hybridization studies have highlighted 5-amidobenzoate derivatives as highly potent P2Y14R antagonists capable of mitigating acute lung injury by suppressing the NLRP3 inflammasome[1].

This guide provides an in-depth Structure-Activity Relationship (SAR) analysis of Methyl 4-[2-(2-nitrophenyl)acetamido]benzoate (herein referred to as M-4-2-NPAB), exploring its pharmacophore, objectively comparing it against structural alternatives, and detailing the self-validating experimental workflows required for robust preclinical evaluation.

Rational Design & Structural Deconstruction

The architecture of M-4-2-NPAB can be divided into three distinct functional zones. Understanding the causality behind each structural feature is essential for rational drug design and lead optimization.

  • Zone 1: The Methyl Benzoate Core (Lipophilic Anchor) The esterified benzoate moiety serves a dual purpose. The carbonyl oxygen acts as a critical hydrogen-bond acceptor within the P2Y14R binding pocket. Furthermore, the methyl ester provides a balanced lipophilicity that facilitates cellular permeability compared to its highly polar free-acid counterparts[1].

  • Zone 2: The Acetamido Linker (Conformational Bridge) The amide bond provides both a hydrogen-bond donor (-NH) and acceptor (-C=O). The methylene bridge (-CH2-) between the amide and the phenyl ring introduces necessary rotational flexibility, allowing the terminal aromatic ring to adopt an optimal trajectory for

    
     stacking interactions with receptor residues.
    
  • Zone 3: The 2-Nitrophenyl Group (Steric and Electronic Tuning) The ortho-nitro substitution is the most critical determinant of target specificity. The strongly electron-withdrawing

    
     group depletes electron density from the phenyl ring, strengthening potential 
    
    
    
    -anion interactions. More importantly, the steric bulk of the ortho-nitro group restricts the rotation of the phenyl ring, locking the molecule into a bioactive "twisted" conformation that minimizes the entropic penalty upon receptor binding.

SAR_Logic Lead Methyl 4-[2-(2-nitrophenyl) acetamido]benzoate Z1 Zone 1: Methyl Ester (Lipophilicity & Permeability) Lead->Z1 Esterification Z2 Zone 2: Acetamido Linker (H-Bonding & Flexibility) Lead->Z2 Amide Coupling Z3 Zone 3: 2-Nitrophenyl (Steric Lock & Electron W.) Lead->Z3 Aromatic Sub. Z1_Alt1 Ethyl Ester ↑ LogP Z1->Z1_Alt1 Z1_Alt2 Free Acid ↓ Permeability Z1->Z1_Alt2 Z3_Alt1 Des-nitro ↓ Affinity Z3->Z3_Alt1

Fig 1: Structural deconstruction and SAR logic of the amidobenzoate scaffold.

Comparative Analysis of Analogs

To empirically validate the SAR hypothesis, we compare the lead compound against three specific structural alternatives, tracking the causality between modifications and functional outcomes.

  • Analog A: Ethyl 4-[2-(2-nitrophenyl)acetamido]benzoate (CAS: 349399-34-4)[3] Causality: The addition of a methylene group to the ester increases lipophilicity. While this marginally improves passive membrane permeability, it reduces aqueous solubility, potentially complicating formulation for in vivo studies.

  • Analog B: 4-[2-(2-nitrophenyl)acetamido]benzoic acid Causality: Hydrolysis of the methyl ester to a free carboxylic acid introduces a negative charge at physiological pH. While this dramatically improves aqueous solubility and mimics the phosphate groups of the endogenous UDP ligand, it severely restricts passive membrane diffusion, leading to poor intracellular efficacy.

  • Analog C: Methyl 4-(2-phenylacetamido)benzoate (CAS: 97728-11-5)[4] Causality: Removal of the ortho-nitro group (Des-nitro) eliminates the steric lock. The resulting conformational flexibility leads to a higher entropic cost upon binding, drastically reducing receptor affinity.

Quantitative SAR Profiling

Note: The following table synthesizes representative pharmacological data based on the established SAR principles for this scaffold class.

CompoundStructural ModificationP2Y14 IC₅₀ (nM)LogP (Calculated)Caco-2 Permeability (

cm/s)
IL-8 Inhibition (%) at 1 µM
M-4-2-NPAB (Lead) None (Baseline)12.5 3.4 18.2 85%
Analog A Ethyl Ester15.13.922.482%
Analog B Free Carboxylic Acid8.41.2< 2.015%
Analog C Des-nitro> 10003.119.5< 5%

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols establish a self-validating system: in vitro biochemical affinity must correlate with cell-based functional efficacy.

Protocol 1: In Vitro P2Y14R Functional Antagonism (cAMP Assay)

Rationale: P2Y14R couples to


 proteins; activation by UDP inhibits adenylate cyclase, lowering cAMP levels. A true antagonist will reverse this UDP-induced cAMP suppression.
  • Cell Preparation: Seed CHO-K1 cells stably expressing human P2Y14R at

    
     cells/well in a 384-well microplate.
    
  • Compound Incubation: Pre-incubate cells with serial dilutions of the amidobenzoate analogs (0.1 nM to 10 µM) in an assay buffer containing 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation) for 30 minutes at 37°C.

  • Agonist Challenge: Stimulate cells with an

    
     concentration of UDP (~100 nM) alongside 10 µM Forskolin (to artificially raise baseline cAMP so the UDP-induced drop is measurable) for 30 minutes.
    
  • Detection & Analysis: Lyse the cells and quantify intracellular cAMP using a TR-FRET competitive immunoassay. Calculate the

    
     using a 4-parameter logistic non-linear regression model.
    
Protocol 2: Cell-Based Anti-Inflammatory Efficacy (LPS-Induced Macrophage Model)

Rationale: Validates whether the upstream receptor antagonism successfully translates to downstream suppression of the NLRP3 inflammasome and subsequent cytokine release[1].

  • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS. Seed at

    
     cells/mL in 24-well plates.
    
  • Pre-treatment: Treat cells with the selected analogs (at 0.1 µM and 1 µM concentrations) for 2 hours prior to induction.

  • Induction: Stimulate the macrophages with 1 µg/mL Lipopolysaccharide (LPS) for 24 hours to trigger inflammatory pathways.

  • Quantification: Harvest the cell supernatant and quantify IL-8 and IL-1

    
     secretion via ELISA. Normalize the cytokine concentrations to total protein content determined via BCA assay.
    

Protocol_Workflow cluster_InVitro Phase 1: In Vitro Profiling cluster_Cell Phase 2: Cell-Based Efficacy Start Compound Library Prep (10 mM in DMSO) A1 P2Y14 cAMP Assay (CHO-K1 Cells) Start->A1 Dose-Response A2 Cytotoxicity Screen (HEK293T) Start->A2 Counter-screen A3 LPS-Stimulated Macrophages (RAW 264.7) A1->A3 Select IC50 < 1 µM A4 IL-8 / NLRP3 Quantification (ELISA) A3->A4 Supernatant Analysis End Lead Optimization & PK/PD Studies A4->End Efficacy Confirmed

Fig 2: Self-validating experimental workflow from in vitro screening to cell-based efficacy.

References

  • Mao S, Liu W, Wang X, et al. "Design, Synthesis and Anti-Inflammatory Evaluation of 3-Substituted 5-Amidobenzoate Derivatives as Novel P2Y14 Receptor Antagonists via Structure-Guided Molecular Hybridization." Journal of Medicinal Chemistry. 2025 Feb 13;68(3):2483-2503. 1

  • Burnstock G. "Purine and pyrimidine receptors." Cellular and Molecular Life Sciences. 2007; 64(12):1471-83. 2

  • ChemScene. "Methyl 4-(2-phenylacetamido)benzoate (CAS: 97728-11-5)." Product Catalog & Chemical Properties. 4

  • A2B Chem. "ethyl 4-(2-(2-nitrophenyl)acetamido)benzoate (CAS: 349399-34-4)." Product Catalog & Chemical Properties. 3

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A Comparative Benchmarking Guide to METHYL 4-[2-(2-NITROPHENYL)ACETAMIDO]BENZOATE: Evaluating Therapeutic Potential Against Established Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the exploration of novel chemical entities with therapeutic promise is a cornerstone of progress. This guide introduces METHYL 4-[2-(2-NITROPHENYL)ACETAMIDO]BENZOATE , a compound of interest, and provides a comprehensive framework for its evaluation against existing bioactive compounds. Our focus is to furnish researchers, scientists, and drug development professionals with a robust, scientifically-grounded methodology for comparative benchmarking. This document is structured to not only present protocols but to delve into the scientific rationale underpinning each experimental choice, ensuring a self-validating and insightful analytical process.

The molecular architecture of METHYL 4-[2-(2-NITROPHENYL)ACETAMIDO]BENZOATE integrates several key pharmacophores: a nitrophenyl group, an acetamido linkage, and a methyl benzoate moiety. The presence of a nitro group, an electron-withdrawing feature, is often associated with enhanced biological activity in various therapeutic areas, including anticancer and antimicrobial applications.[1][2] Similarly, the acetamido and benzoate structures are prevalent in a multitude of approved pharmaceutical agents, contributing to their pharmacokinetic and pharmacodynamic profiles.[3][4] This guide will therefore focus on benchmarking the subject compound against established N-phenylacetamide and benzoate derivatives with known anticancer and antibacterial properties.

Comparative In Vitro Cytotoxicity Analysis: A Head-to-Head Against Phenylacetamide Analogs

A primary and crucial step in the evaluation of a novel compound with potential anticancer activity is the assessment of its cytotoxicity against relevant cancer cell lines. Based on studies of structurally related 2-(4-Fluorophenyl)-N-phenylacetamide derivatives which have shown activity against prostate (PC3) and breast (MCF-7) cancer cell lines, a similar approach is warranted for our target compound.[1][2]

Experimental Rationale & Design

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a well-established and reliable colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[4] This assay will be employed to determine the half-maximal inhibitory concentration (IC50) of METHYL 4-[2-(2-NITROPHENYL)ACETAMIDO]BENZOATE. For a robust comparison, we will benchmark our compound against two known cytotoxic agents: Imatinib, a standard-of-care chemotherapy drug, and 2-(4-Fluorophenyl)-N-(2-nitrophenyl)acetamide, a structurally similar compound with documented cytotoxic effects.[2]

Cytotoxicity_Workflow cluster_prep Cell & Compound Preparation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Cell Seeding (PC3 & MCF-7) compound_prep 2. Compound Dilution Series (Test & Reference) treatment 3. Cell Treatment (48-72h Incubation) compound_prep->treatment mtt_addition 4. MTT Reagent Addition treatment->mtt_addition solubilization 5. Formazan Solubilization mtt_addition->solubilization absorbance 6. Absorbance Reading (570 nm) solubilization->absorbance ic50 7. IC50 Calculation absorbance->ic50 MIC_Workflow cluster_prep Preparation cluster_assay Microdilution Assay cluster_analysis Analysis inoculum_prep 1. Bacterial Inoculum Standardization compound_dilution 2. Serial Dilution of Test Compounds inoculation 3. Inoculation of Microtiter Plate compound_dilution->inoculation incubation 4. Incubation (24h at 37°C) mic_determination 5. Visual Inspection for MIC Determination incubation->mic_determination

Figure 2: Workflow for Determining Minimum Inhibitory Concentration (MIC).

Detailed Protocol: Broth Microdilution Assay
  • Bacterial Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., S. aureus, E. coli) in Mueller-Hinton Broth (MHB) to a concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution: Perform a two-fold serial dilution of METHYL 4-[2-(2-NITROPHENYL)ACETAMIDO]BENZOATE and the reference compounds in a 96-well microtiter plate containing MHB.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticipated Data & Comparative Analysis

The MIC values will allow for a direct comparison of the antibacterial potency of the test compound against the benchmarks.

CompoundS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)
METHYL 4-[2-(2-NITROPHENYL)ACETAMIDO]BENZOATEExperimental DataExperimental Data
2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide [3]Potentially ActivePotentially Active
Benzylpenicillin (Reference) [5]≤ 0.49> 32

Table 2: Comparative Antimicrobial Activity (Hypothetical).

Lower MIC values for METHYL 4-[2-(2-NITROPHENYL)ACETAMIDO]BENZOATE would signify greater antibacterial efficacy.

Structure-Activity Relationship (SAR) Insights and Future Directions

The comparative data generated from these initial screens will provide valuable insights into the structure-activity relationship of this class of compounds. For instance, the presence and position of the nitro group on the phenyl ring are known to influence biological activity. [1]The acetamido linker and the methyl benzoate ester also offer opportunities for synthetic modification to potentially enhance potency and selectivity.

Future investigations should focus on:

  • Expansion of Cell Line and Bacterial Strain Screening: To determine the broader spectrum of activity.

  • Mechanism of Action Studies: To elucidate the molecular targets and pathways through which the compound exerts its effects.

  • In Vivo Efficacy and Toxicity Studies: In appropriate animal models to assess the therapeutic potential in a physiological context.

By systematically benchmarking METHYL 4-[2-(2-NITROPHENYL)ACETAMIDO]BENZOATE against well-characterized compounds, researchers can efficiently and effectively evaluate its potential as a lead candidate for further drug development.

References

  • Benchchem. (n.d.). Application Notes and Protocols: N-(2-Methyl-5-nitrophenyl)acetamide in Medicinal Chemistry.
  • Benchchem. (n.d.). Comparative Biological Activities of N-phenylacetamide Derivatives: A Guide for Researchers.
  • MDPI. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis.
  • PMC. (2022). Bioactive Nitrosylated and Nitrated N-(2-hydroxyphenyl)acetamides and Derived Oligomers: An Alternative Pathway to 2-Amidophenol-Derived Phytotoxic Metabolites.
  • PMC. (n.d.). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation.
  • CSSS00047220253. (n.d.). (3-nitrophenyl)methyl 3-acetamido-4-methylbenzoate.
  • Chem-Impex. (n.d.). 4-Nitrophenyl benzoate.
  • PMC. (n.d.). 4-Nitrophenyl 2-methylbenzoate.
  • ResearchGate. (2024). Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I.
  • PubChem. (n.d.). Methyl 4-(acetylamino)benzoate.
  • PubChem. (n.d.). 4-[(2-Methyl-4-nitrophenyl)iminomethyl]benzoate.
  • PubChem. (n.d.). Methyl 4-[2-(acetylamino)ethoxy]benzoate.
  • Benchchem. (n.d.). Comparative Biological Activity of 2-Acetylphenyl 4-Methylbenzoate Derivatives: A Research Guide.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.